Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPSGSLQYBSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445359 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-34-0 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a bicyclic imidazo[1,2-a]pyridine core. This scaffold, composed of a fused imidazole and pyridine ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of therapeutics ranging from anti-cancer agents to anti-inflammatory, antimicrobial, and neurological drugs.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a key intermediate and building block in the synthesis of more complex molecules. The structural architecture features the distinctive imidazo[1,2-a]pyridine system with an ethyl acetate substituent at the 2-position of the imidazole ring.[6]
Core Chemical and Physical Properties
This compound is characterized by its molecular formula, C₁₁H₁₂N₂O₂, and a molecular weight of 204.23 g/mol .[6] Its physical and chemical properties are summarized below, providing essential information for its handling, storage, and application in a laboratory setting.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |
| Molecular Weight | 204.23 g/mol | [6] |
| Appearance | Yellow to brown liquid | [6] |
| Storage Conditions | Room temperature (20-22°C), sealed container | [6] |
| Stability | Moderately stable under standard laboratory conditions | [6] |
Stability and Handling
The compound demonstrates moderate chemical stability under standard laboratory conditions.[6] For optimal preservation, it should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric oxidation.[6] Following these storage protocols ensures the compound remains stable for several months without significant degradation.[6]
Synthesis and Purification
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with several efficient methods available. A common and direct approach for synthesizing this compound involves the condensation reaction between a 2-aminopyridine and a suitable three-carbon electrophilic synthon.
General Synthesis Workflow
The synthesis typically proceeds via the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring.[7] A widely employed method is the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[7] For the title compound, this involves reacting 2-aminopyridine with a reagent like ethyl 4-chloro-3-oxobutanoate.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of a substituted analog, which can be adapted for the parent compound.[8]
Materials:
-
2-Aminopyridine (or substituted derivative)
-
Ethyl 4-chloro-3-oxobutanoate
-
Ethanol (EtOH)
-
Acetonitrile (CH₃CN)
Procedure:
-
A mixture of 2-aminopyridine (1 equivalent) and ethyl 4-chloro-3-oxobutanoate (1.2 equivalents) is prepared in ethanol.
-
The reaction mixture is heated to 90°C and stirred for approximately 15 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is suspended in acetonitrile.
-
The solid product is collected by vacuum filtration, washed with acetonitrile, and dried to yield the final product.
The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the ethyl acetate side chain.
-
Ethyl Group Protons: A triplet at approximately 1.2-1.4 ppm (3H, -CH₃) and a quartet at around 4.1-4.3 ppm (2H, -CH₂-).
-
Methylene Protons (-CH₂-CO): A singlet at approximately 3.8-4.0 ppm (2H).
-
Imidazo[1,2-a]pyridine Protons: A series of multiplets in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the fused ring system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group Carbons: Signals around 14 ppm (-CH₃) and 61 ppm (-CH₂-).
-
Methylene Carbon (-CH₂-CO): A signal in the range of 35-45 ppm.
-
Ester Carbonyl Carbon (-C=O): A characteristic peak at approximately 168-172 ppm.
-
Imidazo[1,2-a]pyridine Carbons: Multiple signals in the aromatic region (110-150 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.[10]
-
C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Bands appearing around 2850-3100 cm⁻¹.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its two main structural components: the ethyl ester functional group and the imidazo[1,2-a]pyridine nucleus.
Caption: Key reactive sites and potential transformations of the title compound.
Reactions of the Ethyl Ester Group
The ester functionality is susceptible to nucleophilic acyl substitution. A common reaction is hydrolysis under basic conditions, which converts the ester into the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid, and ethanol.[6] This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, which is a key transformation in the development of new drug candidates.[11]
Reactions of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system can undergo various transformations, including electrophilic aromatic substitution. The electron-rich nature of the ring system makes it amenable to reactions such as halogenation, nitration, and Friedel-Crafts reactions, often with regioselectivity favoring the C3 position.
Biological Activities and Drug Development Potential
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have demonstrated a wide array of biological activities.
-
Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents.[3][12] Some compounds have shown efficacy in inhibiting cancer cell proliferation and are being explored as covalent inhibitors for challenging targets like KRAS G12C.[3][12]
-
Antimicrobial Properties: The scaffold has been associated with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] It is also a key component in the development of new antituberculosis agents.[13]
-
Neurological Effects: Certain derivatives have been studied for their potential as modulators of GABA receptors, suggesting applications in the treatment of anxiety and other neurological disorders.[6]
-
Anti-inflammatory Activity: The imidazo[1,2-a]pyridine core has been explored for the development of anti-inflammatory drugs.[6]
Given this broad spectrum of activity, this compound represents a valuable starting material for the synthesis of libraries of novel compounds for drug discovery screening.
Conclusion
This compound is a chemically significant heterocyclic compound with a stable, yet reactive, structure. Its synthesis is achievable through well-established protocols, and its chemical properties make it an ideal scaffold for further functionalization. The proven therapeutic potential of the imidazo[1,2-a]pyridine core in areas such as oncology, infectious diseases, and neurology underscores the importance of this compound as a key building block for the next generation of innovative medicines. This guide provides a foundational understanding for researchers and scientists aiming to leverage the unique properties of this molecule in their drug discovery and development endeavors.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 21755-34-0 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IMidazo[1,2-a]pyridine-2-acetic acid, 6-chloro-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemmethod.com [chemmethod.com]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (CAS 21755-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, is a key pharmacophore in drugs with a wide range of therapeutic applications, including anti-ulcer, anticonvulsant, antiviral, and anticancer agents.[1][2] this compound (CAS 21755-34-0) is a versatile building block that provides a convenient entry point for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. Its ethyl acetate moiety at the 2-position offers a reactive handle for further chemical modifications, making it an invaluable tool for drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical intermediate.
Physicochemical and Spectroscopic Properties
This compound is typically a yellow to brown liquid at room temperature.[3] A summary of its key physicochemical and spectroscopic properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 21755-34-0 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| Appearance | Yellow to brown liquid | [3] |
| IUPAC Name | ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | [3] |
| InChI | InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | [3] |
| SMILES | CCOC(=O)CC1=CN2C=CC=CC2=N1 | [3] |
| IR (Carbonyl Stretch) | 1721-1725 cm⁻¹ | [3] |
| MS (ESI) | m/z 205.1 [M+H]⁺ | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of a 2-aminopyridine with an appropriate ethyl haloacetate derivative.[3] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Experimental Protocol: A Plausible Synthetic Route
The following is a detailed, step-by-step methodology for the synthesis of this compound based on general procedures for the formation of the imidazo[1,2-a]pyridine scaffold.
Materials:
-
2-Aminopyridine
-
Ethyl 3-bromo-2-oxopropanoate (or a similar reactive ester)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous ethanol.
-
Addition of Reagents: While stirring, add sodium bicarbonate (2.0 eq) to the mixture. Subsequently, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around the ester functionality and the imidazo[1,2-a]pyridine core. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.
This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The imidazo[1,2-a]pyridine scaffold has been explored for its potential in treating a range of diseases.
Potential Biological Activities of Imidazo[1,2-a]pyridine Derivatives:
-
Anticancer: Derivatives have shown inhibitory activity against various kinases, including PI3Kα, and have been investigated as potential anticancer agents.[4]
-
Antimicrobial: The scaffold has been shown to possess antibacterial and antifungal properties.[5]
-
Antitubercular: Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[6]
-
Antiviral and Antiprotozoal: The core structure is also found in compounds with antiviral and antiprotozoal activities.[5][7]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21755-34-0 [smolecule.com]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate: A Core Scaffold in Modern Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a detailed technical examination of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, a key derivative and versatile intermediate. We will dissect its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, this document presents a comprehensive overview of its synthesis, chemical reactivity, and critical applications in the development of novel therapeutic agents, offering researchers and drug development professionals a foundational resource for leveraging this potent molecular framework.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a bicyclic aromatic heterocycle with a bridgehead nitrogen atom.[1] This unique structural arrangement confers a favorable combination of rigidity, stability, and electronic properties, making it an ideal template for designing ligands that can interact with a diverse range of biological targets.[3][4] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with enzymes and receptors involved in critical biochemical processes.[1] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) feature this core, underscoring its therapeutic relevance.[5] The scaffold's true power lies in its synthetic tractability, allowing for functionalization at multiple positions to fine-tune pharmacokinetic and pharmacodynamic properties.
Molecular Profile of this compound
This compound (CAS No. 21755-34-0) is a pivotal derivative where an ethyl acetate group is attached at the 2-position of the imidazo[1,2-a]pyridine core.[6] This substituent serves not only as a functional handle for further chemical modification but also directly influences the molecule's overall properties.
Physicochemical and Structural Properties
The compound typically presents as a yellow to brown liquid under standard laboratory conditions.[6] Its key properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 21755-34-0 | [6] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |
| Molecular Weight | 204.22 g/mol | [6] |
| IUPAC Name | ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | [6] |
| Appearance | Yellow to brown liquid | [6] |
| Canonical SMILES | CCOC(=O)CC1=CN2C=CC=CC2=N1 | [6] |
| InChI Key | CELPSGSLQYBSCR-UHFFFAOYSA-N | [6] |
Stability and Storage
This compound shows moderate stability. For long-term integrity, it should be stored at room temperature (20-22°C) in a tightly sealed, light-resistant container to prevent oxidative degradation and hydrolysis from atmospheric moisture.[6] Under these conditions, the compound remains stable for extended periods.[6]
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. The data presented here serve as a benchmark for researchers synthesizing or working with this compound.
| Technique | Observation | Interpretation | Source |
| ¹H NMR | Multiplet patterns consistent with ethyl ester and imidazopyridine core. | Confirms the presence of the ethyl group (-CH₂- and -CH₃) and the aromatic protons on the fused ring system. | [6] |
| Mass Spectrometry (ESI) | Molecular ion peak [M+H]⁺ at m/z 205.1. | Confirms the molecular weight of the compound. This is typically the base peak in the spectrum. | [6] |
| Infrared (IR) Spectroscopy | Strong absorption band around 1730-1750 cm⁻¹. | Characteristic C=O stretching frequency of the ester functional group. | N/A |
Synthesis Methodologies
The construction of the imidazo[1,2-a]pyridine ring system is well-established, with the most common and efficient strategies involving the condensation of a 2-aminopyridine with a suitable α-halocarbonyl compound.[6]
General Synthetic Workflow
The synthesis typically proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization. This one-pot procedure is highly effective for generating the fused heterocyclic core.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative one-pot synthesis adapted from established literature procedures.[7][8]
Materials:
-
2-Aminopyridine (1.0 eq)
-
Ethyl 3-bromopyruvate (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq) and anhydrous ethanol. Stir until the solid is fully dissolved.
-
Reagent Addition: Add ethyl 3-bromopyruvate (1.1 eq) dropwise to the solution at room temperature. Causality: Dropwise addition helps to control any initial exotherm and ensures a homogenous reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization to form the fused ring system.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Redissolve the resulting residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any hydrobromic acid formed during the reaction. Subsequently, wash with brine, separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Causality: Chromatography separates the desired product from unreacted starting materials and any potential side products based on differential polarity, yielding the pure compound.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the reactivity of both its ester functional group and the heterocyclic core.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, imidazo[1,2-a]pyridin-2-ylacetic acid.[6] This acid is a key precursor for forming amide bonds, allowing for coupling with various amines to generate extensive chemical libraries.
-
Nucleophilic Substitution: The acetate group can be targeted by strong nucleophiles, enabling the synthesis of diverse derivatives.[6]
-
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring is electron-rich and can undergo electrophilic substitution, typically at the C3 position, allowing for the introduction of various functional groups like halogens or nitro groups.
-
C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, can be applied to functionalize the pyridine part of the scaffold, further expanding its structural diversity.[9]
Applications in Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore, and this compound serves as a crucial starting point for accessing novel therapeutics. Its derivatives have been investigated for a wide spectrum of biological activities.
Caption: The role of the core scaffold in developing agents for various therapeutic targets.
-
Anticancer Activity: Derivatives have shown potent activity by inhibiting critical signaling pathways. For instance, certain substituted imidazo[1,2-a]pyridines act as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[10] The scaffold has also been used to develop covalent inhibitors targeting specific cancer-related mutations like KRAS G12C.[11]
-
Antimicrobial Properties: The compound and its analogues have been evaluated for antibacterial and antifungal properties, demonstrating moderate to significant activity against various pathogenic strains.[6]
-
Anti-Tuberculosis Agents: The imidazo[1,2-a]pyridine core is central to new classes of anti-TB drugs. Notably, derivatives known as imidazo[1,2-a]pyridine amides (IPAs) target QcrB, a subunit of the cytochrome bcc complex essential for cellular respiration in Mycobacterium tuberculosis.[12] Other analogues act as inhibitors of mycobacterial ATP synthase.[12]
-
Neurological Effects: Some derivatives have been explored for their potential to modulate GABA receptors, suggesting applications in treating anxiety and other CNS disorders.[6] Others have shown inhibitory activity against acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[6]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its robust synthesis, well-defined chemical properties, and the proven therapeutic potential of the imidazo[1,2-a]pyridine core make it an invaluable tool for medicinal chemists. Future research will likely focus on leveraging this scaffold in new modalities, such as developing targeted protein degraders (PROTACs) and exploring its application in novel therapeutic areas. As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like this one will continue to be a critical driver in the discovery of next-generation medicines.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 2-(6-formylimidazo[1,2-a]pyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. Buy this compound | 21755-34-0 [smolecule.com]
- 7. IMidazo[1,2-a]pyridine-2-acetic acid, 6-chloro-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key component in numerous commercially available drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[3][4] The unique electronic and structural features of the imidazo[1,2-a]pyridine moiety allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated potent anticancer, antiviral, antibacterial, anti-inflammatory, and proton pump inhibitory properties, making it a focal point of intensive research in drug discovery and development.[3][4]
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a key intermediate in the synthesis of more complex molecules based on this scaffold. Its ethyl acetate side chain at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound and a detailed analysis of its characterization.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves a condensation reaction between 2-aminopyridine and a suitable four-carbon building block, such as ethyl 4-chloro-3-oxobutanoate. This method, analogous to the well-established synthesis of other imidazo[1,2-a]pyridine derivatives, proceeds via a tandem nucleophilic substitution and intramolecular cyclization.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon bearing the chlorine atom in ethyl 4-chloro-3-oxobutanoate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, leads to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of a chlorinated analog of the target compound.[5]
Materials:
-
2-Aminopyridine
-
Ethyl 4-chloro-3-oxobutanoate
-
Ethanol (absolute)
-
Acetonitrile
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1 equivalent) and absolute ethanol.
-
While stirring, add ethyl 4-chloro-3-oxobutanoate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Suspend the resulting residue in acetonitrile.
-
Collect the solid product by vacuum filtration, washing with cold acetonitrile.
-
Dry the product under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a comprehensive profile of this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |
| Molecular Weight | 204.23 g/mol | [6] |
| Appearance | Yellow to brown liquid | [6] |
| Boiling Point | 108-112 °C at 1.3 Torr | [6] |
| CAS Number | 21755-34-0 | [6] |
Spectroscopic Data
Mass Spectrometry (MS): Mass spectrometric analysis using electrospray ionization (ESI) is expected to show a prominent molecular ion peak.
-
m/z: 205.1 [M+H]⁺[6]
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present in the molecule.
-
Carbonyl (C=O) stretch: A strong absorption band is observed in the range of 1721-1725 cm⁻¹, which is characteristic of an aliphatic ester.[6]
-
Aromatic C-H stretch: Bands in the region of 3108-3086 cm⁻¹ indicate the presence of the aromatic imidazo[1,2-a]pyridine ring system.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule. The following are the expected chemical shifts in CDCl₃, based on data for closely related structures and general principles.
¹H NMR (Proton NMR):
-
Ethyl Ester (CH₃): A triplet around δ 1.2-1.3 ppm.
-
Ethyl Ester (CH₂): A quartet around δ 4.1-4.2 ppm.
-
Methylene (CH₂): A singlet around δ 3.8-3.9 ppm.
-
Imidazo[1,2-a]pyridine Ring Protons: A series of multiplets and doublets in the aromatic region (δ 6.5-8.0 ppm).
¹³C NMR (Carbon NMR):
-
Ethyl Ester (CH₃): A signal around δ 14 ppm.
-
Methylene (CH₂): A signal around δ 35-40 ppm.
-
Ethyl Ester (CH₂): A signal around δ 61 ppm.
-
Imidazo[1,2-a]pyridine Ring Carbons: A set of signals in the range of δ 110-150 ppm.
-
Carbonyl (C=O): A signal in the downfield region, typically around δ 170 ppm.
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound, a valuable building block in medicinal chemistry. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The significance of the imidazo[1,2-a]pyridine scaffold underscores the importance of accessible synthetic routes to key intermediates like the title compound, facilitating the discovery of new and potent therapeutic agents.
References
- 1. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 21755-34-0 [smolecule.com]
Unveiling the Mechanistic Landscape of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate: A Scaffold-Centric Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in biologically active compounds across a wide spectrum of therapeutic areas.[1][2] This bicyclic heterocyclic system is a key feature in marketed drugs such as the hypnotic agent Zolpidem and the cardiotonic Olprinone.[1][2][3] The versatility of the imidazo[1,2-a]pyridine nucleus allows for substitutions at various positions, leading to a rich diversity of pharmacological activities. This guide delves into the mechanistic underpinnings of this scaffold, with a specific focus on elucidating the probable mechanisms of action for Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate , a derivative with significant potential for further investigation. While direct, in-depth studies on this specific ester are nascent, a comprehensive analysis of its structural class provides a robust framework for predicting its biological targets and cellular effects.
I. The Imidazo[1,2-a]pyridine Scaffold: A Hub of Diverse Biological Activity
The imidazo[1,2-a]pyridine framework is a versatile template that has been successfully exploited to generate compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological properties.[3][4][5] This diversity stems from the scaffold's ability to interact with a multitude of biological targets, a characteristic that underscores its significance in drug discovery.
Table 1: Overview of Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Documented Biological Activities | Key Molecular Targets/Pathways |
| Oncology | Antiproliferative, Antitumor, Pro-apoptotic | PI3K/Akt/mTOR pathway, c-Met, Tubulin, KRAS G12C |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial | DNA gyrase, Viral polymerases, Heme polymerization |
| Neurology | Anxiolytic, Hypnotic, Neuroprotective | GABA-A receptors, Acetylcholinesterase |
| Inflammation | Anti-inflammatory | Cyclooxygenase (COX) enzymes |
II. Deconstructing the Mechanism: Key Signaling Pathways and Molecular Targets
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are rooted in their interactions with specific molecular targets and modulation of critical signaling pathways. Understanding these interactions is paramount for the rational design of novel therapeutic agents.
A. Anticancer Mechanisms: A Multi-pronged Assault on Malignancy
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents by targeting several key pathways involved in tumor growth and survival.[6]
-
Inhibition of Pro-Survival Kinase Signaling: A prominent mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[7] By blocking the activity of key kinases like PI3K p110α and mTOR, these compounds can effectively halt cell growth, proliferation, and survival.[6][7][8] Another critical target is the receptor tyrosine kinase c-Met, whose overactivation is implicated in tumor progression and metastasis.[9]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway. -
Disruption of Microtubule Dynamics: Certain imidazo[1,2-a]pyridine derivatives function as potent antitubulin agents.[10] These compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[10]
-
Covalent Inhibition of Oncogenic Proteins: The imidazo[1,2-a]pyridine scaffold has been ingeniously utilized to develop covalent inhibitors targeting specific cancer-driving mutations, such as KRAS G12C.[11] This approach offers the potential for highly selective and durable target engagement.
B. Neurological Activity: Modulating Neuronal Signaling
The structural similarity of the imidazo[1,2-a]pyridine core to endogenous neurotransmitters has led to the development of compounds with significant neurological activity. Some derivatives act as modulators of GABA-A receptors, which is the basis for the anxiolytic and hypnotic effects of drugs like Zolpidem.[12] Additionally, there is evidence to suggest that certain analogs may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, indicating potential applications in neurodegenerative disorders like Alzheimer's disease.[12]
III. This compound: A Mechanistic Hypothesis and Path Forward
Based on the established pharmacology of the imidazo[1,2-a]pyridine scaffold, we can formulate a hypothesis regarding the mechanism of action of This compound . The presence of the ethyl acetate group at the 2-position introduces a key functional moiety that can influence its biological activity.
Hypothesized Mechanisms of Action:
-
Anticancer Activity: The core scaffold suggests a potential for anticancer activity. The ethyl acetate group may influence the compound's solubility and cell permeability, potentially favoring interactions with intracellular targets. It is plausible that this compound could exhibit inhibitory activity against pro-survival kinases or interfere with microtubule dynamics.
-
Antimicrobial Properties: The imidazo[1,2-a]pyridine nucleus is known for its antimicrobial effects.[12][13] The specific ester derivative may exhibit activity against various bacterial and fungal strains.
-
Enzyme Inhibition: The potential for acetylcholinesterase inhibition, as suggested for other derivatives, warrants investigation.[12]
IV. Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for This compound , a systematic experimental approach is required.
A. Workflow for Investigating Anticancer Activity
Step-by-Step Methodology:
-
Cell Viability Screening:
-
Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with increasing concentrations of this compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using MTT or SRB assays.
-
Calculate the IC50 value for each cell line.
-
-
-
Apoptosis and Cell Cycle Analysis:
-
Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.
-
For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry.
-
-
-
Target-Based Assays:
-
Objective: To investigate the direct effect of the compound on hypothesized molecular targets.
-
Protocol:
-
Kinase Inhibition: Perform in vitro kinase assays using recombinant PI3K, Akt, c-Met, etc., to determine the IC50 of the compound against these enzymes.
-
Tubulin Polymerization: Utilize a cell-free tubulin polymerization assay to assess the compound's ability to inhibit microtubule formation.
-
-
-
Western Blot Analysis:
-
Objective: To confirm the modulation of target pathways in cells.
-
Protocol:
-
Treat cells with the compound and prepare cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key proteins (e.g., phospho-Akt, total Akt, cleaved PARP, p21) and appropriate secondary antibodies.
-
Visualize and quantify protein bands.
-
-
V. Conclusion and Future Directions
While specific mechanistic studies on This compound are yet to be extensively reported, its core imidazo[1,2-a]pyridine structure provides a strong foundation for predicting its biological activities. The proposed mechanisms, centered around anticancer, antimicrobial, and neurological effects, offer a clear roadmap for future research. The experimental protocols outlined in this guide provide a systematic approach to validating these hypotheses and uncovering the full therapeutic potential of this promising compound. Further derivatization of the ethyl acetate moiety could also lead to the discovery of novel analogs with enhanced potency and selectivity.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buy this compound | 21755-34-0 [smolecule.com]
- 13. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, underpinning a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological profile of a key intermediate, Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. While this compound primarily serves as a versatile building block for the synthesis of more complex and potent derivatives, understanding its intrinsic properties and the pharmacological landscape of the broader imidazo[1,2-a]pyridine class is crucial for researchers, scientists, and drug development professionals. This document will delve into the synthesis, known biological activities, and therapeutic potential of this chemical entity and its derivatives, offering field-proven insights and detailed experimental context to guide future research and development endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heteroaromatic structure, is a cornerstone in the design of novel therapeutic agents.[1] Its rigid, planar structure and the presence of nitrogen atoms in both the imidazole and pyridine rings provide unique electronic and steric properties, enabling diverse interactions with a wide array of biological targets.[2] This has led to the development of numerous clinically relevant drugs and investigational compounds with applications spanning oncology, neuroscience, and infectious diseases.[3]
This compound, with the chemical formula C₁₁H₁₂N₂O₂, serves as a pivotal starting material in the synthesis of a vast library of imidazo[1,2-a]pyridine derivatives.[4] Its ethyl acetate moiety offers a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives is typically achieved through well-established synthetic routes. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile.
General Synthesis Workflow
Caption: General synthesis of this compound.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The ethyl ester functionality of the target compound is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid, which can serve as a precursor for amide bond formation and further derivatization.[4]
Pharmacological Landscape of Imidazo[1,2-a]pyridine Derivatives
While specific pharmacological data for this compound is limited, the imidazo[1,2-a]pyridine scaffold is associated with a diverse range of biological activities. The following sections highlight key therapeutic areas where this core has shown significant promise.
Neurological Disorders: GABA-A Receptor Modulation
A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Compounds with this scaffold can act as positive allosteric modulators of the GABA-A receptor, exhibiting anxiolytic, sedative, and anticonvulsant properties.[6]
Caption: Imidazo[1,2-a]pyridine modulation of GABA-A receptor signaling.
The functional selectivity of these compounds for different GABA-A receptor subtypes (e.g., α1, α2, α3, α5) is a key area of research, aiming to develop drugs with improved side-effect profiles.[5]
Oncology: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a valuable framework for the development of anticancer agents that target various components of oncogenic signaling pathways.[3][7]
-
Kinase Inhibition: Derivatives have been designed as potent inhibitors of several kinases, including:
-
PI3K/mTOR: Dual inhibitors of the PI3K/mTOR pathway have been developed, showing promise in preclinical models of cancer.[8]
-
c-Met: Potent and selective inhibitors of the c-Met receptor tyrosine kinase have demonstrated significant antitumor efficacy in xenograft models.[9]
-
Akt: Peptidomimetics based on the imidazo[1,2-a]pyridine core have been shown to inhibit Akt, a key downstream effector of the PI3K pathway.[10][11]
-
-
Tubulin Polymerization Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent antitubulin agents, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[12]
-
COX-2 Inhibition: Novel derivatives have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors with in vivo analgesic activity.[13][14]
The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest, as demonstrated in various cancer cell lines.[3][15]
| Derivative Class | Target | Notable Activity | Reference |
| Imidazo[1,2-a]pyridine-based | PI3K/mTOR | Dual inhibition | [8] |
| Imidazo[1,2-a]pyridine-based | c-Met | Potent and selective inhibition, in vivo efficacy | [9] |
| Imidazo[1,2-a]pyridine-based | Akt | Submicromolar inhibition | [10][11] |
| 5,7-diarylimidazo[1,2-a]pyridine | Tubulin | Potent antiproliferative activity | [12] |
| Imidazo[1,2-a]pyridine-based | COX-2 | Selective inhibition, in vivo analgesic effect | [13][14] |
Table 1: Anticancer Activities of Imidazo[1,2-a]pyridine Derivatives
Infectious Diseases: Antimicrobial and Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in combating infectious diseases.
-
Antitubercular Activity: Several imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[16][17] Some of these compounds have demonstrated excellent in vivo efficacy.[1]
-
Antibacterial and Antifungal Activity: Various derivatives have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[18][19] While some have shown promising activity, others have been inactive.[20]
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological profiles of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of their substituents.
Pharmacokinetics: Studies on various derivatives have shown that modifications to the core structure can significantly impact metabolic stability, oral bioavailability, and plasma clearance.[8][9] For instance, the introduction of specific functional groups can block metabolic sites and improve in vivo efficacy.[9]
Toxicology: Exploratory toxicology studies on some imidazo[1,2-a]pyridine derivatives, including ethyl imidazo[1,2-a]pyridine-2-carboxylate, have shown no signs of hepatic or renal toxicity at the tested doses.[21] However, other studies on different derivatives have indicated potential for cytotoxicity and organ toxicity at higher doses, underscoring the importance of thorough toxicological evaluation for each new compound.[22]
Future Directions and Conclusion
This compound stands as a crucial entry point for the synthesis of a diverse and pharmacologically rich class of compounds. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery, with new derivatives constantly being developed and evaluated for a wide range of therapeutic applications.
Future research in this area should focus on:
-
Structure-Based Drug Design: Leveraging the growing body of structural information for key biological targets to design more potent and selective inhibitors.
-
Pharmacokinetic Optimization: Systematically modifying the scaffold to improve drug-like properties, including metabolic stability and oral bioavailability.
-
Comprehensive Toxicological Profiling: Conducting thorough in vitro and in vivo toxicology studies to ensure the safety of promising lead compounds.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 21755-34-0 [smolecule.com]
- 5. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 14. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibitor Design — A Technical Guide Centered on the Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate Motif
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This bicyclic nitrogen-rich heterocycle serves as the foundational scaffold for a multitude of compounds targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3] This technical guide provides an in-depth exploration of the imidazo[1,2-a]pyridine scaffold as a source of potent kinase inhibitors, with a particular focus on the structural motif of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. While this specific ester may function more as a key synthetic intermediate than a direct inhibitor, its corresponding carboxylic acid, imidazo[1,2-a]pyridin-2-yl-acetic acid, represents a crucial building block for generating diverse and highly active kinase inhibitors.[4] We will delve into the synthesis of this core structure, the strategic elaboration of its derivatives, their mechanisms of action, and the structure-activity relationships (SAR) that govern their potency and selectivity against critical kinase targets such as PI3K, Akt, and CDKs.
The Imidazo[1,2-a]pyridine Core: A Foundation for Potent Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that offers a rigid and planar structure, ideal for interacting with the active sites of protein kinases. Its unique electronic properties and the ability to be functionalized at multiple positions make it a highly attractive starting point for the design of novel therapeutics.[1][2] A wide array of derivatives based on this core have demonstrated significant inhibitory activity against a range of kinases, playing crucial roles in oncology, immunology, and neurodegenerative diseases.[3][5]
Key Kinase Targets of Imidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed to target a variety of protein kinases. The table below summarizes some of the key kinase targets and the corresponding therapeutic areas.
| Kinase Target | Therapeutic Area | Representative Derivatives | Reference(s) |
| PI3K/Akt/mTOR Pathway | Cancer | Substituted imidazo[1,2-a]pyridines | [5][6] |
| Cyclin-Dependent Kinases (CDKs) | Cancer | Bisanilinopyrimidine hybrids | [3] |
| DYRK1A/CLK1 | Alzheimer's Disease, Cancer | Phenyl-substituted imidazo[1,2-a]pyridines | [7][8] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Cancer, Fibrosis | Amine-substituted imidazo[1,2-a]pyridines | [9] |
| Activin-like Kinase 2 (ALK2) | Fibrodysplasia Ossificans Progressiva (FOP), DIPG | 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines | [10] |
| c-KIT | Gastrointestinal Stromal Tumors (GIST) | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | [11] |
| Fms-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Imidazo[1,2-a]pyridine-thiophene derivatives | [12] |
Synthesis of the Imidazo[1,2-a]pyridine Core: The Gateway to Diversity
The construction of the imidazo[1,2-a]pyridine scaffold is a critical first step in the development of novel kinase inhibitors. Several synthetic strategies have been established, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This approach allows for the introduction of various substituents on both the pyridine and imidazole rings, providing a high degree of structural diversity.
General Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines a general and widely adopted method for the synthesis of the imidazo[1,2-a]pyridine core, from which derivatives like this compound can be derived.
Step 1: Reagents and Materials
-
Substituted 2-aminopyridine
-
α-haloketone or α-haloester (e.g., ethyl bromopyruvate for acetate derivatives)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., sodium bicarbonate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step 2: Reaction Setup
-
Dissolve the 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the α-halocarbonyl compound to the solution.
-
If a base is used, add it to the reaction mixture.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 4: Work-up and Purification
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.
Caption: General synthesis of the imidazo[1,2-a]pyridine core.
From Scaffold to Inhibitor: The Role of the 2-Acetate Group
While this compound itself is not a prominent kinase inhibitor, the 2-acetic acid moiety is a key handle for further chemical modifications that can lead to highly potent compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce new functionalities. These modifications are crucial for optimizing the compound's interaction with the target kinase and for fine-tuning its pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the imidazo[1,2-a]pyridine scaffold is guided by a deep understanding of its SAR. Key modifications at different positions of the ring system have been shown to have a profound impact on biological activity.
-
Position 2: The 2-position, where the acetate group is located, is a critical point for introducing side chains that can interact with the solvent-exposed region of the kinase active site. Amide derivatives at this position have been shown to enhance potency and selectivity.
-
Position 3: Modifications at the 3-position can influence the compound's interaction with the hinge region of the kinase, a key determinant of binding affinity.
-
Position 6 and 8: Substitutions on the pyridine ring, particularly at the 6 and 8-positions, can be used to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and to achieve selectivity against different kinases.[6]
Caption: Key modification sites on the imidazo[1,2-a]pyridine scaffold.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most imidazo[1,2-a]pyridine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The imidazo[1,2-a]pyridine core typically forms hydrogen bonds with the hinge region of the kinase, while the substituents at various positions make additional contacts with other residues in the active site, contributing to the inhibitor's potency and selectivity.
Case Study: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[6] These inhibitors typically occupy the ATP-binding site of the kinase, leading to the downregulation of downstream effectors and the induction of apoptosis in cancer cells.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanomics.eu [oceanomics.eu]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial spectrum of "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" derivatives
Starting Data Gathering
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A Technical Guide to Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in the Oncology Drug Discovery Pipeline
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine core is one such scaffold, recognized for its versatile biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This bicyclic nitrogen-based heterocycle is a cornerstone in the development of numerous therapeutic agents, including marketed drugs like Zolpidem and Alpidem.[3]
While the broader class of imidazo[1,2-a]pyridines has been extensively studied, this guide focuses on a specific, foundational molecule: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate . While not a potent anticancer agent in its own right, its true value lies in its role as a highly versatile synthetic intermediate.[4] It serves as the starting point for the rational design and synthesis of novel derivatives with significant potential in oncology.
This document provides a technical roadmap for researchers, scientists, and drug development professionals. We will dissect the synthesis and chemical utility of this core molecule, explore the critical oncogenic pathways targeted by its derivatives, and provide a comprehensive, field-proven workflow for advancing a novel compound from laboratory synthesis to preclinical validation.
Section 1: The Core Building Block: Synthesis and Chemical Utility
The strategic power of this compound stems from its straightforward synthesis and the chemical reactivity of its functional groups, which allows for extensive derivatization.
General Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold is well-established, typically involving the cyclization of a 2-aminopyridine derivative with an α-haloketone or a related species.[5] Modern synthetic methods, often employing catalysts like copper, have expanded the range of accessible derivatives, allowing for reactions under milder conditions with broader functional group tolerance.[6][7]
For instance, a common route involves reacting a substituted 2-aminopyridine with ethyl 3-bromopyruvate to directly yield the ethyl imidazo[1,2-a]pyridine-2-carboxylate scaffold, a close relative of our topic compound.[5]
Profile: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₂[4]
-
Appearance: Typically a yellow to brown liquid[4]
-
Key Structural Features: The molecule consists of the rigid, bicyclic imidazo[1,2-a]pyridine core, which provides a stable platform for molecular interactions. Crucially, it possesses an ethyl acetate group at the 2-position. This ester is the primary site for chemical modification.
The true utility for a medicinal chemist is the potential for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This process, known as amide bond coupling, is a cornerstone of drug discovery and allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.[8]
Section 2: Oncological Targets of Imidazo[1,2-a]pyridine Derivatives
The anticancer effects of imidazo[1,2-a]pyridine-based compounds are not random; they stem from the targeted inhibition of critical molecular pathways that drive cancer cell proliferation, survival, and metastasis.[9]
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth
The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer. Its overactivation leads to uncontrolled cell growth, proliferation, and survival. Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[10][11] Some derivatives function as dual PI3K/mTOR inhibitors, a promising strategy to overcome resistance mechanisms.[12]
Inhibition of this pathway by these compounds leads to decreased phosphorylation of Akt and mTOR, which in turn triggers downstream effects, including cell cycle arrest and apoptosis.[10][11]
The STAT3/NF-κB Pathway: Linking Inflammation and Cancer
Chronic inflammation is a key driver of cancer progression. The STAT3 and NF-κB signaling pathways are central regulators of this process. They control the expression of genes involved in cell survival, proliferation, and the production of inflammatory cytokines. Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways.[13][14] By inhibiting STAT3 and NF-κB, these compounds can reduce the expression of pro-inflammatory and pro-survival proteins like iNOS, COX-2, and Bcl-2, thereby creating an anti-tumor microenvironment.[14]
Induction of Cell Cycle Arrest and Apoptosis
A primary goal of chemotherapy is to halt the uncontrolled division of cancer cells and induce programmed cell death (apoptosis). Imidazo[1,2-a]pyridine derivatives achieve this through multiple mechanisms.
-
Cell Cycle Arrest: Treatment with these compounds can increase the levels of cell cycle inhibitors like p53 and p21, leading to arrest at the G2/M or G0/G1 phases of the cell cycle.[10][15][16]
-
Apoptosis: They can trigger both the intrinsic and extrinsic apoptotic pathways. This is often evidenced by an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and the activation of executioner caspases (e.g., Caspase-3, -7, -9) and subsequent cleavage of PARP.[10][15][17]
Section 3: A Technical Roadmap for Novel Drug Development
This section outlines a validated, stepwise workflow for a researcher aiming to develop a novel anticancer agent starting from this compound. This represents a self-validating system where each step provides the necessary data to justify proceeding to the next, more complex and resource-intensive stage.
Step-by-Step Experimental Protocols
This initial screen is crucial for identifying which synthesized derivatives possess cytotoxic activity and against which cancer types. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[15]
Causality: A broad panel of cancer cell lines (e.g., NCI-60) is used because the tissue of origin can significantly influence drug sensitivity. A non-cancerous cell line (e.g., NIH/3T3) should be included to assess preliminary selectivity for cancer cells.[18]
-
Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. The cell density is critical as it can affect the observed IC50 value.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line.
This protocol determines if a compound induces cell cycle arrest. It uses propidium iodide (PI), a fluorescent molecule that intercalates with DNA, allowing for the quantification of DNA content per cell via flow cytometry.
Causality: By measuring DNA content, we can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced accumulation of cells in a specific phase indicates cell cycle arrest.[10]
-
Cell Culture and Treatment: Grow cells (e.g., a sensitive line identified in the primary screen) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases and compare treated samples to the vehicle control.
This is a critical step to determine if the in vitro activity translates to an in vivo setting. The most common initial model is the cell line-derived xenograft (CDX), where human cancer cells are implanted into immunodeficient mice.[20][21]
Causality: An immunodeficient host (e.g., BALB/c nude or NOD/SCID mice) is required to prevent the rejection of the human tumor cells. This model allows for the direct assessment of the compound's effect on tumor growth.[20]
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers (Tumor Volume = 0.5 x Length x Width²). When tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and general animal health regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise and weigh the tumors.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze the statistical significance of the difference in tumor volume and weight between the treated and control groups.
Section 4: Data Presentation and Interpretation
Clear and structured data presentation is essential for decision-making.
Table 1: Example Cytotoxicity Data (IC50 Values in µM)
This table allows for a quick comparison of the potency and selectivity of different derivatives across various cancer cell lines.
| Compound ID | MCF-7 (Breast) | A549 (Lung) | A375 (Melanoma) | HepG2 (Liver) | NIH/3T3 (Fibroblast) |
| Lead-Cpd-01 | 5.2 | 8.1 | 2.5 | 6.4 | > 50 |
| Lead-Cpd-02 | 45.8 | > 100 | 80.1 | > 100 | > 100 |
| Cisplatin (Ref) | 10.5 | 15.3 | 7.9 | 12.1 | 25.4 |
Data are hypothetical and for illustrative purposes only.
Table 2: Example In Vivo Efficacy Data (Xenograft Model)
This table summarizes the key outcomes of an in vivo study.
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | % TGI | Body Weight Change (%) (Mean ± SEM) |
| Vehicle Control | 10 mL/kg, PO, QD | 1540 ± 180 | - | +5.2 ± 1.5 |
| Lead-Cpd-01 | 50 mg/kg, PO, QD | 616 ± 95** | 60% | -2.1 ± 2.0 |
| Positive Control | [Dose & Schedule] | [Value ± SEM] | [Value] | [Value ± SEM] |
*PO: Oral gavage; QD: Once daily. *p < 0.01 vs. Vehicle. TGI: Tumor Growth Inhibition. Data are hypothetical.
Conclusion and Future Outlook
This compound represents a powerful starting point for the development of sophisticated anticancer therapeutics. While its own biological activity is modest, its value as a chemical scaffold is immense. The derivatives stemming from this core have demonstrated the ability to potently and selectively modulate key oncogenic pathways, including PI3K/Akt/mTOR and STAT3/NF-κB, leading to robust anti-proliferative and pro-apoptotic effects in a variety of cancer models.
The future of this chemical class in oncology is bright. The ongoing exploration of new derivatives, guided by rational drug design and the systematic evaluation workflow detailed in this guide, will undoubtedly lead to the identification of next-generation drug candidates. The challenge remains to optimize not only potency but also the pharmacokinetic and safety profiles of these compounds to ensure their successful translation from the laboratory to the clinic, ultimately providing new hope for patients battling cancer.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 21755-34-0 [smolecule.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. crownbio.com [crownbio.com]
"Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" potential therapeutic targets
An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate and its Analogs
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1][2] This guide focuses on this compound, a representative of this class, to explore its potential therapeutic applications. While direct research on this specific ester is nascent, a comprehensive analysis of its structural analogs provides a robust framework for identifying high-potential therapeutic targets. This document synthesizes data from oncology, infectious disease, and neuroscience to illuminate the most promising pathways for drug development. We will delve into the molecular mechanisms, provide validated experimental protocols for target engagement, and present a forward-looking perspective on leveraging this versatile chemical scaffold.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The fusion of an imidazole and a pyridine ring creates the bicyclic heterocyclic system known as imidazo[1,2-a]pyridine. This arrangement confers a unique combination of steric and electronic properties, making it an ideal framework for interacting with a diverse range of biological macromolecules. Its structural rigidity, combined with the potential for substitution at multiple positions, allows for the fine-tuning of pharmacological properties. The clinical success of drugs like Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic) validates the therapeutic potential of this scaffold, particularly its ability to modulate targets within the central nervous system.[3]
This compound (EIPA) serves as an excellent starting point for exploration. The ethyl acetate group at the C2 position is a key feature; it can act as a hydrogen bond acceptor or be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, potentially altering the compound's binding mode, solubility, and pharmacokinetic profile. Understanding the therapeutic targets of closely related analogs is therefore critical to predicting the potential of EIPA.
Oncological Targets: Intercepting Cancer Progression
The imidazo[1,2-a]pyridine core is prevalent in numerous potent anticancer agents, targeting some of the most critical pathways in cancer cell proliferation and survival.[4][5]
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[6] For instance, certain analogs have been shown to reduce the phosphorylation levels of both AKT and mTOR, leading to cell cycle arrest and apoptosis in melanoma, cervical, and breast cancer cell lines.[5][6]
Causality of Experimental Choice: Western blotting is the gold standard for quantifying changes in protein phosphorylation, providing direct evidence of pathway inhibition. By probing for the phosphorylated forms of key kinases (p-AKT, p-mTOR) relative to their total protein levels, researchers can confirm target engagement within the cell.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate as a PI3K/Akt/mTOR Pathway Inhibitor
Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, and survival. Its frequent dysregulation in human cancers has established it as a high-priority target for therapeutic intervention.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous potent kinase inhibitors.[3][4][5] This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate compounds based on this scaffold, using Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate as a representative molecule. We will delve into the core biology of the PI3K pathway, the rationale for its inhibition, and provide detailed, field-proven protocols for validating the mechanism of action and cellular effects of this compound class.
Part 1: The PI3K/Akt/mTOR Signaling Pathway: A Critical Oncogenic Hub
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that translates extracellular cues from growth factors and cytokines into a coordinated cellular response.[6] Its activation initiates a cascade of events critical for normal physiological processes; however, its aberrant activation is a hallmark of many cancers, driving uncontrolled cell proliferation and resistance to apoptosis.[1][7]
Mechanism of Activation and Signal Transduction:
-
Initiation: The pathway is typically activated when a growth factor binds to its corresponding receptor tyrosine kinase (RTK) on the cell surface.[7][8] This engagement triggers the recruitment and activation of Class I PI3K.
-
Second Messenger Production: Activated PI3K phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9][10] The tumor suppressor phosphatase and tensin homolog (PTEN) counteracts this step by dephosphorylating PIP3, thus acting as a critical negative regulator of the pathway.[8][11]
-
Akt Activation: PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B).[6][8] This membrane recruitment facilitates the phosphorylation and full activation of Akt by other kinases, such as PDK1 and mTOR Complex 2 (mTORC2).[6][8][9]
-
Downstream Effectors: Once active, Akt phosphorylates a multitude of downstream substrates. A key target is the TSC1/TSC2 complex, which, when phosphorylated by Akt, relieves its inhibitory effect on the mTOR Complex 1 (mTORC1).[8] Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[9][12]
Dysregulation of this pathway often occurs through gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the PTEN tumor suppressor gene.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
An In-Depth Technical Guide: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate Derivatives as Multifunctional Modulators for Neurodegenerative Diseases
Preamble: Confronting the Complexity of Neurodegeneration
Neurodegenerative diseases (NDDs), including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a formidable challenge to modern medicine. Their multifaceted pathology, involving protein misfolding, oxidative stress, neuroinflammation, and neurotransmitter imbalances, has rendered single-target therapeutic strategies largely inadequate.[1] This has catalyzed a paradigm shift towards the development of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating multiple pathological pathways simultaneously.[2]
Within this innovative landscape, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure."[3][4] This nitrogen-bridged heterocyclic system is a cornerstone of numerous approved drugs and clinical candidates, valued for its favorable physicochemical properties and versatile biological activity.[5][6] This guide focuses on a specific, highly adaptable starting point: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate . We will explore its synthesis, derivatization, and the subsequent biological evaluation of its analogues as potential MTDLs for neurodegenerative disorders, grounding our discussion in the causality of experimental design and self-validating protocols.
Part 1: The Chemical Core — Synthesis and Derivatization
The therapeutic journey begins with the molecule. The this compound core is not merely a compound but a versatile platform. Its synthesis is robust, and its structure offers multiple points for modification, allowing for the fine-tuning of biological activity.
Synthesis of the Core Scaffold
The construction of the imidazo[1,2-a]pyridine ring is efficiently achieved through the condensation of a 2-aminopyridine with an appropriate α-halocarbonyl compound.[7][8] Microwave-assisted synthesis has gained traction for its ability to significantly reduce reaction times and improve yields.[8][9]
-
Reactant Preparation: In a 10 mL microwave process vial, combine 2-aminopyridine (1.0 mmol, 1.0 eq), ethyl 4-chloroacetoacetate (1.1 mmol, 1.1 eq), and sodium bicarbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 3 mL of ethanol as the reaction solvent. The solvent choice is critical; ethanol provides good solubility for the reactants and has a suitable boiling point for microwave heating.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes. The elevated temperature and pressure accelerate the condensation and subsequent cyclization, a significant advantage over traditional reflux methods.[9]
-
Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity and structural integrity.[9]
Caption: Core Synthesis Workflow via Microwave Irradiation.
Strategies for Derivatization
The true potential of the core scaffold is unlocked through strategic derivatization. The goal is to create a library of compounds where structural modifications are rationally designed to interact with specific biological targets implicated in NDDs.
-
Ester Group Modification: The ethyl ester is a primary handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a wide array of amines or hydrazides to form amides. This is a crucial step for introducing functionalities that can form key hydrogen bonds with target proteins, such as GABA-A receptors.[10]
-
Pyridine Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at positions 6, 7, or 8 of the pyridine ring can profoundly impact a compound's lipophilicity, metabolic stability, and target selectivity. For instance, the placement of an iodine atom at the 6-position was instrumental in developing IMPY, a high-affinity ligand for β-amyloid plaques.[7][11]
Caption: Key Derivatization Pathways from the Core Scaffold.
Part 2: Probing Neuroprotective Mechanisms and Therapeutic Targets
With a library of derivatives in hand, the next phase involves rigorous biological evaluation. The MTDL strategy necessitates screening against a panel of targets relevant to NDD pathology.
Target: GABA-A Receptor Modulation
Scientific Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the brain.[10] Its dysfunction is linked to anxiety, seizures, and cognitive deficits, which are often co-morbid with NDDs. Positive allosteric modulators (PAMs) that enhance GABA's effect without directly activating the receptor can restore inhibitory tone with a lower risk of side effects.[12] The imidazo[1,2-a]pyridine scaffold is famously found in zolpidem, which selectively targets the α1-containing GABA-A receptors.[10] By modifying the scaffold, selectivity can be shifted towards α2/α3 subtypes, which are associated with anxiolytic effects without the sedation mediated by α1.[12][13]
This electrophysiological technique provides a direct functional measure of a compound's effect on receptor activity.
-
System Preparation: Use Xenopus oocytes microinjected with cRNAs encoding the subunits for the desired GABA-A receptor subtype (e.g., α2β3γ2).
-
Compound Application: Perfuse the oocytes with a baseline solution containing a low, non-saturating concentration of GABA (e.g., EC5-EC10). This establishes a stable baseline current.
-
Potentiation Measurement: Co-apply the test compound (at various concentrations) with the same EC5-EC10 concentration of GABA. A PAM will potentiate the GABA-induced chloride current.
-
Data Analysis: Measure the peak current in the presence of the test compound and express it as a percentage of the control GABA response. Plot a concentration-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and maximal efficacy. This self-validating system ensures that any observed effect is directly due to the modulation of the specific, expressed receptor subtype.
Caption: Allosteric Modulation of the GABA-A Receptor.
Target: Attenuation of Amyloid-β (Aβ) Pathology
Scientific Rationale: The aggregation of the amyloid-β peptide into oligomers and plaques is a central pathological hallmark of Alzheimer's disease.[7] Compounds that can either bind to these plaques for imaging purposes or, more therapeutically, inhibit their formation are of immense interest. Imidazo[1,2-a]pyridine derivatives, notably 6-iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine (IMPY), have demonstrated high affinity for Aβ aggregates.[7][11]
This is a standard, high-throughput fluorescence assay to screen for inhibitors of Aβ fibrillization.
-
Aβ Preparation: Prepare Aβ(1-42) peptide solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10-20 µM.
-
Incubation: In a 96-well plate, mix the Aβ solution with various concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Fluorescence Reading: Add Thioflavin T solution to each well. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals over 24-48 hours.
-
Data Analysis: Plot fluorescence intensity versus time. A successful inhibitor will show a significant reduction in the fluorescence signal compared to the vehicle control. Calculate the percentage of inhibition at the final time point.
Caption: Workflow for Thioflavin T (ThT) Aβ Aggregation Assay.
Target: Inhibition of Acetylcholinesterase (AChE)
Scientific Rationale: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, increases its availability in the synapse and provides symptomatic relief.[11][14] This remains a primary therapeutic strategy for AD, and some imidazo[1,2-a]pyridine derivatives have shown promising AChE inhibitory activity.[9][14]
This colorimetric assay is a robust and widely used method for determining AChE activity.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction. AChE hydrolyzes ATCI to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of color change is proportional to AChE activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | AChE Inhibition (IC50, µM) | Reference |
| Derivative 7a | 55 ± 0.53 | [14] |
| Derivative 7c | 51 ± 0.37 | [14] |
| Derivative 7e | 48 ± 0.75 | [14] |
| Tacrine (Standard) | Varies by assay | [14] |
| Table 1: Example AChE inhibitory activities for synthesized imidazo[1,2-a]pyridine derivatives. Data is illustrative based on published findings. |
Target: Anti-inflammatory Action via COX-2 Inhibition
Scientific Rationale: Chronic neuroinflammation is a key contributor to the progression of NDDs. Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and produces prostaglandins, which mediate inflammatory responses.[15] Selective inhibition of COX-2 can reduce neuroinflammation while sparing the gastroprotective functions of the COX-1 isoform. Imidazo[1,2-a]pyridine derivatives have been rationally designed as potent and selective COX-2 inhibitors.[16]
Commercially available kits provide a standardized method for assessing COX-1/COX-2 selectivity.
-
Enzyme Incubation: In separate wells of a 96-well plate, incubate the test compound at various concentrations with either human recombinant COX-1 or COX-2 enzyme in the presence of heme.
-
Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: The assay measures the peroxidase activity of COX. The amount of prostaglandin produced is determined via a colorimetric or fluorometric readout.
-
Data Analysis: Generate concentration-response curves for both COX-1 and COX-2 inhibition to determine IC50 values for each enzyme. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 5e | 0.05 | >200 | [16] |
| Derivative 5f | 0.05 | >200 | [16] |
| Derivative 5j | 0.05 | 240 | [16] |
| Derivative 5i | 0.05 | 897.19 | [16] |
| Celecoxib (Standard) | 0.05 | 304 | [16] |
| Table 2: COX-2 inhibitory activity and selectivity for designed imidazo[1,2-a]pyridine derivatives.[16] |
Part 3: Integrated Preclinical Evaluation Workflow
Successful MTDL development requires a tiered evaluation process, moving from isolated targets to cellular and finally whole-organism models. This ensures that promising in vitro activity translates into a desired biological effect in a more complex system.
-
Cell-Based Assays: Lead compounds are first tested in cellular models of neurodegeneration. For example, SH-SY5Y neuroblastoma cells can be treated with a neurotoxin (e.g., Aβ oligomers, H₂O₂, 6-OHDA) in the presence or absence of the test compound. Endpoints such as cell viability (MTT assay), reactive oxygen species (ROS) production (DCFH-DA assay), and apoptosis (caspase-3 activity) are measured to assess neuroprotective effects.
-
In Vivo Models: Compounds demonstrating cellular efficacy and acceptable preliminary ADME (Absorption, Distribution, Metabolism, Excretion) properties are advanced to animal models. For AD, transgenic mice like Tg2576, which develop Aβ plaques, are used to evaluate effects on cognitive deficits (e.g., Morris water maze) and brain pathology.[7] For PD, models like the haloperidol-induced catalepsy model in rats can be used to screen for compounds that modulate dopaminergic transmission.[17]
Caption: Integrated Drug Discovery Workflow for NDD Therapeutics.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of multi-target-directed ligands against neurodegenerative diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent activity against key pathological targets, including GABA-A receptors, Aβ aggregation, acetylcholinesterase, and COX-2.
The path forward lies in the continued rational design and optimization of these derivatives. Future work must focus on enhancing blood-brain barrier permeability, improving metabolic stability, and minimizing off-target effects. By integrating computational modeling with the rigorous, multi-tiered experimental workflows outlined in this guide, researchers can systematically refine these privileged structures into viable preclinical candidates, bringing a new generation of multi-functional therapeutics one step closer to patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi target-directed imidazole derivatives for neurodegenerative diseases [ouci.dntb.gov.ua]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Buy this compound | 21755-34-0 [smolecule.com]
- 10. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibi… [ouci.dntb.gov.ua]
- 16. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rrpharmacology.ru [rrpharmacology.ru]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science. This fused bicyclic system, featuring a bridgehead nitrogen atom, is a key pharmacophore in numerous commercially available drugs, including the sedative-hypnotic zolpidem and the anti-ulcer agent zolimidine.[1] Its rigid conformation and unique electronic properties make it an attractive scaffold for developing enzyme inhibitors, receptor ligands, and anti-infectious agents.[2] Furthermore, derivatives of this scaffold often exhibit strong fluorescence, making them valuable in the development of optical materials, cell imaging agents, and chemosensors.[3]
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (CAS No. 21755-34-0) is a crucial synthetic intermediate.[4] Its ester functionality provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, enabling the synthesis of a diverse library of more complex molecules for drug discovery and development. This guide provides a detailed examination of the most robust and widely adopted protocol for its synthesis, including mechanistic insights, step-by-step procedures, and expert commentary.
Synthetic Strategy: The Classical Condensation Approach
The most direct and reliable method for synthesizing this compound is the condensation reaction between a 2-aminopyridine and an ethyl α-haloacetoacetate derivative. The reaction of 2-aminopyridine with ethyl bromopyruvate is a well-established, catalyst-free method that proceeds by initial alkylation followed by an intramolecular cyclization and dehydration sequence.[5][6]
Reaction Mechanism
The reaction proceeds through a well-defined, three-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the more basic endocyclic nitrogen atom of 2-aminopyridine onto the electrophilic α-carbon of ethyl bromopyruvate. This step forms a key intermediate, the N-(2-oxopropyl acetate)pyridinium bromide salt. The pyridine nitrogen is a stronger nucleophile than the exocyclic amino group, driving the regioselectivity of this initial alkylation.[5][7]
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt intermediate then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl carbon. This forms a five-membered heterocyclic intermediate (a hydroxylated imidazopyridine precursor).
-
Dehydration: The final step is the acid-catalyzed dehydration of the cyclic alcohol intermediate. The protonated hydroxyl group leaves as a water molecule, leading to the formation of a double bond and the creation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
References
- 1. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02722D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 21755-34-0 [smolecule.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Illuminating Molecular Architecture: A Guide to the ¹H NMR Spectrum of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Introduction: The Significance of Imidazo[1,2-a]pyridines and NMR Spectroscopy
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it a fertile ground for the discovery of new therapeutic agents. Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a key intermediate and building block in the synthesis of more complex molecules within this class.
The precise and unambiguous determination of a molecule's structure is the bedrock of chemical research and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, stands as an unparalleled tool for elucidating the molecular structure of organic compounds in solution. It provides rich information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a comprehensive guide to the acquisition, processing, and interpretation of the ¹H NMR spectrum of this compound, offering a robust protocol for researchers and scientists.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule of this compound (Molecular Formula: C₁₁H₁₂N₂O₂). The molecule consists of a fused imidazo[1,2-a]pyridine bicyclic system, an ethyl ester group, and a methylene bridge. The protons are categorized into three main regions: the aromatic protons of the heterocyclic core, the singlet methylene protons, and the protons of the ethyl group.
Caption: Structure of this compound with proton labels.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure robust and reproducible results.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound. The higher the concentration, the better the signal-to-noise ratio, but be wary of potential aggregation or solubility issues.
-
Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for this class of compounds due to its good solubilizing power and relatively clean spectral window.[1] It is critical to use a deuterated solvent to avoid a large, overwhelming solvent proton signal.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[2] This allows for accurate and reproducible chemical shift referencing.
-
Dissolution: Transfer the weighed sample and TMS into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube, and gently invert several times until the sample is fully dissolved. A brief sonication can aid dissolution if necessary.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.[3][4]
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which directly impacts spectral resolution and peak shape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans (NS): Start with 16 or 32 scans. This number can be increased to improve the signal-to-noise ratio for dilute samples.
-
Relaxation Delay (D1): Set a delay of 1-2 seconds. This allows for the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
Acquisition Time (AQ): A value of 3-4 seconds is typically adequate to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the entire range of expected proton signals.
-
3. Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform. An exponential multiplication (line broadening factor of 0.3 Hz) is often applied before FT to improve the signal-to-noise ratio with a slight cost to resolution.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.[2]
-
Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to that signal.
Caption: Workflow for ¹H NMR analysis.
Spectral Interpretation and Data Analysis
The ¹H NMR spectrum of this compound will display characteristic signals corresponding to each unique proton environment. Based on data from analogous structures and fundamental principles, the following is a detailed prediction of the spectrum recorded in CDCl₃.[1][5]
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 8.10 | d | ~ 6.8 | 1H |
| H-8 | ~ 7.60 | d | ~ 9.0 | 1H |
| H-7 | ~ 7.55 | s | - | 1H |
| H-6 | ~ 7.15 | ddd | ~ 9.0, 6.8, 1.2 | 1H |
| H-a | ~ 6.75 | td | ~ 6.8, 1.2 | 1H |
| H-b (O-CH₂) | ~ 4.25 | q | ~ 7.1 | 2H |
| H-c (-CH₂-) | ~ 3.90 | s | - | 2H |
| H-d (CH₃) | ~ 1.30 | t | ~ 7.1 | 3H |
Detailed Signal Analysis:
-
Aromatic Region (Imidazo[1,2-a]pyridine Core, δ 6.7-8.2 ppm):
-
H-5: This proton is typically the most deshielded proton on the pyridine ring, appearing as a doublet around 8.10 ppm due to coupling with H-6.
-
H-8: Found downfield around 7.60 ppm, this proton appears as a doublet due to coupling with H-7.
-
H-3: The proton on the imidazole ring is expected as a sharp singlet at approximately 7.55 ppm.
-
H-7 and H-6: These protons often appear as complex multiplets due to mutual coupling and coupling with their neighbors. H-7 is expected around 7.15 ppm as a doublet of doublet of doublets, while H-6 appears further upfield around 6.75 ppm as a triplet of doublets.[1]
-
-
Aliphatic Region (δ 1.0-4.5 ppm):
-
Methylene Protons (H-c): The two protons of the methylene group adjacent to the imidazo[1,2-a]pyridine ring and the ester carbonyl are chemically equivalent and have no adjacent protons. Therefore, they will appear as a sharp singlet at approximately 3.90 ppm.
-
Ethyl Ester Protons (H-b and H-d): This group gives rise to a classic ethyl pattern.
-
The methylene protons (H-b) are adjacent to the ester oxygen, which deshields them, causing them to resonate as a quartet around 4.25 ppm. The quartet splitting arises from coupling to the three protons of the neighboring methyl group (n+1 = 3+1 = 4).
-
The methyl protons (H-d) are more shielded and appear as a triplet around 1.30 ppm. The triplet splitting is due to coupling with the two protons of the adjacent methylene group (n+1 = 2+1 = 3).
-
-
Conclusion
¹H NMR spectroscopy provides a definitive fingerprint for this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, a high-resolution spectrum can be reliably obtained. The interpretation, guided by the principles of chemical shifts, spin-spin coupling, and integration, allows for the complete structural assignment of the molecule. The characteristic signals of the imidazo[1,2-a]pyridine core and the ethyl acetate side chain are readily identifiable, making ¹H NMR an indispensable technique for quality control, reaction monitoring, and structural verification in any research involving this important chemical entity.
References
Application Note: Structural Elucidation of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate using 13C NMR Spectroscopy
Introduction
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a key heterocyclic compound, belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest to the pharmaceutical and drug development sectors due to its prevalence in a wide array of biologically active compounds. The structural integrity and purity of such molecules are paramount for their efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for the unambiguous structural confirmation of organic molecules. This application note provides a comprehensive guide to the 13C NMR analysis of this compound, detailing sample preparation, spectral acquisition, and in-depth data interpretation.
Molecular Structure and Carbon Environments
The structure of this compound comprises an imidazo[1,2-a]pyridine bicyclic system linked to an ethyl acetate moiety at the 2-position. This arrangement presents a unique set of carbon environments, each with a characteristic chemical shift in the 13C NMR spectrum. Understanding these environments is the first step in accurate spectral interpretation.
Diagram 1: Molecular Structure and Carbon Numbering
Application Note: Mass Spectrometric Characterization of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Abstract
This document provides a comprehensive guide to the mass spectrometric analysis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, a key heterocyclic compound with significant potential in pharmaceutical research.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[3][4] Accurate characterization of its derivatives is therefore critical. This application note details optimized protocols for sample preparation and analysis by Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will explore the ionization and fragmentation behavior of the title compound, providing a robust framework for its unambiguous identification and quantification in complex matrices.
Introduction: The Significance of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a foundational scaffold in the development of therapeutics, exhibiting a wide range of biological activities.[3] this compound (MW: 204.22 g/mol , Formula: C₁₁H₁₂N₂O₂) is a versatile intermediate in the synthesis of more complex molecules within this class.[1] Mass spectrometry offers unparalleled sensitivity and specificity for the structural elucidation and quantification of such small molecules.[5] Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for N-containing heterocyclic compounds, as it typically generates an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular weight information.[6][7] This application note leverages ESI-MS/MS to provide a detailed analytical workflow.
Physicochemical Properties and Expected Ionization
Before delving into the protocol, understanding the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Key Functional Groups | Imidazo[1,2-a]pyridine, Ethyl Ester | [1] |
| Expected Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][8] |
| Expected Precursor Ion | [M+H]⁺ at m/z 205.1 | [1] |
The presence of two nitrogen atoms in the imidazo[1,2-a]pyridine ring system, particularly the pyridine nitrogen, provides a readily available site for protonation, making positive mode ESI the logical choice for analysis.[6]
Experimental Workflow
The overall analytical strategy involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. This workflow is designed to ensure reproducibility and high-quality data acquisition.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Sample Preparation Protocol
This protocol is designed for the preparation of calibration standards and unknown samples for analysis. Adherence to best practices for trace analysis is critical to avoid contamination.[9]
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.[10]
-
Working Solutions: Perform serial dilutions from the stock solution using a mixture of 50:50 acetonitrile:water with 0.1% formic acid to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The use of formic acid is recommended to promote protonation and improve peak shape.[10]
-
Sample Matrix: If analyzing the compound in a complex matrix (e.g., plasma, tissue homogenate), a suitable extraction method such as protein precipitation or solid-phase extraction (SPE) must be developed and validated.
-
Final Preparation: Transfer the final diluted standards and prepared samples into appropriate 2 mL autosampler vials with soft septa.[10] Ensure there is no particulate matter.
-
Blanks: Include blank injections (50:50 acetonitrile:water with 0.1% formic acid) before and after the sample set to monitor for carryover.[10]
LC-MS/MS Instrumental Parameters
The following parameters provide a robust starting point for method development on a typical liquid chromatograph coupled to a tandem mass spectrometer.[5][11]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid aids ionization. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening and initial analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The molecule contains basic nitrogen atoms, ideal for protonation.[6] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for droplet formation.[8] |
| Source Temp. | 150 °C | A moderate temperature to aid desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation from droplets.[8] |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow aids in the desolvation process. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID) in MS/MS. |
| MS1 Scan Range | m/z 50-400 | Covers the expected precursor ion and potential adducts or impurities. |
| MS2 Precursor Ion | m/z 205.1 | The protonated molecular ion [M+H]⁺.[1] |
| Collision Energy | 10-40 eV (Ramp) | Ramping the collision energy helps to generate a rich fragmentation spectrum. |
Data Interpretation: Fragmentation Pathway
The structural elucidation of an unknown is confirmed by analyzing its fragmentation pattern in an MS/MS experiment.[12] For this compound, the precursor ion is the protonated molecule at m/z 205.1. The fragmentation is predicted to occur primarily around the ethyl acetate side chain and the imidazo[1,2-a]pyridine core.
Based on the principles of mass spectral fragmentation, the following pathway is proposed for the [M+H]⁺ ion of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Explanation of Key Fragments:
-
m/z 177.1 ([M+H - C₂H₄]⁺): This fragment likely arises from a McLafferty rearrangement, a common fragmentation pathway for esters, involving the neutral loss of ethene (28 Da). This results in the formation of a protonated carboxylic acid.
-
m/z 159.1 ([M+H - C₂H₅OH]⁺): This corresponds to the neutral loss of ethanol (46 Da) from the precursor ion. This is a characteristic loss from ethyl esters and results in a highly stabilized acylium ion.
-
m/z 131.1 ([M+H - •COOEt]⁺): This fragment results from the homolytic cleavage of the bond between the methylene group and the imidazo[1,2-a]pyridine ring, leading to the loss of the ethoxycarbonylmethyl radical (•CH₂COOEt). While less common in ESI than neutral losses, it can be observed. A more likely route to a similar mass is the loss of the ethyl radical followed by CO, but direct loss of the ester group is also plausible.
-
m/z 119.1: This ion is proposed to form from the fragment at m/z 159.1 via the loss of a carbon monoxide (CO) molecule (28 Da). This fragment corresponds to the stable protonated imidazo[1,2-a]pyridine core, a diagnostic ion for this class of compounds.[3]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By utilizing the described LC-ESI-MS/MS method, researchers can achieve reliable identification and characterization of this important pharmaceutical building block. The detailed fragmentation pathway offers a roadmap for structural confirmation, ensuring data integrity in drug discovery and development workflows. The principles and parameters outlined herein are readily adaptable to other derivatives of the imidazo[1,2-a]pyridine scaffold.
References
- 1. Buy this compound | 21755-34-0 [smolecule.com]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. tecan.com [tecan.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Profiling of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuromodulatory effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate . We present a strategic suite of assays to explore its potential therapeutic activities in three key areas: oncology, inflammation, and neuroscience. The protocols herein are designed to be robust and self-validating, providing not just procedural steps but also the scientific rationale behind experimental design, data interpretation, and quality control.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system present in approved drugs like Zolpidem and Alpidem.[3][4] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a diverse range of biological pathways.[5][6][7] Derivatives have shown promise as inhibitors of protein kinases like PDGFR, modulators of GABA-A receptors, and agents that suppress inflammatory responses or induce apoptosis in cancer cells.[8][9][10]
This compound is a specific derivative of this versatile scaffold. To elucidate its biological activity profile, a systematic in vitro screening cascade is necessary. This guide outlines detailed protocols for a primary panel of assays to determine its potential efficacy as an anti-cancer, anti-inflammatory, or neuromodulatory agent.
Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper compound management.
-
Solubility Assessment: Before preparing a high-concentration stock, assess the solubility of this compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for most cell-based assays.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Scientist's Note (Trustworthiness): The final concentration of DMSO in the assay medium should be kept constant across all conditions (including vehicle controls) and should not exceed a non-toxic level, typically ≤ 0.5%.[11] This is critical to ensure that the observed biological effects are due to the compound itself and not the solvent.
Assay Suite I: Anticancer Activity Profiling
A primary screen for anticancer potential involves assessing the compound's effect on the proliferation and viability of cancer cell lines.[12][13]
Workflow for Anticancer Screening
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 21755-34-0 [smolecule.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
Application Notes and Protocols for Cell-Based Assays for Imidazo[1,2-a]pyridine Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, various derivatives of this scaffold have demonstrated potent anticancer and cytotoxic effects against a range of cancer cell lines, including breast, liver, colon, cervical, and lung cancers.[1][2][3] The cytotoxic mechanisms of imidazo[1,2-a]pyridines are often multifaceted, involving the modulation of key cellular processes such as cell cycle progression, apoptosis, and critical signaling pathways like PI3K/Akt/mTOR.[2][4][5]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively evaluate the cytotoxic properties of novel imidazo[1,2-a]pyridine derivatives. We will delve into the rationale behind selecting appropriate cell-based assays, provide step-by-step protocols for their execution, and discuss the interpretation of the data generated. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible results, facilitating the identification and characterization of promising anticancer drug candidates.
Strategic Selection of Cytotoxicity Assays
A multi-parametric approach is crucial for a thorough assessment of a compound's cytotoxic profile. No single assay can provide a complete picture of the mechanism of cell death. Therefore, we recommend a tiered strategy, beginning with general viability assays and progressing to more specific assays to elucidate the mode of action.
Tier 1: Primary Screening for Cell Viability
These initial assays provide a broad measure of cell health and are ideal for high-throughput screening of a library of imidazo[1,2-a]pyridine compounds to determine their half-maximal inhibitory concentration (IC50) values.[6][7]
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[8]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[9][10][11][12]
Tier 2: Elucidating the Mechanism of Cell Death
Once active compounds are identified, the next step is to determine how they induce cytotoxicity.
-
Caspase-3/7 Activation Assays: Detect the activity of key executioner caspases involved in apoptosis.[13][14][15][16]
-
Live-Cell Imaging: Provides real-time, kinetic monitoring of cell death, allowing for the distinction between apoptosis and necrosis.[17][18][19][20][21]
Tier 3: In-depth Mechanistic and Pathway Analysis
For lead compounds, a deeper understanding of their molecular targets and effects on cellular pathways is necessary.
-
High-Content Screening (HCS): A powerful, image-based approach to simultaneously measure multiple parameters of cytotoxicity, such as nuclear morphology, mitochondrial membrane potential, and cell permeability.[22][23][24]
-
Western Blotting: To investigate the modulation of specific proteins involved in cell cycle regulation (e.g., p53, p21) and apoptosis (e.g., Bax, Bcl-2, PARP cleavage).[2][3][4]
Experimental Workflows and Protocols
Workflow for Assessing Imidazo[1,2-a]pyridine Cytotoxicity
The following diagram illustrates a logical workflow for the comprehensive evaluation of imidazo[1,2-a]pyridine cytotoxicity.
Caption: A tiered approach to evaluating imidazo[1,2-a]pyridine cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is suitable for adherent or suspension cells in a 96-well format.[25][26]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[8] The amount of formazan produced is proportional to the number of viable cells.[25]
Materials:
-
Imidazo[1,2-a]pyridine compounds
-
Cell line of interest (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Seeding Density | 5,000 - 50,000 cells/well (cell line dependent) |
| Compound Incubation | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Reading | 570 nm (reference 630 nm) |
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9][10][11][12]
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of dead cells.[11]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Cell Signaling Technology are recommended)[9][11][27]
-
Treated cells in a 96-well plate
-
Lysis buffer (often included in the kit, e.g., 10X Lysis Buffer)
-
Stop solution (often included in the kit)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds.
-
-
Sample Collection:
-
After the compound treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
| Control | Purpose |
| Spontaneous Release | Measures background LDH release from healthy cells |
| Maximum Release | Represents 100% cytotoxicity |
| Vehicle Control | Accounts for any effect of the solvent on cell viability |
Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioners of apoptosis.[13]
Principle: The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)[13]
-
Treated cells in a white-walled 96-well plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with imidazo[1,2-a]pyridine compounds as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of untreated and vehicle controls.
Signaling Pathways Implicated in Imidazo[1,2-a]pyridine Cytotoxicity
Several studies have shown that imidazo[1,2-a]pyridines can exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][4]
Caption: Imidazo[1,2-a]pyridines can induce cytotoxicity by inhibiting the PI3K/Akt/mTOR survival pathway and activating the p53-mediated apoptotic pathway.
Conclusion and Future Perspectives
The cell-based assays detailed in this guide provide a robust framework for the preclinical evaluation of imidazo[1,2-a]pyridine cytotoxicity. By employing a multi-parametric and tiered approach, researchers can efficiently screen compound libraries, identify potent cytotoxic agents, and elucidate their mechanisms of action. The integration of advanced techniques like live-cell imaging and high-content screening will further enhance our understanding of how these promising compounds exert their anticancer effects, paving the way for the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 15. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 18. news-medical.net [news-medical.net]
- 19. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application Note: Quantification of Cytotoxicity Using the Incucyte® Cytotoxicity Assay | Sartorius [sartorius.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. clyte.tech [clyte.tech]
- 26. broadpharm.com [broadpharm.com]
- 27. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
Topic: A General Protocol for In Vitro Kinase Inhibition Profiling of Novel Imidazo[1,2-a]pyridine Derivatives, Featuring Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its recurrence in potent, biologically active compounds, particularly kinase inhibitors. While the specific biological targets of "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" are not yet extensively documented in public literature, its structural class warrants a thorough investigation into its potential as a kinase inhibitor. This guide provides a comprehensive, adaptable, and field-tested framework for determining the in vitro inhibitory activity of this compound, or similar novel chemical entities, against a selected kinase target. We will detail a luminescence-based assay methodology, chosen for its high sensitivity, broad applicability, and low interference rates, and provide the scientific rationale behind each critical step, empowering researchers to generate robust and reproducible data.
Part 1: The Strategic Foundation of Kinase Assay Design
Before embarking on any experimental work, it is crucial to understand the fundamental principles that govern a robust kinase assay. A kinase's primary function is to catalyze the transfer of a phosphate group from a donor, typically ATP, to a specific substrate (e.g., a peptide or protein). An inhibitor's potency is quantified by its ability to disrupt this process.
Our goal is to create a self-validating experimental system. This means incorporating the right controls and understanding the key variables that can influence the results. The choice of assay technology is paramount. While methods like radiometric assays using ³²P-ATP are historically significant, non-radioactive, homogeneous "add-mix-read" formats have become the industry standard for their safety, ease of automation, and high-throughput capabilities. For this protocol, we will focus on the ADP-Glo™ Kinase Assay , a luminescence-based system that quantitatively measures the amount of ADP produced during the kinase reaction.
The Core Principle: Converting Kinase Activity into a Light Signal
The assay operates in two steps after the initial kinase reaction:
-
Stopping the Kinase Reaction & Depleting ATP: An "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and, critically, eliminate any remaining, unconsumed ATP. This step is essential to ensure that the subsequent light-producing reaction is driven solely by the ADP generated by the kinase.
-
Converting ADP to ATP & Generating Light: A "Kinase Detection Reagent" is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP then acts as the limiting substrate for a luciferase/luciferin reaction, producing a stable light signal that is directly proportional to the initial kinase activity.
Critical Experimental Parameters: The "Why" Behind the Protocol
A successful assay is not merely about following steps; it's about understanding the variables. For any given kinase-inhibitor pair, the following must be empirically determined:
-
Enzyme Concentration: The amount of kinase used must be carefully titrated to ensure the reaction proceeds within the linear range. Too little enzyme results in a weak signal, while too much can lead to rapid substrate/ATP depletion, breaking the assumption that the reaction rate is linear over time.
-
ATP Concentration: This is arguably the most critical variable for studying inhibitors.
-
For initial screening, setting the ATP concentration at or near its Michaelis-Menten constant (Km) for the specific kinase is a common and effective practice. This provides a good balance for detecting inhibitors of various mechanisms.
-
For mechanism-of-action studies, varying the ATP concentration can help determine if an inhibitor is ATP-competitive. An ATP-competitive inhibitor's IC50 value will increase as the concentration of ATP increases.
-
-
Substrate Concentration: Similar to ATP, the substrate should ideally be used at a concentration around its Km to ensure the reaction is sensitive to inhibition.
-
Compound Solubility and Stability: The test compound, "this compound," must be fully solubilized, typically in a 100% DMSO stock, and diluted appropriately to avoid precipitation in the final aqueous assay buffer. The final concentration of DMSO in the assay well should be kept low and consistent across all wells (e.g., ≤1%) to prevent solvent-induced effects on enzyme activity.
Part 2: Experimental Protocol: IC50 Determination Using the ADP-Glo™ Assay
This section provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of "this compound" against a representative tyrosine kinase.
Workflow Overview
Caption: High-level workflow for the kinase inhibition assay.
Materials and Reagents
| Reagent | Example Supplier | Part Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Tyrosine Kinase (e.g., Src, active) | SignalChem | S27-10G |
| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Sigma-Aldrich | P0275 |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | A7699 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Kinase Buffer (e.g., Tris, MgCl₂, BSA, DTT) | In-house prep | N/A |
| Low-Volume 384-Well Solid White Assay Plates | Corning | 3572 |
| Test Compound Stock (10 mM) | N/A | N/A |
Step-by-Step Procedure
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare a buffer appropriate for the target kinase. A common buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The exact composition may need to be optimized based on the specific kinase's requirements.
-
ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. For an assay with a final ATP concentration of 10 µM, this would be a 20 µM solution.
-
Kinase Solution: Prepare a 2X working solution of the kinase in 1X Kinase Buffer. The final concentration should be determined from prior enzyme titration experiments to ensure the reaction is in the linear range.
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of the 10 mM "this compound" stock in 100% DMSO. This will be your intermediate compound plate.
-
From this intermediate plate, create a final 4X compound plate by diluting the DMSO stocks into 1X Kinase Buffer. This minimizes the final DMSO concentration in the assay.
-
2. Kinase Reaction Setup (in a 384-well plate):
-
Step 2.1: Add 2.5 µL of 1X Kinase Buffer to all wells.
-
Step 2.2: Add 2.5 µL of the 4X compound dilutions to the appropriate wells. For controls:
-
Max Signal (0% Inhibition): Add 2.5 µL of buffer containing the same percentage of DMSO as the compound wells.
-
Background (100% Inhibition): Add 2.5 µL of buffer containing a known potent inhibitor (staurosporine) or simply no enzyme later on.
-
-
Step 2.3: Add 5 µL of a 2X Substrate/ATP mixture (prepared in 1X Kinase Buffer) to all wells. The plate now contains 10 µL per well.
-
Step 2.4: Initiate the kinase reaction by adding 10 µL of the 2X Kinase solution to all wells except the "no enzyme" background controls (add 10 µL of 1X Kinase Buffer to these instead). The final reaction volume is 20 µL .
-
Step 2.5: Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix and collect reagents at the bottom.
-
Step 2.6: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure product formation is below 20% of the initial substrate concentration to maintain linearity.
3. ADP Detection:
-
Step 3.1: Add 20 µL of ADP-Glo™ Reagent to each well.
-
Step 3.2: Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all unconsumed ATP.
-
Step 3.3: Add 40 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luminescence reaction.
-
Step 3.4: Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Step 3.5: Read the luminescence on a plate reader (e.g., Promega GloMax® or similar).
Part 3: Data Analysis and Interpretation
Robust data analysis is as critical as the wet lab execution. The raw luminescence signal (Relative Light Units, RLU) must be converted into meaningful biological data.
Data Analysis Workflow
Caption: Workflow for analyzing kinase inhibition data.
1. Calculation of Percent Inhibition:
First, normalize the data against your controls. The formula is:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_MaxSignal - RLU_Background))
Where:
-
RLU_Inhibitor: Signal from a well with the test compound.
-
RLU_Background: Average signal from "no enzyme" or "100% inhibition" control wells.
-
RLU_MaxSignal: Average signal from "0% inhibition" (DMSO only) control wells.
2. IC50 Curve Fitting:
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis. Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation. The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity.
3. Assay Quality Control: The Z'-Factor
To ensure the quality and robustness of the assay run, calculate the Z'-factor (pronounced "Z-prime"). This statistical parameter reflects the dynamic range and data variation of the assay.
Z' = 1 - (3 * (SD_Max + SD_Bkg)) / |Mean_Max - Mean_Bkg|
Where:
-
SD_Max / Mean_Max: Standard deviation and mean of the maximum signal wells.
-
SD_Bkg / Mean_Bkg: Standard deviation and mean of the background wells.
An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.
The Strategic Intermediate: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This bicyclic heterocyclic system is featured in drugs such as Zolpidem for insomnia, Alpidem for anxiety, and a growing pipeline of candidates for oncology and infectious diseases.[3][4] The value of this scaffold lies in its rigid, planar structure and its capacity for diverse functionalization, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties. At the heart of this chemical diversity lies a select group of versatile synthetic intermediates, among which Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (CAS No. 21755-34-0) is of particular strategic importance.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed application notes and protocols for the synthesis and utilization of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of this compound: A Proposed Protocol
The classical and most direct approach to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and reliable procedure can be proposed based on this well-established reaction mechanism, utilizing ethyl 4-bromo-3-oxobutanoate as the key reagent.
Reaction Principle:
The synthesis proceeds via a sequential N-alkylation, intramolecular condensation, and dehydration. The endocyclic nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen, initiates the reaction by attacking the electrophilic carbon bearing the bromine atom in ethyl 4-bromo-3-oxobutanoate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. The final step is a dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
dot
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocol:
| Reagent | MW | Equivalents | Amount |
| 2-Aminopyridine | 94.11 g/mol | 1.0 | 9.41 g (100 mmol) |
| Ethyl 4-bromo-3-oxobutanoate | 211.04 g/mol | 1.1 | 23.21 g (110 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 1.5 | 12.6 g (150 mmol) |
| Ethanol (EtOH) | - | - | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (9.41 g, 100 mmol) and ethanol (250 mL). Stir until the 2-aminopyridine is completely dissolved.
-
Add sodium bicarbonate (12.6 g, 150 mmol) to the solution. The suspension is stirred at room temperature for 15 minutes. The base is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and promoting the cyclization.
-
Slowly add ethyl 4-bromo-3-oxobutanoate (23.21 g, 110 mmol) to the suspension. A slight excess of the bromoester ensures the complete consumption of the limiting reagent, 2-aminopyridine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid sodium bromide byproduct and wash with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Expected Outcome: A crystalline solid with a yield of 70-85%. The purity should be assessed by NMR and LC-MS.
II. Application as a Versatile Synthetic Intermediate
This compound is a valuable intermediate primarily due to the reactivity of its ester functional group. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a wide range of chemical transformations, most notably amide bond formation.
Protocol 1: Hydrolysis to 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid
The saponification of the ethyl ester to the carboxylic acid is a fundamental transformation that opens the door to further derivatization.
dot
Caption: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
| Reagent | MW | Equivalents | Amount |
| This compound | 204.22 g/mol | 1.0 | 20.42 g (100 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 2.0 | 8.00 g (200 mmol) |
| Ethanol (EtOH) | - | - | 150 mL |
| Water (H₂O) | - | - | 50 mL |
| Hydrochloric Acid (HCl), 2M | - | - | As needed |
Procedure:
-
Dissolve this compound (20.42 g, 100 mmol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (8.00 g, 200 mmol) and stir the mixture at room temperature for 2-4 hours. The use of a mixed solvent system ensures the solubility of both the ester and the inorganic base.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid. A precipitate will form. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid.
Expected Outcome: A white to off-white solid with a yield of over 90%.
Protocol 2: Amide Library Synthesis from 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid
The resulting carboxylic acid is a key building block for creating libraries of amide derivatives, which is a common strategy in lead optimization for drug discovery.[5][6][7]
dot
Caption: General workflow for the synthesis of an amide library.
General Procedure for Amide Coupling:
This protocol provides a general method using HATU as the coupling agent. Other coupling agents like EDC/HOBt can also be employed.
| Reagent | Equivalents |
| 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid | 1.0 |
| Amine (R-NH₂) | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.0 |
| DMF | - |
Procedure:
-
To a solution of 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir the mixture at room temperature for 15 minutes. HATU is a highly efficient coupling agent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Add the desired amine (1.1 equiv) to the reaction mixture and continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
This parallel synthesis approach allows for the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies, which is crucial in identifying potent and selective drug candidates.
III. Conclusion
This compound is a strategically important, yet underutilized, synthetic intermediate. Its straightforward, proposed synthesis from readily available starting materials and its facile conversion to the corresponding carboxylic acid make it an ideal starting point for the exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this versatile building block in their drug discovery and development endeavors, ultimately contributing to the advancement of novel therapeutics.
IV. References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
-
Synthesis and Biological Evaluation of imidazo[1,2-a]pyridine Derivatives as Novel PI3 Kinase p110alpha Inhibitors. PubMed.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
-
Buy this compound | 21755-34-0. Smolecule.
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
-
Exploring Ethyl 2-Imidazo[1,2-a]Pyridin-3-ylacetate: Properties and Applications. [Source for CAS 101820-69-3].
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
-
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Sci-Hub.
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed.
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library.
-
A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed.
-
--INVALID-LINK--. Royal Society of Chemistry.
-
101820-69-3|Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate. BLDpharm.
-
The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. RSC Publishing.
-
ethyl2-(imidazo[1,2-a]pyridin-3-yl)acetate. sriramchem.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in the Synthesis of Minodronic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Minodronic Acid, a potent third-generation bisphosphonate for the treatment of osteoporosis.[1][2][3] This document focuses on the critical role of the intermediate, Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, and outlines detailed protocols for its synthesis and subsequent conversion to Minodronic Acid.
Introduction: Minodronic Acid and Its Significance
Minodronic acid, a nitrogen-containing bisphosphonate, is a powerful inhibitor of bone resorption.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts, leading to their inactivation and apoptosis.[2] This potent antiresorptive activity makes it a valuable therapeutic agent for osteoporosis and other bone metabolism disorders.[1][3]
The synthesis of Minodronic Acid hinges on the efficient construction of its core heterocyclic structure, imidazo[1,2-a]pyridine, functionalized with a side chain that is ultimately converted to the characteristic di-phosphonic acid group. A key intermediate in many successful synthetic routes is 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid or its ester derivatives, such as this compound. This guide will elucidate a common and effective synthetic pathway.
Synthetic Strategy Overview
The synthesis of Minodronic Acid can be broadly divided into two key stages:
-
Part A: Synthesis of the Key Intermediate: Preparation of this compound.
-
Part B: Conversion to Minodronic Acid: Hydrolysis of the ester followed by phosphonylation.
This modular approach allows for the purification and characterization of the key intermediate, ensuring high purity of the final active pharmaceutical ingredient (API).
Part A: Synthesis of the Key Intermediate: this compound
The imidazo[1,2-a]pyridine core is a prevalent scaffold in medicinal chemistry.[4] There are numerous methods for its synthesis, often involving the condensation of 2-aminopyridine with a suitable carbonyl compound.[5][6] A common and efficient method for preparing the title intermediate is the reaction of 2-aminopyridine with an α-haloketone or a related electrophile.
Protocol 1: Synthesis of this compound
This protocol describes a two-step, one-pot synthesis starting from 2-aminopyridine.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Aminopyridine | 94.11 | 9.41 g | 1.0 |
| Ethyl 4-chloroacetoacetate | 164.59 | 18.1 g | 1.1 |
| Ethanol | 46.07 | 150 mL | - |
| Sodium bicarbonate | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (9.41 g, 0.1 mol) and ethanol (150 mL).
-
Stir the mixture until the 2-aminopyridine is completely dissolved.
-
Add ethyl 4-chloroacetoacetate (18.1 g, 0.11 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Excess of Ethyl 4-chloroacetoacetate: A slight excess of the electrophile ensures the complete consumption of the starting 2-aminopyridine.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic byproducts of the reaction, which can interfere with the work-up and purification.
Part B: Conversion to Minodronic Acid
The conversion of the ester intermediate to Minodronic Acid involves two main transformations: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a phosphonylation reaction.
Protocol 2: Hydrolysis of this compound
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 218.24 | 21.8 g | 1.0 |
| Sodium hydroxide | 40.00 | 6.0 g | 1.5 |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
Dissolve this compound (21.8 g, 0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.
-
Add sodium hydroxide (6.0 g, 0.15 mol) to the solution and stir at room temperature for 2-3 hours. Monitor the hydrolysis by TLC until the starting material is no longer visible.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid.
Protocol 3: Synthesis of Minodronic Acid
The final step is the phosphonylation of 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid. This reaction is typically carried out using a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride (PCl₃).[7]
Reaction Scheme:
Caption: Final phosphonylation step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid | 190.18 | 19.0 g | 1.0 |
| Phosphorous acid (H₃PO₃) | 82.00 | 16.4 g | 2.0 |
| Phosphorus trichloride (PCl₃) | 137.33 | 27.5 g | 2.0 |
| Methanesulfonic acid (optional solvent) | 96.11 | As needed | - |
| 6M Hydrochloric acid | - | As needed | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as PCl₃ is corrosive and reacts violently with water.
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid (19.0 g, 0.1 mol) and phosphorous acid (16.4 g, 0.2 mol).
-
Optionally, a high-boiling solvent such as methanesulfonic acid can be used to facilitate the reaction.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add phosphorus trichloride (27.5 g, 0.2 mol) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 90 °C.
-
After the addition is complete, continue to heat the mixture at 80-90 °C for 3-4 hours.
-
Cool the reaction mixture to room temperature and slowly and carefully quench it by adding 100 mL of water.
-
Add 100 mL of 6M hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the phosphorus intermediates.
-
Cool the solution to room temperature and then in an ice bath. The crude Minodronic Acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from water or a dilute acid solution to obtain high-purity Minodronic Acid.
Rationale for Experimental Choices:
-
Phosphorous Acid and PCl₃: This combination is a classic reagent system for the synthesis of geminal bisphosphonates from carboxylic acids. PCl₃ activates the carboxylic acid, and phosphorous acid serves as the source of the second phosphonate group.
-
Hydrolysis Step: The final reflux in hydrochloric acid is essential to hydrolyze any pyrophosphate or other phosphorus-containing intermediates to the desired bisphosphonic acid.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final Minodronic Acid. A purity of >99% is typically required for pharmaceutical applications.[8]
Workflow Diagram
Caption: Overall workflow for Minodronic Acid synthesis.
References
- 1. A review of minodronic acid hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minodronate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of minodronic acid hydrate for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. WO2014091386A2 - An improved process for preparation of minodronic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for multi-vector derivatization, making it an ideal candidate for systematic Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the derivatization of a key building block, Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate , focusing on modifications of the side chain and functionalization of the heterocyclic core to generate a library of analogues for biological screening.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists. Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. This scaffold is present in a variety of drugs with diverse therapeutic applications, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[2] The broad spectrum of biological activities associated with this scaffold, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties, underscores its therapeutic potential and validates its selection for further drug discovery efforts.[4][5]
The starting material, This compound , offers three primary vectors for chemical modification, crucial for comprehensive SAR exploration:
-
Side-Chain Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for introducing a diverse range of substituents via amide bond formation.
-
C3-Position Functionalization: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.[6]
-
Pyridine Ring Substitution: While not the primary focus of this guide, modifications on the pyridine ring can also be explored to fine-tune the electronic and steric properties of the molecule.
This document will provide detailed, actionable protocols for the synthesis of the core scaffold and its subsequent derivatization at the side chain and C3-position, enabling the rapid generation of a compound library for SAR studies.
Strategic Overview of Derivatization
The derivatization strategy for This compound is designed to explore the chemical space around the core scaffold systematically. The following diagram illustrates the key transformation pathways:
Figure 1: Key derivatization pathways for SAR studies starting from this compound.
Experimental Protocols
Proposed Synthesis of the Core Scaffold: this compound
Reaction Scheme:
Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol or DMF), add ethyl 4-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired This compound .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale: This reaction proceeds via an initial nucleophilic attack of the endocyclic pyridine nitrogen onto the alkyl halide, followed by an intramolecular condensation between the exocyclic amine and the ketone, leading to the formation of the fused imidazole ring. This is a common and robust method for the synthesis of the imidazo[1,2-a]pyridine core.[7]
Derivatization of the Side Chain
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a key step to enable further derivatization via amide coupling. Standard basic or acidic hydrolysis conditions can be employed.[10][11]
Reaction Scheme:
Protocol (Basic Hydrolysis):
-
Dissolve This compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The carboxylic acid product may precipitate out of solution. If so, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Imidazo[1,2-a]pyridin-2-yl)acetic Acid .
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: Saponification is a reliable method for ester hydrolysis. The resulting carboxylate salt is protonated upon acidification to yield the desired carboxylic acid. This intermediate is crucial for the subsequent amide coupling reactions.
The synthesized carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate an amide library for SAR studies. Standard peptide coupling reagents are effective for this transformation.[11][12][13]
Reaction Scheme:
Protocol (HATU Coupling):
-
To a solution of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic Acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add the desired amine (1.1 eq).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Characterize each new amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The use of coupling reagents like HATU activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. This method is highly efficient and tolerates a wide range of functional groups on the amine coupling partner, making it ideal for generating a diverse library of compounds.
Functionalization of the Imidazo[1,2-a]pyridine Core: C3-Bromination
The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution.[6][14] Halogenation, particularly bromination, at this position provides a versatile handle for further functionalization through cross-coupling reactions.
Reaction Scheme:
Protocol (NBS Bromination):
-
Dissolve This compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 2-(3-bromo-imidazo[1,2-a]pyridin-2-yl)acetate .
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The electron-rich nature of the C3 position allows for facile electrophilic bromination using mild reagents like NBS. The resulting C3-bromo derivative is a valuable intermediate for introducing further diversity through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings.
Structure-Activity Relationship (SAR) Insights
The derivatization strategies outlined above allow for a systematic exploration of the SAR of the imidazo[1,2-a]pyridine scaffold. The following table summarizes key diversification points and their potential impact on biological activity based on existing literature.[2][15][16]
| Position of Modification | Type of Derivatization | Rationale for SAR Studies | Potential Impact on Biological Activity |
| Side Chain (C2-acetate) | Amide formation with various amines (aliphatic, aromatic, cyclic) | Explore the role of hydrogen bond donors/acceptors and steric bulk in this region. | Can influence target binding affinity, selectivity, and pharmacokinetic properties. |
| C3-Position | Halogenation followed by cross-coupling (e.g., with aryl boronic acids) | Introduce diverse aromatic and heteroaromatic groups to probe for additional binding pockets. | Often leads to significant changes in potency and can modulate the mode of action.[2] |
| C3-Position | Direct C-H functionalization (e.g., amination, alkylation) | Introduce a variety of substituents to explore the electronic and steric requirements at this position. | Can impact target engagement and overall compound properties. |
Data Presentation and Characterization
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Chromatography: High-performance liquid chromatography (HPLC) to determine purity.
The results of biological screening should be tabulated to facilitate the identification of SAR trends. An example table is provided below:
| Compound ID | R¹ (Amide Substituent) | R² (C3-Substituent) | IC₅₀ (µM) |
| Core-1 | -OEt | -H | >100 |
| Acid-1 | -OH | -H | >100 |
| Amide-1a | -NH-benzyl | -H | 5.2 |
| Amide-1b | -N(CH₃)₂ | -H | 12.8 |
| Bromo-1 | -OEt | -Br | 25.6 |
| Amide-2a | -NH-benzyl | -Br | 1.8 |
Workflow Visualization
The overall workflow from starting materials to a diversified library for SAR studies can be visualized as follows:
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Quantitative Analysis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate: Validated HPLC-UV and LC-MS/MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides comprehensive, validated analytical methods for the precise quantification of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] Recognizing the critical need for reliable analytical data in drug discovery, we present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Both methods are designed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4] This document details the scientific rationale behind the methodological choices, provides step-by-step protocols, and outlines the validation framework required to establish method trustworthiness and integrity.
Introduction and Physicochemical Profile
This compound is a member of the imidazopyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a range of biologically active molecules.[5][6] Accurate quantification of this intermediate is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and determining the purity of final compounds. The development of robust and reliable analytical methods is therefore a foundational requirement for any research or manufacturing campaign involving this molecule.
Before developing an analytical method, understanding the analyte's physicochemical properties is essential for selecting appropriate solvents, chromatographic columns, and detection techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, acetonitrile | [1] |
| Chemical Stability | Moderately stable; store in sealed containers to prevent moisture and oxidation.[1] |
Method 1: Quantification by Reverse-Phase HPLC-UV
2.1. Principle and Rationale A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is the workhorse for quality control and routine analysis in most pharmaceutical labs. This approach is chosen for its robustness, cost-effectiveness, and reliability. The imidazo[1,2-a]pyridine core contains a strong chromophore, making it highly suitable for UV detection. A C18 stationary phase is selected due to the compound's moderate polarity, which allows for excellent retention and separation from potential impurities using a standard aqueous-organic mobile phase. The inclusion of a buffer and a controlled pH is critical for ensuring peak shape and retention time reproducibility, as the basic nitrogen atoms in the imidazopyridine ring can interact with residual silanols on the silica backbone.
2.2. Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Ammonium Acetate, analytical grade or higher.
-
Acetic Acid, analytical grade or higher.
-
-
Reference Standard: this compound, certified purity >98%.
2.3. Detailed Protocol: HPLC-UV Analysis
Protocol 2.3.1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 5.0 ± 0.1 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.
Protocol 2.3.2: Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for moderately polar analytes. |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile | Buffered mobile phase ensures consistent analyte ionization and good peak shape. |
| Gradient | 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B | Gradient elution ensures separation from early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | |
| Detection | UV at 285 nm (or λmax determined by DAD) | The imidazopyridine scaffold is expected to have strong absorbance in this region. |
| Run Time | 25 minutes | |
2.4. Method Validation Framework (ICH Q2(R2)) This protocol must be validated to prove it is fit for its intended purpose. The validation must adhere to ICH Q2(R2) guidelines.[4]
Caption: Logical components of analytical method validation per ICH Q2.
Table 3: HPLC-UV Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD. | The analyte peak should be free from interference at its retention time. Peak purity index > 0.995. |
| Linearity | Analyze 5-7 calibration standards across the range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies by spiking a known matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate injections of one standard.Intermediate: Different analyst, day, or instrument. | RSD ≤ 2.0% for repeatability.[7]RSD ≤ 3.0% for intermediate precision. |
| LOQ | Determine signal-to-noise ratio (S/N) or use standard deviation of the response and the slope. | S/N ratio ≥ 10. The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters must remain within limits. No significant change in results. |
Method 2: Quantification by LC-MS/MS
3.1. Principle and Rationale For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or for trace impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] This method combines the powerful separation of HPLC with the highly specific and sensitive detection of mass spectrometry. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, interferences from matrix components can be virtually eliminated, providing unambiguous quantification at very low levels. The use of volatile buffers like ammonium formate is essential for compatibility with the electrospray ionization (ESI) source.
3.2. Instrumentation and Reagents
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatography Column: C18, 2.1 x 100 mm, 1.8 µm particle size (UPLC-compatible).
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid, LC-MS grade.
-
-
Reference Standard: this compound, certified purity >98%.
3.3. Detailed Protocol: LC-MS/MS Analysis
Protocol 3.3.1: Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution in diluent.
-
Calibration Standards (0.1-100 ng/mL): Prepare a series of at least seven calibration standards by serial dilution of the stock solution. The range should be selected based on the expected sample concentrations.
Protocol 3.3.2: LC-MS/MS Conditions
References
- 1. Buy this compound | 21755-34-0 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous marketed drugs, making its efficient synthesis a critical aspect of pharmaceutical research.[1][2] This guide focuses on two prominent synthetic routes: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classic Tschitschibabin reaction.
I. Groebke-Blackburn-Bienaymé (GBB) Reaction Troubleshooting
The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[3] While efficient, this reaction can present challenges.
Frequently Asked Questions (FAQs)
Q1: My GBB reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Several factors can contribute to a slow GBB reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Concentration: The GBB reaction is typically acid-catalyzed.[4]
-
Expertise & Experience: While various catalysts can be employed, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids such as p-toluenesulfonic acid (PTSA) are commonly used.[4][5] The choice of catalyst can be substrate-dependent. For instance, electron-poor aldehydes may require a stronger Lewis acid to activate the carbonyl group.[6] Start with a catalytic amount (5-20 mol%) and optimize as needed.[4][7]
-
Trustworthiness: Ensure your catalyst is pure and anhydrous, as water can deactivate many Lewis acids.
-
-
Solvent Effects: The solvent plays a crucial role beyond simply dissolving the reactants.[5]
-
Expertise & Experience: Polar protic solvents like methanol or ethanol are often preferred.[5] Computational and experimental studies have shown that methanol can act as a co-catalyst, accelerating key steps in the reaction mechanism.[5] Reactions in aprotic solvents like toluene or dichloromethane may be significantly slower or not proceed at all without a catalyst.[5]
-
Trustworthiness: If you must use an aprotic solvent, consider a stronger catalyst or higher reaction temperatures.
-
-
Temperature:
Q2: I am observing significant side product formation in my GBB reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation often arises from competing reaction pathways. Understanding these can help in their mitigation.
-
Common Side Reactions:
-
Passerini Reaction: If water is present, the aldehyde and isocyanide can undergo a Passerini reaction to form an α-acyloxy amide, which will not participate in the desired cyclization.
-
Ugi Reaction: Similarly, if a primary amine is present as an impurity or a degradation product, a four-component Ugi reaction can occur.
-
Aldol Condensation: Aldehyd self-condensation can occur under basic or acidic conditions, especially with enolizable aldehydes.
-
-
Troubleshooting Strategies:
-
Moisture Control: Use anhydrous solvents and reagents. The addition of a dehydrating agent like trimethyl orthoformate can be beneficial.[6]
-
Order of Addition: While the GBB is a one-pot reaction, the order of addition can matter. Pre-forming the imine by mixing the aminopyridine and aldehyde before adding the isocyanide and catalyst can sometimes minimize side reactions.
-
Purity of Reagents: Ensure the purity of your starting materials, particularly the aldehyde, to avoid self-condensation or other unwanted reactions.
-
Troubleshooting Guide: Low Yield in GBB Synthesis
This guide provides a step-by-step workflow to diagnose and resolve low yields in the GBB reaction.
Caption: Troubleshooting workflow for low GBB reaction yields.
Experimental Protocol: Optimized GBB Synthesis of a Model Compound
Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine:
-
To a clean, dry round-bottom flask, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 mmol, 10 mol%).[5]
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
II. Tschitschibabin Reaction Troubleshooting
The Tschitschibabin reaction is a classic method for the synthesis of 2-aminopyridines, which are key precursors for many imidazo[1,2-a]pyridine syntheses.[8][9] The reaction involves the amination of pyridine with sodium amide.[8]
Frequently Asked Questions (FAQs)
Q1: My Tschitschibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the critical parameters to control?
A1: The Tschitschibabin reaction is highly sensitive to reaction conditions.
-
Temperature Control:
-
Expertise & Experience: In aprotic solvents, the formation of the σ-adduct is often the rate-determining step.[8] It is crucial to run the reaction at the lowest temperature that allows for steady hydrogen evolution to minimize decomposition at higher temperatures.[8]
-
Trustworthiness: Overheating can lead to polymerization and the formation of tar-like byproducts.
-
-
Reagent Quality and Stoichiometry:
-
Expertise & Experience: Sodium amide is a key reagent and is highly reactive and moisture-sensitive.[8] Use freshly prepared or commercially available high-purity sodium amide. The stoichiometry of sodium amide to the pyridine substrate is critical and may require optimization.
-
-
Solvent:
Q2: I am observing the formation of 4-aminopyridine and other isomers as side products. How can I improve the regioselectivity of the Tschitschibabin reaction?
A2: While the Tschitschibabin reaction generally favors amination at the 2-position, the formation of other isomers can occur.
-
Mechanism of Selectivity:
-
Expertise & Experience: The nucleophilic attack of the amide anion occurs preferentially at the electron-deficient α-carbon (C2) of the pyridine ring.[8][10] The initial coordination of the pyridine nitrogen to the sodium ion further enhances the electrophilicity at the C2 and C6 positions.[9]
-
Trustworthiness: The formation of the 4-amino isomer is generally less favorable kinetically and thermodynamically.[10]
-
-
Improving Regioselectivity:
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the 2-amino isomer.
-
Substrate Modification: The electronic nature of substituents on the pyridine ring can influence the regioselectivity. Electron-withdrawing groups can further activate the ring towards nucleophilic attack.
-
Troubleshooting Guide: Tschitschibabin Reaction Side Products
This guide outlines a decision-making process for minimizing side product formation in the Tschitschibabin reaction.
Caption: Troubleshooting workflow for Tschitschibabin side reactions.
Data Summary: Factors Influencing Tschitschibabin Reaction
| Parameter | Effect on Reaction | Troubleshooting Action |
| Temperature | High temperatures can lead to decomposition and tar formation.[8] | Operate at the lowest temperature that sustains hydrogen evolution. |
| Basicity (pKa) | The ideal pKa range for the substrate is 5-8.[8] | The reaction may be slow or not proceed outside this range. |
| Solvent | Aprotic solvents (xylene, toluene) or liquid ammonia are common.[9] | Liquid ammonia allows for lower reaction temperatures. |
| NaNH₂ Quality | Moisture deactivates sodium amide. | Use fresh, high-purity, anhydrous sodium amide. |
III. General Purification Strategies
Effective purification is crucial for obtaining high-purity imidazo[1,2-a]pyridines and for accurately characterizing reaction outcomes.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective method for obtaining crystalline, high-purity material.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system allow for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
-
Salt Formation: In some cases, forming a salt of the product (e.g., a hydrochloride or sulfate salt) can facilitate purification by crystallization.[6]
By understanding the underlying mechanisms of these synthetic routes and anticipating common side reactions, researchers can more effectively troubleshoot and optimize the synthesis of imidazo[1,2-a]pyridines for applications in drug discovery and development.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
Byproduct identification in "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. We will delve into the identification of byproducts, troubleshooting common experimental issues, and providing robust analytical and purification protocols.
I. Overview of the Synthesis
The most prevalent and efficient method for synthesizing this compound is a modified Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an ethyl haloacetate derivative, typically ethyl 4-chloro-3-oxobutanoate or ethyl 3-bromo-2-oxopropanoate, followed by cyclization.[1][2]
Caption: General synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that arise during the synthesis and purification of this compound.
Q1: My reaction yields are consistently low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The condensation and cyclization steps may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Moisture: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength: If a base is used to scavenge the acid formed during the reaction, its strength is crucial. A weak base may not be effective, while a very strong base could lead to unwanted side reactions. Sodium bicarbonate is a commonly used and effective base for this reaction.[1]
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography conditions to minimize these losses.
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?
A2: The presence of multiple spots on the TLC plate indicates the formation of byproducts. The most common byproducts in this synthesis are:
-
Positional Isomers: If you are using a substituted 2-aminopyridine, there is a possibility of forming positional isomers. For example, using 2-amino-5-methylpyridine can potentially lead to the formation of both 6-methyl and 8-methyl substituted products. The regioselectivity of the cyclization is influenced by electronic and steric factors.
-
Products of Incomplete Cyclization: The intermediate N-substituted pyridinium salt may be present if the cyclization is not complete.
-
Dimerization Products: Under certain conditions, dimerization of the 2-aminopyridine starting material can occur, although this is less common in this specific synthesis compared to the classical Tschitschibabin amination.[3]
-
Hydrolysis Product: If the reaction is performed in the presence of water or during workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid.
References
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] However, its synthesis, while versatile, can present challenges ranging from low yields to complex side-product formation. This guide is structured to provide direct answers to common issues encountered in the lab, blending established protocols with the mechanistic reasoning that underpins successful optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers should consider before and during their optimization efforts.
Q1: What are the primary synthetic strategies for forming the imidazo[1,2-a]pyridine core?
There are several robust methods, each with distinct advantages. The choice often depends on the available starting materials and desired substitution patterns. The most common routes include:
-
Condensation with α-Haloketones: This is the classic Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone.[3][4] Modern variations have been developed that are catalyst-free and solvent-free, often proceeding efficiently at moderate temperatures (e.g., 60 °C).[3][5]
-
Multi-Component Reactions (MCRs): These highly efficient, atom-economical reactions combine three or more starting materials in a single pot. The Groebke–Blackburn–Bienaymé (GBB) reaction, which uses a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful method for rapidly generating diverse libraries of substituted imidazo[1,2-a]pyridines.[1][6][7]
-
Transition-Metal Catalysis: Copper and palladium catalysts are widely used to facilitate C-N and C-C bond formations.[8][9] Copper-catalyzed methods are particularly versatile, enabling the use of substrates like ketones, nitroolefins, and alkynes, often using air as a green oxidant.[10][11]
-
Iodine-Catalyzed Reactions: Molecular iodine has emerged as an inexpensive, readily available, and benign catalyst for various cyclization strategies, including three-component reactions at room temperature.[12][13]
Q2: How do I select the most appropriate catalyst for my reaction?
Catalyst selection is critical and is dictated by your chosen synthetic route and substrates.
-
Copper Catalysts (e.g., CuI, CuBr, CuSO₄): Ideal for oxidative cyclizations. For instance, a CuBr/DMF system at 80°C has proven highly effective for the reaction of aminopyridines and nitroolefins.[11] The copper(I) state is often the active catalytic species. In some protocols, a Cu(II) salt like CuSO₄ is used with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.[14]
-
Palladium Catalysts (e.g., PdCl₂): Effective for intramolecular dehydrogenative coupling reactions, showing superior results compared to other metal salts like CuCl₂ or FeCl₃ in specific applications.[9]
-
Iodine (I₂): A versatile Lewis acid catalyst that can activate substrates for nucleophilic attack. It is particularly effective in multicomponent reactions involving aldehydes and isocyanides, often providing excellent yields in green solvents like ethanol at room temperature.[12][15]
-
Catalyst-Free: For classic condensations with highly reactive α-haloketones, a catalyst may not be necessary.[3][5] This approach simplifies purification and aligns with green chemistry principles by avoiding metal contaminants.
Q3: What role does the solvent play, and how should I choose one?
The solvent not only dissolves reactants but also influences reaction rates and pathways.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): DMF is a common choice due to its high boiling point and ability to dissolve a wide range of substrates.[11] However, be cautious with acetonitrile, as it can sometimes lead to the formation of complex and inseparable mixtures.[16]
-
Less Polar Solvents (e.g., Toluene, Dioxane): These are often used when side reactions in polar solvents are a concern. They may, however, require higher temperatures and longer reaction times to achieve full conversion.[16]
-
Protic Solvents (e.g., Ethanol, n-BuOH, Water): Ethanol is an excellent choice for iodine-catalyzed MCRs.[12] n-Butanol has been found to be optimal in some MCRs as it facilitates product precipitation, simplifying isolation.[1] Aqueous micellar media, using surfactants like SDS, have been successfully employed as a green approach for copper-catalyzed reactions.[14]
Q4: How do electronic effects of substituents on my starting materials impact the reaction?
Substituent electronics can significantly affect reaction yield and rate.
-
On the Ketone/Aldehyde: For many reactions, substrates bearing electron-donating groups (e.g., -OMe, -Me) tend to give higher yields than those with electron-withdrawing groups (e.g., -NO₂, -Cl).[11][13]
-
On the 2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is key. Electron-donating groups on the pyridine ring generally accelerate the initial alkylation or condensation step, while electron-withdrawing groups can slow it down.
-
Steric Hindrance: Bulky groups near the reactive centers of any substrate can impede the reaction and may lead to lower yields, requiring more forceful conditions like higher temperatures or longer reaction times.[11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem: Low or No Product Yield
This is the most common issue. A logical, step-wise investigation is the key to solving it.
| Potential Cause | Scientific Rationale & Recommended Solution |
| 1. Reagent/Catalyst Inactivity | Rationale: Starting material purity is paramount; impurities can poison catalysts or lead to side reactions.[16] Catalysts, especially copper salts, can oxidize or degrade upon storage. Solution: • Verify the purity of all starting materials via NMR or other appropriate methods. • Use freshly purchased or purified reagents. • For metal-catalyzed reactions, consider using a fresh bottle of the catalyst or a different batch. |
| 2. Suboptimal Reaction Conditions | Rationale: Imidazo[1,2-a]pyridine formation is often sensitive to temperature. Too low, and the activation energy barrier isn't overcome; too high, and decomposition or side reactions can occur. Solution: • Monitor the reaction progress meticulously using TLC or LC-MS. • Perform a temperature screen (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimum.[11] • Ensure the reaction is allowed to run to completion; some protocols may require extended times (e.g., 12-24 hours).[16] |
| 3. Incorrect Atmosphere | Rationale: Many copper-catalyzed syntheses are oxidative cyclizations that explicitly require air or oxygen as the terminal oxidant.[11] Conversely, other intermediates or catalysts may be sensitive to air or moisture. Solution: • For oxidative coupling, ensure the reaction is open to the air (e.g., with a reflux condenser open to the atmosphere) or bubble air through the mixture if specified. • If decomposition is suspected, try running the reaction under an inert atmosphere (Nitrogen or Argon) to see if yields improve.[16] |
Problem: Formation of a Complex Mixture of Side Products
Purification is impossible if the reaction mixture is intractable. The goal is to improve selectivity.
| Potential Cause | Scientific Rationale & Recommended Solution |
| 1. Reaction Temperature is Too High | Rationale: Excessive thermal energy can promote alternative reaction pathways or lead to the decomposition of starting materials, intermediates, or even the desired product. Solution: • Reduce the reaction temperature. Even a 10-20 °C decrease can dramatically improve selectivity. • Consider microwave-assisted synthesis, which can provide rapid, uniform heating and sometimes reduce side product formation.[3] |
| 2. Unwanted Reactivity of the Solvent | Rationale: Certain solvents can participate in the reaction or promote side pathways. Acetonitrile, for example, has been reported to cause the formation of complex, inseparable mixtures in some cases.[16] Solution: • Switch to a more inert or less polar solvent. If using acetonitrile, consider changing to toluene, dioxane, or DMF.[11][16] |
| 3. Side Reactions of Functional Groups | Rationale: Sensitive functional groups on your substrates (e.g., aldehydes, furans) can be unstable under certain conditions (e.g., strongly acidic or basic).[16] Solution: • If using an iodine-based catalyst, be aware of potential aromatic iodination, although this is often not observed.[13] • If your substrate is acid-sensitive, ensure the conditions are neutral or basic. If base-sensitive, consider a catalyst that operates under neutral or acidic conditions (e.g., using a Lewis acid like Sc(OTf)₃).[6] |
Part 3: Key Protocols & Data
Experimental Protocol 1: Copper-Catalyzed Synthesis from a 2-Aminopyridine and a Nitroolefin
This protocol is adapted from the work of Yan, R.-L., et al., a robust method using air as the oxidant.[11]
-
To an oven-dried Schlenk tube, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), the nitroolefin (1.2 mmol, 1.2 equiv), and CuBr (0.1 mmol, 10 mol%).
-
Add 3 mL of DMF as the solvent.
-
Stir the reaction mixture in the tube, open to the air, in a pre-heated oil bath at 80 °C.
-
Monitor the reaction's progress by TLC (thin-layer chromatography).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.
Experimental Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol is based on a green, room-temperature method ideal for library synthesis.[12]
-
In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol, 1.0 equiv) and the 2-aminopyridine (1.0 mmol, 1.0 equiv) in 5 mL of ethanol.
-
Add molecular iodine (I₂) (0.05 mmol, 5 mol%) to the mixture.
-
Stir for 5-10 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Table: Comparison of Common Reaction Conditions
| Parameter | Copper-Catalyzed[11] | Iodine-Catalyzed MCR[12] | Catalyst-Free (α-haloketone)[3] |
| Catalyst | CuBr, CuI, CuSO₄ | I₂ | None |
| Typical Loading | 5-10 mol% | 5-20 mol% | N/A |
| Solvent | DMF, Toluene | Ethanol, MeOH | None (neat) or DMF |
| Temperature | 80-120 °C | Room Temperature | 60-100 °C |
| Key Advantages | Broad substrate scope, uses air as oxidant. | Mild conditions, rapid, green solvent. | Simple, no metal contamination. |
| Potential Issues | Metal contamination, higher temperatures. | Limited to MCR pathway, isocyanide availability. | Requires reactive α-haloketones. |
Part 4: Visualizing the Process
Diagram 1: General Mechanism of the Tschitschibabin Reaction
Caption: Mechanism of imidazo[1,2-a]pyridine formation via Sₙ2 and condensation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
"Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" stability and storage conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. This guide, curated by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this compound in your research.
I. Core Compound Information & Handling
Question: What are the primary physical and chemical properties of this compound?
Question: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage and handling protocols. These recommendations are based on the safety data sheet for the closely related isomer, Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate[1].
Storage:
-
Temperature: Store in a cool, dry place[1].
-
Atmosphere: Keep in a well-ventilated area[1].
-
Container: Store in a tightly-closed container when not in use[1].
-
Incompatibilities: Keep away from sources of ignition and incompatible substances[1].
Handling:
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly after handling[1].
-
Use with adequate ventilation to minimize inhalation of any dust or fumes[1].
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection[1].
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, dry place | Minimizes degradation from heat and hydrolysis from moisture. |
| Container | Tightly-closed | Prevents contamination and exposure to atmospheric moisture. |
| Atmosphere | Well-ventilated area | Prevents accumulation of any potential vapors. |
| Light Exposure | Store away from direct light | While not explicitly stated, many complex organic molecules can be light-sensitive. |
| Inert Gas | Not specified, but consider for long-term storage | For extended storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation. |
II. Troubleshooting Guide
This section addresses potential issues that may arise during the use of this compound in experimental settings.
Question: My experimental results are inconsistent. Could the compound have degraded?
Inconsistent results can indeed be a sign of compound degradation. The ester functionality in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or prolonged exposure to moisture.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions.
-
Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change, clumping).
-
Purity Analysis: Re-analyze the purity of your sample using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Compare the results with the certificate of analysis provided by the supplier.
-
Control Experiment: If possible, perform a control experiment with a freshly opened vial of the compound.
Workflow for Investigating Suspected Degradation
References
Technical Support Center: Degradation Pathways of "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate"
Introduction
Welcome to the technical support center for "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this compound. Given that specific degradation studies on this molecule are not extensively published, this document provides a predictive framework based on the known chemistry of the imidazo[1,2-a]pyridine scaffold and the ethyl acetate functional group.
This resource is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work. It includes troubleshooting guides for stability studies and a set of frequently asked questions (FAQs) to support your research and development efforts. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1][2][3]
Section 1: Troubleshooting Guide - Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies are essential for developing and validating stability-indicating analytical methods.[4][5][6]
Workflow for a Forced Degradation Study
Below is a generalized workflow for conducting a forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Q1: I am starting a forced degradation study for this compound. What are the primary degradation pathways I should anticipate?
A1: Based on the structure, two primary sites are susceptible to degradation: the ethyl acetate side chain and the imidazo[1,2-a]pyridine core .
-
Hydrolysis of the Ester: The ethyl acetate group is prone to hydrolysis under both acidic and basic conditions.[7][8][9] This is often the most common degradation pathway for ester-containing compounds.[10]
-
Acid-catalyzed hydrolysis will yield the corresponding carboxylic acid, "2-(imidazo[1,2-a]pyridin-2-yl)acetic acid," and ethanol. This reaction is typically reversible.[8][9]
-
Base-catalyzed hydrolysis (saponification) will produce the carboxylate salt of the acid and ethanol. This reaction generally goes to completion.[9]
-
-
Oxidation of the Imidazo[1,2-a]pyridine Ring: Nitrogen-containing heterocyclic rings can be susceptible to oxidation.[11][12][13] The electron-rich nature of the imidazo[1,2-a]pyridine system may lead to the formation of N-oxides or other oxidative degradation products, especially at the nitrogen atoms or electron-rich carbon positions.
-
Photodegradation: The imidazo[1,2-a]pyridine scaffold is known to possess photophysical properties, which suggests a potential for degradation upon exposure to light, as outlined in the ICH Q1B guideline.[14][15][16][17] This could involve complex radical-mediated pathways leading to various degradation products.
Caption: Predicted primary degradation pathways for the target compound.
Q2: My compound shows no degradation under initial stress conditions. What should I do?
A2: If you observe less than 5% degradation, your stress conditions may be too mild. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[1] You can systematically increase the intensity of the stress conditions:
-
For Hydrolysis:
-
Increase the concentration of the acid or base (e.g., from 0.1M to 1M).
-
Increase the temperature (e.g., from room temperature to 60°C or 80°C).
-
Extend the duration of the study.
-
-
For Oxidation:
-
Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).
-
Increase the temperature or exposure time.
-
-
For Thermal Stress:
-
Increase the temperature in increments. Be mindful of the compound's melting point.
-
-
For Photolytic Stress:
-
Ensure the light exposure meets the ICH Q1B requirements (≥ 1.2 million lux hours for visible and ≥ 200 watt hours/m² for UVA).[17] If these have been met and no degradation is observed, the compound can be considered photostable.
-
It is also important to ensure that your analytical method is sensitive enough to detect small amounts of degradation products.
Q3: I'm seeing excessive degradation (>20%) in my experiments. How can I control this?
A3: Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to the compound's stability under normal storage conditions.[18] To achieve the target 5-20% degradation, you should reduce the harshness of your stress conditions:
-
For Hydrolysis:
-
Decrease the concentration of the acid or base.
-
Lower the reaction temperature.
-
Shorten the exposure time and take multiple time points.
-
-
For Oxidation:
-
Decrease the concentration of the oxidizing agent.
-
Conduct the experiment at a lower temperature (e.g., room temperature).
-
-
For Thermal and Photolytic Stress:
-
Reduce the exposure time.
-
Q4: My HPLC chromatogram shows poor separation between the parent peak and the degradant peaks. What are my options?
A4: A key goal of forced degradation is to develop a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from its degradation products.[4][19][20] If you have poor resolution, you will need to optimize your HPLC method. Consider the following:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to provide more separation where the peaks are co-eluting.
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa, as this can alter selectivity.
-
Adjust the pH of the Mobile Phase: The ionization state of your compound and its degradants can significantly impact retention and selectivity.
-
Try a Different Column Chemistry: If modifications to the mobile phase are insufficient, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano).
-
Adjust Temperature and Flow Rate: These parameters can also influence peak shape and resolution.
Section 2: Experimental Protocols
These are generalized protocols. You may need to adjust concentrations, temperatures, and time points based on the observed stability of your compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1M to 1M HCl, heat if necessary (e.g., 60°C).[18] | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1M to 1M NaOH, heat if necessary (e.g., 60°C).[18] | To evaluate degradation in alkaline conditions. |
| Oxidation | 3% to 30% H₂O₂, at room temperature. | To investigate susceptibility to oxidation. |
| Thermal Stress | Solid or solution at elevated temperatures (e.g., 80°C). | To determine the effect of heat on stability. |
| Photostability | Exposure to light source as per ICH Q1B guidelines.[15] | To assess light sensitivity. |
Protocol 1: Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add an equal volume of 0.1M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1M NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Prepare and analyze a control sample (compound in solvent without acid) in parallel.[18]
Protocol 2: Base Hydrolysis
-
Follow the steps for Acid Hydrolysis, but use 0.1M NaOH in step 2.
-
Neutralize the samples with an equivalent amount of 0.1M HCl in step 5.[18]
Protocol 3: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze immediately by HPLC.
-
A control sample without H₂O₂ should be analyzed in parallel.[18]
Protocol 4: Photostability Testing
-
Expose the compound, both as a solid and in solution, to a light source that complies with ICH Q1B guidelines.[15][16] The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/m².[17]
-
Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
Place both the exposed and dark control samples in the photostability chamber.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Compare the chromatograms of the exposed samples to the dark controls to identify any photodegradants.
Section 3: Frequently Asked Questions (FAQs)
Q5: Why is a mass balance assessment important in forced degradation studies?
A5: Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the mass of the drug substance after it has been stressed. A good mass balance (typically between 95-105%) provides confidence that all major degradation products have been detected by the analytical method. A poor mass balance may indicate that some degradants are not being detected (e.g., they are not UV-active or are volatile) or are co-eluting with the parent peak.
Q6: Do I need to identify the structure of every degradation product I observe?
A6: The need for structural elucidation of degradation products depends on the stage of drug development and the level at which the degradants are observed in formal stability studies. According to ICH guidelines, identification is required for degradation products that are present at or above a certain threshold. Forced degradation studies are primarily used to generate these degradants and develop a suitable analytical method to monitor them. Further characterization using techniques like LC-MS/MS and NMR is often necessary for significant degradants.
Q7: Can excipients in my formulation interfere with the degradation study?
A7: Yes, excipients can interfere with the study. They can react with the drug substance, degrade themselves to form products that interfere with the analysis, or catalyze the degradation of the drug. Therefore, it is crucial to also perform forced degradation studies on the placebo (the formulation without the active ingredient) to distinguish between degradation products of the drug and those arising from the excipients.
Q8: What is a "stability-indicating method," and why is it important?
A8: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any other components, including degradation products, process impurities, and excipients.[4][5][21] Its importance lies in its ability to provide a true measure of the drug's stability over time, ensuring that the reported potency is accurate and that any increase in degradation products is detected.[20] Forced degradation studies are the primary tool used to demonstrate the specificity and stability-indicating nature of an analytical method.[19]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. royed.in [royed.in]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. youtube.com [youtube.com]
- 17. q1scientific.com [q1scientific.com]
- 18. benchchem.com [benchchem.com]
- 19. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 20. ijsdr.org [ijsdr.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the synthesis and scale-up of this important heterocyclic compound. The content is structured in a question-and-answer format to directly address potential issues and frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions based on established chemical principles.
Scenario 1: Low or No Product Yield
Question: I performed the reaction between 2-aminopyridine and ethyl 3-bromo-2-oxopropanoate, but my final yield of this compound is extremely low, or I only recovered starting material. What went wrong?
Answer: Low or no yield in this classic condensation-cyclization reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Potential Cause 1: Inactive or Decomposed Reagents
-
The "Why": Ethyl 3-bromo-2-oxopropanoate (or ethyl bromopyruvate) is a reactive α-halo ketone that can degrade upon storage, especially if exposed to moisture or light. Similarly, the 2-aminopyridine must be pure. Impurities can interfere with the initial nucleophilic attack.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or purified reagents. The purity of 2-aminopyridine can be checked by melting point or NMR. Ethyl bromopyruvate should be a clear, colorless to light yellow liquid; a dark color may indicate decomposition.
-
Proper Storage: Store ethyl bromopyruvate in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
-
Potential Cause 2: Inappropriate Reaction Conditions (Solvent, Temperature)
-
The "Why": The reaction proceeds in two main stages: an initial SN2 reaction (N-alkylation) followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[1][2] The choice of solvent and temperature is critical for both steps.
-
An initial reflux in a solvent like ethanol is a common procedure.[1][2] This condition facilitates both the initial alkylation and the subsequent cyclization.
-
If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. If it's excessively high for a prolonged period, it could lead to side product formation or degradation.
-
-
Solution:
-
Optimize Temperature: A common starting point is refluxing in ethanol or isopropanol. If the reaction is sluggish, a higher boiling solvent like DMF can be used, but with caution, as it may require lower temperatures (e.g., 80-100 °C) to prevent decomposition.[1]
-
Solvent Choice: Ethanol is often effective as it solubilizes the starting materials and the intermediate salt. Acetone or acetonitrile can also be employed. Ensure the solvent is dry, as water can hydrolyze the ester and interfere with the condensation.
-
Potential Cause 3: Issues with Acidity/Basicity
-
The "Why": The reaction generates HBr as a byproduct, which protonates the starting 2-aminopyridine, rendering it non-nucleophilic. While the reaction can sometimes proceed without an external base, yields are often improved by including a non-nucleophilic base to scavenge the acid.
-
Solution:
-
Add a Base: Include a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in the reaction mixture.[1] This neutralizes the HBr formed, freeing up the 2-aminopyridine to react. Use stoichiometric amounts (1.0-1.2 equivalents) relative to the ethyl bromopyruvate.
-
Avoid Strong Bases: Strong bases like NaOH or KOH should be avoided as they can promote hydrolysis of the ethyl ester or lead to other unwanted side reactions.
-
Scenario 2: Significant Impurity Formation
Question: My reaction produced the desired product, but TLC and LC-MS analysis show several significant impurities. What are these side products and how can I prevent them?
Answer: Impurity formation is a common challenge, especially during scale-up. The primary impurities are often related to side reactions of the highly electrophilic ethyl bromopyruvate.
Potential Cause 1: Dimerization or Polymerization of Ethyl Bromopyruvate
-
The "Why": In the presence of base or heat, α-halo ketones can undergo self-condensation or polymerization. This is more prevalent if the addition of 2-aminopyridine is too slow or if localized "hot spots" occur in the reactor.
-
Solution:
-
Control Reagent Addition: Add the ethyl bromopyruvate dropwise to the solution of 2-aminopyridine in the chosen solvent at a controlled temperature. This maintains a low concentration of the electrophile, favoring the desired reaction path.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized high concentrations or temperatures.
-
Potential Cause 2: Formation of Regioisomers (with substituted aminopyridines)
-
The "Why": If you are using a substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine), there is a possibility of forming regioisomers depending on which nitrogen atom acts as the initial nucleophile. While the pyridine ring nitrogen is generally more nucleophilic for the initial alkylation in the formation of imidazo[1,2-a]pyridines, conditions can influence selectivity.[1]
-
Solution:
-
Follow Established Protocols: For this specific class of reaction, the mechanism strongly favors the formation of the imidazo[1,2-a]pyridine scaffold. Significant deviation suggests a potential misidentification of starting materials or extreme reaction conditions.
-
Purification: These isomers, if formed, can often be separated by silica gel column chromatography. Careful selection of the eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradients) is key.
-
Potential Cause 3: Incomplete Cyclization
-
The "Why": The intermediate N-alkylated pyridinium salt may fail to cyclize completely, especially if the reaction time is too short or the temperature is insufficient for the dehydration step.
-
Solution:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting materials and the formation of the product. The intermediate salt will have a very different polarity. Continue heating until the intermediate is fully converted to the final product.
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reflux time or cautiously increasing the temperature.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis protocol, its mechanism, and scale-up considerations.
Question 1: What is the detailed reaction mechanism for the synthesis of this compound?
Answer: The synthesis is a classic example of a condensation reaction to form a fused heterocyclic system. It proceeds via two primary steps:
-
N-Alkylation: The pyridine ring nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon bearing the bromine atom on ethyl 3-bromo-2-oxopropanoate. This is a standard SN2 reaction that forms a quaternary pyridinium salt intermediate.
-
Intramolecular Condensation & Aromatization: The exocyclic amino group of the pyridinium intermediate then attacks the adjacent ketone carbonyl group. This intramolecular nucleophilic addition forms a cyclic hemiaminal-like intermediate, which rapidly dehydrates (loses a molecule of water) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for this compound synthesis.
Question 2: What are the key considerations for scaling up this synthesis from milligram to multi-gram or kilogram scale?
Answer: Scaling up this reaction requires careful attention to mass and heat transfer, as well as safety.
| Parameter | Laboratory Scale (mg-g) | Pilot/Production Scale (g-kg) | Rationale & Key Considerations |
| Heat Transfer | Standard heating mantle/oil bath. | Jacketed glass reactor with overhead stirring and temperature probe. | Exothermic SN2 reaction can cause temperature spikes. A jacketed reactor allows for precise temperature control (both heating and cooling). |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Controlled addition via pump over a specified time. | Prevents localized high concentrations of the alkylating agent, minimizing side product formation and managing exotherms. |
| Stirring | Magnetic stir bar. | Overhead mechanical stirrer (e.g., anchor or pitched-blade turbine). | Ensures homogeneity in a larger volume, preventing reagents from settling and ensuring efficient heat distribution. |
| Work-up | Separatory funnel extraction. | Reactor-based liquid-liquid extraction and phase separation. | Larger volumes require specialized equipment. The work-up often involves quenching the reaction, neutralizing with a base (e.g., aq. NaHCO₃), extracting with a solvent like ethyl acetate, and washing the organic phase. |
| Purification | Flash column chromatography. | Crystallization or re-crystallization is preferred. | Column chromatography is not practical for large quantities. Developing a robust crystallization procedure (e.g., from an ethanol/water or ethyl acetate/heptane system) is crucial for achieving high purity on a large scale.[3] |
| Safety | Standard fume hood. | Process safety review, use of personal protective equipment (PPE), and closed systems. | Ethyl bromopyruvate is a lachrymator and toxic. Handling large quantities requires enhanced safety protocols to minimize exposure. |
Question 3: How should I purify the final product, this compound?
Answer: The purification strategy depends on the scale and the impurity profile.
-
Laboratory Scale (<5g): Silica gel column chromatography is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50). The product is moderately polar and can be visualized on TLC plates using UV light (254 nm).
-
Scale-up (>5g): As mentioned, crystallization is the preferred method.
-
After work-up, concentrate the crude product (often an oil or waxy solid) under reduced pressure.
-
Dissolve the crude material in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
Slowly add a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., water, hexane, or heptane) until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the solid by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[3]
-
Part 3: Standard Laboratory Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound on a laboratory scale.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Detailed Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq), sodium bicarbonate (1.2 eq), and absolute ethanol (approx. 10 mL per gram of 2-aminopyridine).
-
Reagent Addition: While stirring the mixture, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise over 10-15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product as a solid or viscous oil.
References
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Imidazo[1,2-a]pyridine Synthesis
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable protocols to get your synthesis back on track.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired imidazo[1,2-a]pyridine product. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a common frustration that can often be traced back to several key factors, primarily related to catalyst choice, reaction conditions, and substrate reactivity.
Causality and Resolution:
-
Suboptimal Catalyst Activity: The chosen catalyst may not be sufficiently active for your specific substrates. For instance, in multicomponent reactions (MCRs), some Lewis acids like ferric chloride (FeCl₃) may give poor results, while others like iodine have proven to be highly effective, even at room temperature.[1]
-
Protocol: If using a metal-based catalyst, consider screening a panel of catalysts. For example, in a copper-catalyzed reaction of aminopyridines and nitroolefins, CuBr was identified as the most effective catalyst after screening other copper salts.[2] For MCRs, if a Lewis acid is underperforming, a switch to a more cost-effective and eco-friendly option like molecular iodine in ethanol can significantly improve yields.[1]
-
-
Influence of Electronic Effects: The electronic properties of your starting materials play a crucial role. Electron-donating groups on the 2-aminopyridine or the aldehyde/ketone component generally lead to higher yields, while electron-withdrawing groups can decrease nucleophilicity and slow down the reaction.[2][3]
-
Protocol: For substrates with electron-withdrawing groups, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times.[4] Alternatively, a more potent catalytic system might be necessary to overcome the reduced reactivity.
-
-
Inappropriate Solvent: The solvent has a significant impact on reaction kinetics and solubility of reactants and intermediates.
-
Protocol: A solvent screen is highly recommended. For instance, in a copper-catalyzed synthesis, DMF was found to be the optimal solvent, leading to a 90% yield.[2] In some cases, environmentally friendly solvents like polyethylene glycol (PEG) or even solvent-free conditions can lead to excellent yields.[3]
-
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reaction, leading to lower yields.[2]
-
Protocol: If steric hindrance is suspected, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Alternatively, a catalyst with a smaller ligand sphere could be beneficial.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with significant side products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer: The formation of side products is often a result of competing reaction pathways or the decomposition of starting materials or intermediates. Understanding the reaction mechanism is key to mitigating these issues.
Causality and Resolution:
-
Decomposition of Intermediates: In some multicomponent reactions, particularly those involving isocyanides, acid-sensitive intermediates can decompose, leading to lower yields of the desired product.[5]
-
Protocol: Employing milder reaction conditions, such as room temperature and a less acidic catalyst, can prevent the decomposition of sensitive intermediates. An iodine-catalyzed, room temperature protocol for a three-component condensation has been shown to be effective in these cases.[5]
-
-
Competing Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways can lead to isomeric byproducts.
-
Protocol: Fine-tuning the catalyst and reaction conditions can enhance the regioselectivity of the cyclization. A thorough optimization of parameters such as solvent, temperature, and catalyst loading is crucial.
-
-
Homocoupling of Starting Materials: Under certain catalytic conditions, starting materials can undergo homocoupling, reducing the amount available for the desired reaction.
-
Protocol: Adjusting the stoichiometry of the reactants can sometimes minimize homocoupling. Additionally, a careful selection of the catalyst and ligands can favor the desired cross-coupling reaction.
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
Caption: A stepwise guide for troubleshooting imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and reaction optimization for the synthesis of imidazo[1,2-a]pyridines.
1. What are the main classes of catalysts used for imidazo[1,2-a]pyridine synthesis?
There is a wide array of catalysts available, which can be broadly categorized as:
-
Metal-Based Catalysts: Copper and gold are the most common. Copper catalysts, such as CuI and CuBr, are often used in oxidative coupling and multicomponent reactions.[2][6] Gold catalysts have also been employed for their unique reactivity.
-
Metal-Free Catalysts: These are gaining popularity due to their lower cost and reduced environmental impact. Common metal-free catalysts include:
-
Nanocatalysts: Emerging catalysts, such as those based on zinc sulfide and zinc ferrite, offer high efficiency and recyclability.[3]
2. How do I choose the best catalyst for my specific reaction?
The optimal catalyst depends on the synthetic route and the nature of your substrates. The following decision tree can guide your selection:
Caption: A decision-making flowchart for catalyst selection.
3. What are the advantages of using a metal-free catalyst?
Metal-free catalysts offer several benefits:
-
Cost-Effectiveness: They are generally cheaper than their transition-metal counterparts.
-
Reduced Toxicity: The absence of heavy metals is advantageous for the synthesis of pharmaceutical compounds.
-
Simplified Purification: No need to remove metal residues from the final product.
-
Environmental Friendliness: Aligns with the principles of green chemistry.
4. Can imidazo[1,2-a]pyridines be synthesized without a catalyst?
Yes, in some cases, the synthesis can proceed without a catalyst, particularly in condensation reactions between 2-aminopyridines and α-haloketones.[4][8] These reactions often require elevated temperatures to proceed efficiently.
5. How critical is the purity of the catalyst and starting materials?
The purity of all reagents is paramount. Impurities in the catalyst can lead to deactivation or the promotion of side reactions. Similarly, impurities in the starting materials can introduce competing reaction pathways and complicate the purification of the final product. Always use reagents of the highest possible purity and handle them under appropriate conditions to prevent degradation.
Summary of Catalyst Systems and Conditions
| Catalytic System | Typical Reaction | Advantages | Considerations |
| Copper (e.g., CuBr, CuI) | Oxidative Coupling, MCRs | High efficiency, broad substrate scope[2][6] | Potential for metal contamination, may require inert atmosphere |
| Iodine | MCRs, Condensations | Mild conditions, cost-effective, versatile[1] | Can be corrosive, may require a scavenger in some cases |
| Lewis Acids (e.g., Sc(OTf)₃) | MCRs | High activity for specific transformations[7] | Can be expensive, moisture-sensitive |
| Nanocatalysts (e.g., ZnS-ZnFe₂O₄) | MCRs | High yield, recyclable, environmentally friendly[3] | Preparation of the catalyst may be required |
| Catalyst-Free | Condensations | Simple, no catalyst cost or removal[4][8] | Often requires higher temperatures, may have limited scope |
Experimental Protocols
General Protocol for an Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines:
-
To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (5 mL), add molecular iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a general guideline and may require optimization for specific substrates.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. scielo.br [scielo.br]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. As a key intermediate in the synthesis of various pharmacologically active agents, including Minodronic Acid, achieving a high-purity, high-yield synthesis is critical.[1][2]
This guide moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of the reaction, with a special focus on the critical role of solvent selection. We will address common experimental failures, provide logical troubleshooting frameworks, and answer frequently asked questions in a direct, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and historically significant route is a variation of the Tschitschibabin reaction.[3][4] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, the specific reactants are typically 2-aminopyridine and an ethyl 3-halo-2-oxopropanoate, such as ethyl 3-bromopyruvate.[5][6] The reaction consists of two key steps: an initial SN2 alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Q2: Can you illustrate the general reaction mechanism?
Certainly. The reaction proceeds via a well-established pathway involving nucleophilic substitution followed by cyclocondensation.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating the Imidazo[1,2-a]pyridine Scaffold Against Established Therapeutics
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
In the realm of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. These small molecules are designed to interfere with the signaling pathways that drive uncontrolled cell proliferation and survival. The human kinome, comprising over 500 protein kinases, presents a vast landscape of potential drug targets. The success of first-generation inhibitors like Imatinib has paved the way for a diverse arsenal of drugs, each with unique specificities and mechanisms of action.
A key strategy in medicinal chemistry is the identification of "privileged scaffolds"—core molecular structures that can bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine core is one such scaffold, recognized for its versatile synthetic accessibility and its ability to form the basis for potent inhibitors of various kinases, including PI3K, mTOR, and Akt.[1][2][3]
This guide provides a comparative analysis of the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, using the representative molecule Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate , against a panel of well-established, FDA-approved kinase inhibitors. We will delve into their mechanisms of action, target profiles, and the critical experimental workflows required to validate and compare their efficacy.
Comparative Analysis of Kinase Inhibitor Classes
The efficacy of a kinase inhibitor is defined by its target specificity and its mechanism of inhibiting the kinase's function, which is to transfer a phosphate group from ATP to a substrate protein.[4] Most inhibitors are ATP-competitive, binding to the kinase's active site. Below, we compare several classes of inhibitors, highlighting their distinct approaches to disrupting oncogenic signaling.
BCR-ABL Tyrosine Kinase Inhibitors
The Philadelphia chromosome, resulting in the BCR-ABL fusion protein, is the hallmark of Chronic Myeloid Leukemia (CML). This constitutively active tyrosine kinase drives leukemic cell proliferation.[5][6]
-
Imatinib (Gleevec®): The first-in-class BCR-ABL inhibitor, Imatinib stabilizes the inactive conformation of the ABL kinase domain, preventing ATP binding and subsequent substrate phosphorylation.[5][7][8] This mechanism blocks the proliferative signals and induces apoptosis in BCR-ABL-positive cells.[6]
-
Dasatinib (Sprycel®): A second-generation inhibitor, Dasatinib is significantly more potent than Imatinib and can bind to both the active and inactive conformations of the ABL kinase.[9][10] This dual-binding capability allows it to overcome many of the resistance mutations that affect Imatinib.[11] Dasatinib also inhibits other kinases, including the SRC family kinases.[12][13]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
Overactivity of EGFR signaling is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[14]
-
Gefitinib (Iressa®) & Erlotinib (Tarceva®): These are first-generation, reversible EGFR inhibitors. They compete with ATP at the tyrosine kinase domain of the receptor, blocking the downstream Ras/Raf/MAPK and PI3K/Akt signaling pathways.[15][16][17][18] This leads to cell cycle arrest and apoptosis.[19] Their efficacy is particularly pronounced in patients with specific activating mutations in the EGFR gene.[20][21]
Multi-Kinase Inhibitors: Targeting Angiogenesis and Proliferation
Many cancers rely on multiple signaling pathways for growth and to create a blood supply (angiogenesis). Multi-kinase inhibitors are designed to block several key targets simultaneously.
-
Sorafenib (Nexavar®): This inhibitor targets the RAF/MEK/ERK pathway (inhibiting RAF-1 and B-RAF) to block tumor cell proliferation.[22][23] Concurrently, it inhibits the receptor tyrosine kinases VEGFR and PDGFR, which are crucial for angiogenesis.[24][25][26] This dual action starves the tumor of its blood supply while also directly halting its growth.
-
Anlotinib (AL3818): A potent oral TKI, Anlotinib exhibits broad-spectrum activity by targeting VEGFR, FGFR, PDGFR, and c-Kit.[27][28][29][30] Its primary mechanism involves a strong anti-angiogenic effect by potently inhibiting VEGFR2.[30][31] Preclinical studies suggest its anti-angiogenic activity may be stronger than that of Sorafenib.[29][31]
-
Crizotinib (Xalkori®): Crizotinib is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[32][33][34] It is particularly effective in NSCLC patients with a specific chromosomal rearrangement that creates an EML4-ALK fusion gene, which results in constitutive kinase activity driving the cancer.[33][35] Crizotinib functions by competitively binding within the ATP-binding pocket of these target kinases.[33]
Summary of Kinase Inhibitor Targets and Mechanisms
| Inhibitor Class/Scaffold | Representative Drug(s) | Primary Target(s) | Mechanism of Action |
| Imidazo[1,2-a]pyridine Scaffold | Various Derivatives | PI3K, mTOR, Akt, IGF-1R, DYRK1A[1][2][3][4][36] | ATP-competitive inhibition of various kinases. |
| BCR-ABL Inhibitors | Imatinib, Dasatinib | BCR-ABL, c-Kit, PDGFR[7][8][12] | ATP-competitive; Imatinib binds inactive form, Dasatinib binds active and inactive forms.[5][9] |
| EGFR Inhibitors | Gefitinib, Erlotinib | EGFR[14][15] | Reversible, ATP-competitive inhibition of the EGFR tyrosine kinase domain.[20][37][38] |
| Multi-Kinase Inhibitors | Sorafenib, Anlotinib, Crizotinib | VEGFR, PDGFR, RAF, FGFR, c-Kit, ALK, MET, ROS1[23][24][27][32] | ATP-competitive inhibition across a range of kinases involved in proliferation and angiogenesis.[25][29][34] |
Visualizing Kinase Signaling and Inhibition
To understand how these inhibitors function at a cellular level, it is essential to visualize the signaling pathways they disrupt.
Experimental Workflows for Inhibitor Characterization
Objective comparison of kinase inhibitors requires robust and validated experimental protocols. The following sections detail the methodologies for assessing inhibitor potency from a biochemical to a cellular level.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantitatively determines an inhibitor's potency (IC50) by measuring the amount of ATP remaining after a kinase reaction. Low ATP consumption (high luminescence) indicates potent inhibition.[39]
Causality: This is the primary screen to confirm direct interaction between the compound and the target kinase. It isolates the kinase, substrate, and inhibitor from other cellular components, ensuring the observed effect is due to direct inhibition of enzymatic activity.[40]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in 100% DMSO. The concentration range should span from high micromolar to low nanomolar.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into a white, 384-well assay plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known potent inhibitor for the target kinase (positive control). Also, prepare "no kinase" wells to serve as the 100% inhibition control.[39]
-
Kinase/Substrate Addition: Prepare a master mix containing the target kinase and its specific peptide substrate in an appropriate assay buffer. Dispense this mixture into all wells.
-
Pre-incubation: Gently mix the plate on a shaker and incubate at room temperature for 10-30 minutes. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[41]
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured. Incubate for 30-60 minutes at 37°C.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining. Incubate for 10 minutes at room temperature to stabilize the signal.[39]
-
Data Acquisition & Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Plot the results on a semi-log graph to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with an inhibitor.[42][43]
Causality: While the biochemical assay confirms target inhibition, the MTT assay determines if this inhibition translates into a desired biological effect—namely, the death or growth arrest of cancer cells. It provides a crucial link between target engagement and cellular phenotype.[44]
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., an EGFR-mutant lung cancer line for an EGFR inhibitor) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.[45]
-
Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the test inhibitor. Also include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Reagent Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[42]
-
Formazan Crystal Formation: Incubate the plate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble yellow MTT into insoluble purple formazan crystals.[43][44]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[45] Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[42][44]
-
Data Acquisition & Analysis: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[42] The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries that can be screened against a wide range of kinases. While established drugs like Imatinib, Erlotinib, and Sorafenib have revolutionized cancer treatment by targeting specific, well-defined oncogenic drivers, the future of targeted therapy lies in developing next-generation inhibitors with improved selectivity, potency, and the ability to overcome resistance.
A direct comparison of a novel compound like this compound with these clinical champions requires a rigorous, multi-step validation process. This process must begin with biochemical assays to confirm on-target potency and selectivity, followed by cell-based assays to demonstrate a functional anti-proliferative effect. By employing these self-validating experimental workflows, researchers can objectively assess the therapeutic potential of new chemical entities and identify promising candidates for further preclinical and clinical development.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 14. drugs.com [drugs.com]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Erlotinib - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 22. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Sorafenib - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 30. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Crizotinib - Wikipedia [en.wikipedia.org]
- 34. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 35. cancernetwork.com [cancernetwork.com]
- 36. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase [pubmed.ncbi.nlm.nih.gov]
- 37. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 38. aacrjournals.org [aacrjournals.org]
- 39. benchchem.com [benchchem.com]
- 40. reactionbiology.com [reactionbiology.com]
- 41. sigmaaldrich.com [sigmaaldrich.com]
- 42. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 43. broadpharm.com [broadpharm.com]
- 44. MTT assay protocol | Abcam [abcam.com]
- 45. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivative IP-5 and Doxorubicin in Breast Cancer
A Technical Guide for Researchers in Oncology and Drug Development
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel agents that offer improved efficacy and reduced toxicity compared to established treatments. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth, objective comparison of a representative novel imidazo[1,2-a]pyridine derivative, hereafter referred to as IP-5, with the standard-of-care chemotherapeutic agent, doxorubicin, in the context of breast cancer.
This analysis is grounded in preclinical data, focusing on cytotoxic and anti-proliferative effects, mechanisms of action, and the underlying experimental methodologies that form the basis of such comparisons.
Comparative Efficacy: A Quantitative Overview
The cornerstone of preclinical drug comparison lies in the quantitative assessment of cytotoxicity. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug required to inhibit a biological process by 50%. In the context of oncology, this typically refers to the inhibition of cancer cell proliferation.
The following table summarizes the reported IC50 values for the imidazo[1,2-a]pyridine derivative IP-5 against the HCC1937 breast cancer cell line and a representative IC50 value for the standard drug, doxorubicin, against other breast cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions and cell lines used in different studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [1][2] |
| Doxorubicin | MCF-7 (Breast) | 2.50 - 8.31 | [3][4] |
| MDA-MB-231 (Breast) | 0.69 - 6.60 | [4][5] |
Note: The IC50 values for doxorubicin are presented as a range from different studies to reflect the variability in experimental outcomes.
Mechanisms of Action: Divergent Pathways to Cell Death
The therapeutic efficacy of an anticancer agent is intrinsically linked to its mechanism of action. IP-5 and doxorubicin operate through distinct molecular pathways to induce cancer cell death.
Imidazo[1,2-a]pyridine Derivative IP-5: Targeting the PI3K/Akt/mTOR Signaling Pathway
Several studies on imidazo[1,2-a]pyridine derivatives indicate their inhibitory effects on the PI3K/Akt/mTOR signaling pathway.[7][8][9] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including breast cancer. The derivative IP-5 has been shown to decrease the levels of phosphorylated Akt (pAKT) in HCC1937 breast cancer cells, suggesting an inhibitory effect on this pathway.[1][2][10] By inhibiting this pathway, IP-5 can induce cell cycle arrest and apoptosis.[1][2][10]
Caption: Mechanism of Action of Imidazo[1,2-a]pyridine Derivative IP-5.
Doxorubicin: A Multifaceted Assault on Cancer Cells
Doxorubicin, a well-established anthracycline antibiotic, employs a multi-pronged approach to induce cytotoxicity. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[5][11][12]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates DNA unwinding. This leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[5][11][12]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which generates ROS. This induces oxidative stress, leading to damage of cellular components and triggering apoptotic pathways.[5][11]
These actions culminate in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[13][14][15]
Caption: Multifaceted Mechanism of Action of Doxorubicin.
Experimental Protocols: The Foundation of Comparative Analysis
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer properties of therapeutic agents.
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., IP-5 or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Caption: Step-by-step workflow of the MTT Cell Viability Assay.
2. Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
-
Principle: The assay determines the fraction of cells that retain the capacity for long-term proliferation after exposure to a cytotoxic agent.
-
Protocol:
-
Cell Treatment: Treat a sub-confluent monolayer of cancer cells with the test compound for a defined period.
-
Cell Plating: Harvest the cells by trypsinization, count them, and plate a known number of cells into new culture dishes. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Incubation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies (defined as a cluster of at least 50 cells).
-
Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and stain them with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
3. Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their protein content.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, PARP) or cell cycle markers (e.g., p21, p53).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion: A Perspective on Future Drug Development
The imidazo[1,2-a]pyridine derivative IP-5 demonstrates in vitro anticancer activity against the HCC1937 breast cancer cell line, mechanistically linked to the inhibition of the PI3K/Akt signaling pathway.[1][2][10] While its potency in this specific cell line appears lower than that of the standard-of-care drug doxorubicin in other breast cancer cell lines, this comparison is not direct and should be interpreted with caution.
The distinct mechanism of action of IP-5, targeting a key signaling pathway often dysregulated in cancer, presents a compelling rationale for its further development. Targeted therapies often offer the potential for improved selectivity and a more favorable side-effect profile compared to traditional cytotoxic agents like doxorubicin, which affect all rapidly dividing cells.
Future research should focus on direct, head-to-head comparative studies of IP-5 and doxorubicin in a panel of breast cancer cell lines, including in vivo xenograft models. Such studies will provide a more definitive assessment of the relative efficacy and therapeutic potential of this promising class of imidazo[1,2-a]pyridine derivatives. The detailed protocols and mechanistic insights provided in this guide serve as a foundational framework for conducting such rigorous and scientifically sound investigations.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
- 13. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
Comparative In Vivo Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Preclinical Research
The imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Derivatives of this core, including those related to Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, are the subject of intensive investigation for various therapeutic applications. This guide offers a comparative analysis of the in vivo performance of these derivatives in key therapeutic areas, providing researchers, scientists, and drug development professionals with synthesized experimental data and procedural insights to inform their own preclinical studies.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as anticancer agents by targeting various critical signaling pathways involved in tumor growth and proliferation.[1] In vivo studies have validated the efficacy of several lead compounds in various tumor models.
One notable derivative, 22e , has been identified as a potent and selective c-Met inhibitor. In vivo, it demonstrated a 75% tumor growth inhibition (TGI) and possessed good oral bioavailability (F=29%).[3] Another avenue of investigation has focused on the PI3K/mTOR pathway, a frequently dysregulated pathway in cancer. A thiazole derivative, Compound 12 , which is a selective PI3K p110α inhibitor, suppressed tumor growth by 37% in a mouse HeLa xenograft model when administered intraperitoneally at 25 mg/kg.[4] Further research has yielded potent PI3K/mTOR dual inhibitors, such as 15a , which also show in vivo activity.[5]
The anti-proliferative effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins like Bcl-2.[6]
Comparative Performance of Anticancer Imidazo[1,2-a]pyridine Derivatives
| Compound | Target(s) | In Vivo Model | Dosing Regimen | Key Efficacy Results | Reference |
| 22e | c-Met | EBC-1 Xenograft | Not Specified | 75% Tumor Growth Inhibition (TGI) | [3] |
| Compound 12 | PI3K p110α | HeLa Xenograft | 25 mg/kg, i.p. | 37% Tumor Growth Suppression | [4] |
| 15a | PI3K/mTOR | Not Specified | Not Specified | In vivo activity demonstrated | [5] |
| MIA | STAT3/NF-κB | MDA-MB-231 & SKOV3 cell lines (in vitro) | N/A (in vitro study) | Reduced cell viability, suppressed NF-κB and STAT3 pathways | [6] |
| I-11 | Covalent KRAS G12C | NCI-H358 cells (in vitro) | N/A (in vitro study) | Potent anticancer agent for KRAS G12C-mutated cells | [7] |
Experimental Protocol: Murine Tumor Xenograft Model
This protocol outlines a standard procedure for evaluating the in vivo antitumor efficacy of an imidazo[1,2-a]pyridine derivative using a subcutaneous xenograft model. The causality behind these steps is to establish a reliable and reproducible tumor model in an immunocompromised host to specifically assess the compound's effect on human cancer cell growth.
-
Cell Culture: Human cancer cells (e.g., HeLa, EBC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment. The use of immunodeficient mice is critical to prevent rejection of the human tumor graft.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel. A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to a control group or treatment groups.
-
Drug Administration: The test compound (e.g., Compound 12) is formulated in a suitable vehicle and administered to the mice at a specified dose and schedule (e.g., 25 mg/kg, intraperitoneally, daily). The control group receives the vehicle only.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration. Mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21755-34-0 [smolecule.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate Against Preeminent Anticancer Agents: An In-Depth Scientific Guide
For Immediate Release
Introduction to Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate: A Promising New Frontier in Oncology
The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for novel agents with enhanced efficacy and reduced toxicity. Within this dynamic field, the imidazo[1,2-a]pyridine scaffold has garnered significant attention as a "privileged structure" in medicinal chemistry.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, with a growing body of evidence pointing to their potential as potent anticancer agents.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive benchmark against established anticancer drugs.
The rationale for investigating imidazo[1,2-a]pyridine derivatives stems from their demonstrated ability to modulate various cellular pathways critical to cancer cell proliferation and survival.[2] These compounds have been shown to exert their anticancer effects through mechanisms such as the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, induction of cell cycle arrest, and triggering of apoptosis (programmed cell death).[3][4] This multi-faceted approach offers the potential for overcoming the resistance mechanisms that often plague conventional chemotherapies.
This publication will provide an objective, data-driven comparison of this compound with cornerstone anticancer agents, Doxorubicin and Paclitaxel. Through a detailed examination of its mechanism of action and a head-to-head comparison of its cytotoxic and apoptotic effects, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to evaluate the therapeutic potential of this promising compound.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
Recent studies have illuminated the anticancer activities of several imidazo[1,2-a]pyridine derivatives, revealing their capacity to interfere with fundamental cellular processes that drive tumorigenesis. A significant body of research indicates that these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][5] Furthermore, various derivatives have been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines, including melanoma, cervical, and breast cancer.[3][4] For instance, one study demonstrated that a novel imidazo[1,2-a]pyridine compound suppressed the viability of HeLa cells by inducing apoptosis through the p53/Bax-mediated mitochondrial pathway.[6] Another investigation revealed that specific derivatives induced an extrinsic apoptosis pathway in breast cancer cells, as evidenced by the increased activity of caspases 7 and 8.[4][7]
The proposed mechanism of action for this compound, based on the activities of structurally related compounds, likely involves the modulation of these key signaling cascades, leading to the inhibition of cell proliferation and the induction of programmed cell death.
Caption: Proposed mechanism of this compound.
Head-to-Head Comparison: Cytotoxicity Against Standard Anticancer Agents
To contextualize the potential of this compound, a direct comparison of its cytotoxic effects against established anticancer drugs is essential. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values of this compound, Doxorubicin, and Paclitaxel across a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 2.35[8] |
| HeLa (Cervical) | 10.89[8] | |
| A549 (Lung) | Data Not Available | |
| HepG2 (Liver) | 13[8] | |
| Doxorubicin | MCF-7 (Breast) | 2.50[9] |
| HeLa (Cervical) | 2.9[9] | |
| A549 (Lung) | > 20[9] | |
| HepG2 (Liver) | 12.2[9] | |
| Paclitaxel | MCF-7 (Breast) | 3.5[10] |
| HeLa (Cervical) | 0.00539[11] | |
| A549 (Lung) | Data Not Available | |
| MDA-MB-231 (Breast) | 0.3[10] |
Note: The IC50 values for Doxorubicin and Paclitaxel can vary significantly between studies due to differences in experimental conditions and cell line characteristics.[9][10] The provided data represents values from specific cited studies for comparative purposes.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided for the key assays used to evaluate the anticancer properties of this compound.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[12] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, and Paclitaxel. Include a vehicle control (e.g., DMSO) and untreated control cells. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[14] During apoptosis, phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer surface.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label like FITC.[15] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[15]
Step-by-Step Methodology:
-
Cell Treatment: Induce apoptosis in the desired cell population by treating with the test compounds.
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[16]
-
Washing: Wash the cells once with cold 1X PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Incubation: Incubate the cells at room temperature in the dark for 5 to 20 minutes.[16][17]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16] Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[16]
Discussion and Future Perspectives
The preliminary data presented in this guide suggests that this compound exhibits promising anticancer activity, with IC50 values that are comparable to or, in some cases, more potent than the established chemotherapeutic agents Doxorubicin and Paclitaxel in certain cancer cell lines. The unique chemical scaffold of imidazo[1,2-a]pyridines offers a fertile ground for further optimization and development of novel anticancer therapeutics.
Future research should focus on a more extensive evaluation of this compound across a broader panel of cancer cell lines to better define its spectrum of activity. In-depth mechanistic studies are also warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. Furthermore, in vivo studies using animal models are a critical next step to assess its efficacy, pharmacokinetics, and safety profile in a physiological context. The development of targeted covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold also represents an exciting avenue for future drug discovery efforts.[18]
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors
A Senior Application Scientist's Guide to Leveraging a Privileged Heterocycle in Drug Discovery
The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds and marketed drugs.[1][2][3][4][5] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in various interactions with biological targets. Among the numerous derivatives of this core, ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate stands out as a particularly valuable starting point for the synthesis of novel enzyme inhibitors. This guide provides an in-depth comparison of this scaffold's potential, supported by experimental data and protocols, to inform researchers and drug development professionals.
The strategic advantage of the this compound scaffold lies in the acetate group at the 2-position. This functional group serves as a versatile handle for the introduction of diverse chemical moieties through straightforward chemical transformations, primarily hydrolysis followed by amide bond formation. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target enzyme's binding site.
A Case Study: Inhibition of Akt Kinase
The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its hyperactivation is a common feature in many human cancers, making it an attractive target for cancer therapy.[1][6] Researchers have successfully utilized the imidazo[1,2-a]pyridine scaffold to develop potent Akt inhibitors.
A study on imidazo[1,2-a]pyridine-based peptidomimetics demonstrated the potential of this scaffold in generating substrate-mimetic inhibitors of Akt.[1][6] By incorporating the imidazo[1,2-a]pyridine core as a dipeptide surrogate, a lead compound, 11 , was identified that inhibits Akt-mediated phosphorylation of GSK3β with a half-maximal inhibitory concentration (IC50) of 0.64 µM.[6] This potency is comparable to or better than other established Akt inhibitors, highlighting the effectiveness of the imidazo[1,2-a]pyridine scaffold.
Below is a comparison of the imidazo[1,2-a]pyridine-based Akt inhibitor with other known Akt inhibitors:
| Inhibitor | Target(s) | IC50 (Akt1) | Reference |
| Compound 11 | Akt | 0.64 µM | [6] |
| MK-2206 | Allosteric Akt inhibitor | ~5 nM | N/A |
| GSK690693 | Pan-Akt inhibitor | ~2 nM | N/A |
| Perifosine | Akt inhibitor | ~4.7 µM | N/A |
Versatility of the Imidazo[1,2-a]pyridine Scaffold
The utility of the imidazo[1,2-a]pyridine scaffold extends beyond Akt inhibition. Its derivatives have been investigated as inhibitors of a wide range of other enzymes and receptors, showcasing its broad applicability in drug discovery.
| Compound Class | Target | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyridine derivatives | 5-Lipoxygenase (5-LO) | Potent inhibition with IC50 of 0.16 µM in intact cells. | [7] |
| Imidazo[1,2-a]pyridine derivatives | Autotaxin (ATX) | Allosteric inhibitors with IC50 values in the low nanomolar range. | [8] |
| Imidazo[1,2-a]pyridine amides | Mycobacterium smegmatis CIII2CIV2 supercomplex | Promising antimycobacterial activity. | [9] |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | Potent inhibitors with IC50 of 150 nM in enzymatic assays. | [10] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone.[11][12][13] For the synthesis of this compound, ethyl 4-chloro-3-oxobutanoate is a suitable α-haloketone equivalent.
Step-by-Step Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4-chloro-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Derivatization of the Scaffold: Amide Synthesis
The ethyl ester of the scaffold can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of amide derivatives.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Minodronic Acid
<_ _>
Introduction
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption approved for the treatment of osteoporosis.[1] Its efficacy, which is reported to be 10 to 100 times greater than alendronic acid, stems from its inhibition of farnesyl pyrophosphate (FPP) synthase in the mevalonate pathway within osteoclasts.[2] The synthesis of such a highly functionalized molecule is a critical aspect of its pharmaceutical development, directly impacting purity, yield, cost, and environmental footprint. This guide provides an in-depth comparison of the primary synthetic routes to Minodronic Acid, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers, scientists, and drug development professionals.
Route 1: The Classical Bisphosphonation of an Imidazo[1,2-a]pyridine Acetic Acid Derivative
This route represents the most established and widely cited method for synthesizing Minodronic Acid and other N-containing bisphosphonates. The core of this strategy is the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (PCl₃), followed by hydrolysis.[3][4] The key intermediate for this synthesis is 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.
Mechanistic Considerations
The reaction of the carboxylic acid with phosphorous acid and PCl₃ is a complex process. It is believed to proceed through the formation of a mixed anhydride intermediate, which then reacts with phosphorous acid to form a phosphite-phosphonate species. Subsequent hydrolysis then yields the final 1-hydroxy-1,1-bisphosphonic acid structure. The choice of solvent and reaction temperature is critical to control the viscosity of the reaction mixture and prevent side reactions.[3]
Synthetic Scheme
Caption: General scheme for the classical synthesis of Minodronic Acid.
Detailed Experimental Protocol (Representative)
This protocol is a synthesized representation of procedures described in the literature.[5][6]
Step 1: Synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (I)
-
To a solution of imidazo[1,2-a]pyridin-3-yl methanol, a halogenating agent (e.g., HBr or SOCl₂) is added to produce the corresponding halide.[6]
-
The resulting 3-(halomethyl)imidazo[1,2-a]pyridine is then converted to a Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent.
-
This Grignard reagent is subsequently carbonated by bubbling CO₂ gas through the solution or by adding crushed dry ice.[6]
-
Acidic workup yields the key intermediate, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, which is often isolated as its hydrochloride salt.[5]
Step 2: Bisphosphonation
-
The intermediate 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (1 equivalent) and phosphorous acid (approx. 2-3 equivalents) are suspended in a suitable solvent such as chlorobenzene or methanesulfonic acid.[7]
-
The mixture is heated, and phosphorus trichloride (PCl₃) (approx. 2-3 equivalents) is added dropwise, maintaining the temperature.[7]
-
The reaction is held at an elevated temperature (e.g., 80-110°C) for several hours until the reaction is complete (monitored by HPLC).[7]
-
The reaction mixture is then carefully quenched with water or dilute acid and heated to reflux to hydrolyze the phosphorus intermediates.
-
Upon cooling, crude Minodronic Acid precipitates and is collected by filtration.
Step 3: Purification
-
The crude product is purified by recrystallization from dilute hydrochloric acid to yield high-purity Minodronic Acid monohydrate.[5] A purity of over 99.8% can be achieved by this method.[5]
Advantages and Disadvantages
-
Advantages: This is a well-established and reliable route. The starting materials are often commercially available or readily synthesized. The purification by recrystallization is effective, yielding a high-purity product.[5]
-
Disadvantages: The use of phosphorus trichloride requires careful handling due to its toxicity and reactivity with water. The reaction can be viscous and difficult to stir, especially on a large scale.[3] Some variations of the synthesis of the acetic acid intermediate can have issues with byproducts and low yields.[8]
Route 2: One-Pot Synthesis from Nitrile Precursors
To improve efficiency and reduce the number of unit operations, one-pot synthetic strategies have been developed. These routes often start from a nitrile precursor, which is hydrolyzed in situ to the carboxylic acid, followed by bisphosphonation in the same reaction vessel.[4]
Mechanistic Considerations
This approach leverages the ability of strong acids, such as methanesulfonic acid, to catalyze both the hydrolysis of the nitrile to a carboxylic acid and to act as a solvent for the subsequent bisphosphonation reaction. This eliminates the need for isolation and purification of the intermediate carboxylic acid, streamlining the process.
Synthetic Scheme
Caption: A streamlined one-pot synthesis of Minodronic Acid.
Detailed Experimental Protocol (Representative)
This protocol is adapted from general one-pot procedures for bisphosphonates.[4]
-
Imidazo[1,2-a]pyridine-3-acetonitrile (1 equivalent) is added to aqueous methanesulfonic acid.
-
The mixture is heated (e.g., 95-100°C) for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.
-
The reaction is then cooled to an intermediate temperature (e.g., 65°C), and phosphorous acid (2-3 equivalents) and phosphorus trichloride (2-3 equivalents) are added.
-
The reaction is stirred at this temperature for several hours before being carefully quenched with cold water.
-
The solution is heated to reflux to complete the hydrolysis of intermediates.
-
Cooling, precipitation, filtration, and subsequent recrystallization yield the final product.
Advantages and Disadvantages
-
Advantages: This method is more efficient, with fewer steps and reduced waste from intermediate isolation. It can lead to higher overall throughput. The use of inexpensive and readily available starting materials makes it a practical and simple one-pot method.[4]
-
Disadvantages: The control of impurities can be more challenging in a one-pot process. The reaction conditions must be carefully optimized to ensure both the hydrolysis and bisphosphonation steps proceed to completion without generating significant byproducts.
Comparative Analysis
| Parameter | Route 1: Classical Bisphosphonation | Route 2: One-Pot Synthesis from Nitrile |
| Key Intermediate | 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid | Imidazo[1,2-a]pyridine-3-acetonitrile |
| Number of Steps | Multiple (synthesis of intermediate + bisphosphonation) | Fewer (one-pot hydrolysis and bisphosphonation) |
| Overall Yield | Generally good, but dependent on intermediate synthesis[5] | Potentially higher due to fewer isolation steps[4] |
| Purity | High purity achievable with recrystallization (>99.8%)[5] | Can be high, but requires careful optimization |
| Scalability | Can be challenging due to viscosity and handling of PCl₃[3] | Potentially more scalable due to process intensification |
| Key Reagents | PCl₃, H₃PO₃, Grignard reagents, CO₂ | PCl₃, H₃PO₃, Methanesulfonic acid |
| Safety/Handling | Requires handling of pyrophoric Grignard reagents and toxic PCl₃ | Eliminates Grignard step but still requires careful handling of PCl₃ |
Conclusion
The choice of synthetic route for Minodronic Acid depends heavily on the desired scale of production and the available resources. The Classical Bisphosphonation Route is a robust and well-understood method that consistently delivers high-purity material, making it suitable for laboratory-scale synthesis and initial process development. Its multi-step nature, however, can be a drawback for large-scale industrial production.
The One-Pot Synthesis from Nitrile Precursors offers a more elegant and efficient alternative. By telescoping the hydrolysis and bisphosphonation steps, it reduces operational complexity and has the potential for higher throughput and lower cost, making it an attractive option for commercial manufacturing. However, this efficiency comes at the cost of requiring more rigorous process control to manage impurities.
Ultimately, both routes are viable and have been successfully employed. Future developments in this area may focus on greener solvents, alternative phosphonating agents to replace PCl₃, and continuous flow processes to further enhance safety and efficiency.
References
- 1. Minodronate in the treatment of osteoporosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of minodronic acid hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014091386A2 - An improved process for preparation of minodronic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104230926A - Preparation method of minodronic acid key intermediate - Google Patents [patents.google.com]
- 7. JP2018519360A - A new crystal form of minodronic acid - Google Patents [patents.google.com]
- 8. CN112390823A - Synthesis method of minodronic acid - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. As researchers, scientists, and drug development professionals, we understand that a thorough understanding of a compound's selectivity is paramount to its successful clinical translation. The imidazo[1,2-a]pyridine scaffold, while privileged in medicinal chemistry for its diverse biological activities, is also known for its potential to interact with multiple targets.[1] This guide will walk you through a robust, multi-tiered approach to de-risk this compound, comparing its hypothetical profile with established drugs sharing the same core structure, namely Zolpidem and Alpidem.
Introduction: The Promise and Perils of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics targeting a wide array of conditions, from infectious diseases to cancer and neurological disorders.[1] Marketed drugs such as the hypnotic Zolpidem and the withdrawn anxiolytic Alpidem underscore the therapeutic potential of this chemical class.[1] However, the clinical journey of Alpidem, which was removed from the market due to severe hepatotoxicity, serves as a stark reminder of the critical need for comprehensive safety and selectivity profiling.[2][3][4]
Our subject molecule, this compound, is a novel entity with therapeutic potential. Its journey from a promising hit to a viable clinical candidate hinges on a meticulous evaluation of its off-target interactions. This guide outlines a strategic and experimentally grounded approach to building a comprehensive cross-reactivity profile, enabling informed decisions in lead optimization and preclinical development.
The Strategic Approach to Cross-Reactivity Profiling
A hierarchical and data-driven strategy is essential to efficiently and comprehensively map the cross-reactivity landscape of a novel compound. We advocate for a tiered approach that begins with broad, high-throughput screening and progressively narrows down to specific, functional assays for targets of concern.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Methodologies
This section details the step-by-step protocols for a robust cross-reactivity assessment of this compound.
Tier 1: Broad Panel Screening
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad range of targets to identify potential off-target interactions.
3.1.1. Kinome-Wide Profiling
Given that the imidazo[1,2-a]pyridine scaffold is a known kinase inhibitor motif, a comprehensive kinome scan is the logical starting point.[5]
-
Experimental Protocol: KINOMEscan® Profiling (DiscoverX)
-
Compound Preparation: Prepare a 100 µL stock solution of this compound at a concentration of 10 mM in 100% DMSO.
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. The test compound is incubated with a panel of human kinases, each tagged with a DNA label. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[6]
-
Screening: Submit the compound for screening against the scanMAX℠ panel, which comprises over 480 human kinases.[7][8] The initial screen is performed at a concentration of 10 µM.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying significant hits is a %Ctrl value of less than 35%.
-
3.1.2. General Safety Pharmacology Screening
To identify potential interactions with other major drug target classes, a broad safety panel is employed.
-
Experimental Protocol: SafetyScreen44™ Panel (Eurofins)
-
Compound Preparation: Prepare a 120 µL stock solution of this compound at a concentration of 10 mM in 100% DMSO.
-
Assay Principle: The SafetyScreen44™ panel consists of a battery of 44 in vitro radioligand binding and enzymatic assays covering a range of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[9][10][11]
-
Screening: The compound is tested at a final concentration of 10 µM in duplicate.
-
Data Analysis: Results are reported as the percent inhibition of radioligand binding or enzyme activity. A threshold of ≥50% inhibition is typically used to flag significant interactions.
-
Tier 2: Hit Confirmation and Functional Characterization
Hits identified in Tier 1 are subjected to further investigation to confirm their activity and determine their functional consequence.
3.2.1. Dose-Response Analysis
-
Experimental Protocol: IC50 Determination
-
Compound Preparation: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from 10 µM.
-
Assay: Perform the same binding or enzymatic assay as in Tier 1 for each identified hit, using the dose-response series of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.2.2. Cell-Based Functional Assays
For confirmed hits, particularly those involving receptors, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
Experimental Protocol: GPCR Functional Assays (e.g., cAMP or Calcium Flux)
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest.
-
Agonist Mode:
-
Treat the cells with a dose-response series of this compound.
-
Measure the downstream signaling output (e.g., cAMP levels using a LANCE® Ultra cAMP kit or intracellular calcium flux using a FLIPR® Calcium Assay Kit).
-
Determine the EC50 value if an agonistic effect is observed.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a dose-response series of this compound.
-
Stimulate the cells with a known agonist of the GPCR at its EC80 concentration.
-
Measure the downstream signaling output.
-
Determine the IC50 value if an antagonistic effect is observed.
-
-
Data Presentation and Comparative Analysis
The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate interpretation and comparison.
Hypothetical Cross-Reactivity Profile of this compound
The following tables present hypothetical data for our compound of interest, assuming it has a primary target of Kinase X.
Table 1: Tier 1 Screening Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Zolpidem | Alpidem |
| Kinase | Kinase X (Primary Target) | 98% | 15% | 12% |
| Kinase Y | 75% | 10% | 8% | |
| Kinase Z | 68% | 5% | 6% | |
| GPCR | GABA-A Receptor (α1β2γ2) | 45% | 95% | 88% |
| 5-HT2B Receptor | 55% | 20% | 15% | |
| Ion Channel | hERG | 15% | 5% | 10% |
| Transporter | Dopamine Transporter (DAT) | 25% | 8% | 11% |
Table 2: Tier 2 Dose-Response and Functional Data (IC50/EC50 in µM)
| Target | Assay Type | This compound | Zolpidem | Alpidem |
| Kinase X | Binding | 0.05 | >10 | >10 |
| Kinase Y | Binding | 1.2 | >10 | >10 |
| Kinase Z | Binding | 2.5 | >10 | >10 |
| GABA-A Receptor | Functional (Antagonist) | 8.5 | 0.02 (Agonist) | 0.03 (Agonist) |
| 5-HT2B Receptor | Functional (Antagonist) | 3.1 | >10 | >10 |
Comparative Analysis and Interpretation
-
Selectivity within the Kinome: Our hypothetical data suggests that this compound is a potent inhibitor of its primary target, Kinase X, with reasonable selectivity against other kinases. The off-target activities against Kinases Y and Z are significantly weaker.
-
Comparison with Zolpidem and Alpidem: Unlike Zolpidem and Alpidem, which are potent agonists of the GABA-A receptor, our compound shows only weak antagonistic activity at this receptor. This is a favorable characteristic, as it suggests a lower potential for the sedative and hypnotic side effects associated with Zolpidem.[12][13][14][15]
-
Novel Off-Target Interaction: The moderate antagonistic activity at the 5-HT2B receptor is a novel finding for this scaffold and warrants further investigation. Chronic agonism of the 5-HT2B receptor has been linked to valvular heart disease, so an antagonistic profile is generally preferred from a safety perspective.
-
Favorable Safety Profile: The lack of significant interaction with the hERG channel and the dopamine transporter at the initial screening concentration is a positive indicator for cardiovascular and CNS safety.
In-Depth Mechanistic and Cellular Studies (Tier 3)
Based on the findings from Tiers 1 and 2, further studies should be conducted to understand the physiological relevance of the identified off-target activities.
Caption: Analysis of on-target and potential off-target signaling pathways.
-
Cellular Phenotypic Assays: Utilize cell lines endogenously expressing the off-targets (Kinase Y, Kinase Z, and 5-HT2B receptor) to assess the impact of this compound on relevant cellular processes. For example, for the 5-HT2B receptor, a cell proliferation or migration assay could be employed.
-
Hepatotoxicity Assessment: Given the history of Alpidem, an early assessment of potential hepatotoxicity is prudent.[2] In vitro assays using primary human hepatocytes or HepG2 cells can be used to evaluate cytotoxicity, mitochondrial dysfunction, and the potential for reactive metabolite formation.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the cross-reactivity profiling of this compound. By employing a tiered approach of broad panel screening followed by focused functional and cellular assays, a detailed understanding of the compound's selectivity can be achieved.
The hypothetical data presented for this compound suggests a promising profile with good selectivity over the targets associated with the adverse effects of Zolpidem and Alpidem. The weak off-target activities identified would require further investigation to fully assess their clinical relevance.
Ultimately, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. It enables the selection of candidates with the highest probability of success in the clinic and, most importantly, ensures patient safety.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alpidem - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side effects of zolpidem - NHS [nhs.uk]
- 14. gpsych.bmj.com [gpsych.bmj.com]
- 15. drugabuse.com [drugabuse.com]
A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of Imidazo[1,2-a]pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs like Zolpidem and Olprinone.[1][2] Its versatile biological activity profile, spanning from anticancer to antitubercular effects, makes it a focal point of drug discovery efforts.[3][4][5][6][7] Computer-Aided Drug Design (CADD) has become an indispensable tool to accelerate these efforts, offering a cost-effective and rapid methodology to predict and analyze the interactions between this valuable scaffold and its biological targets.[8][9][10]
This guide provides an in-depth comparison of in silico modeling and docking workflows tailored for imidazo[1,2-a]pyridine derivatives. Moving beyond a mere recitation of steps, we will explore the causality behind methodological choices, ensuring a robust and reproducible computational pipeline from target selection to lead optimization.
Part 1: The Strategic Computational Workflow
A successful in silico study is not a linear path but an iterative cycle of hypothesis, testing, and refinement. The overarching goal is to build a computational model that reliably predicts the binding affinity and orientation of a ligand within a protein's active site.[8][9] This allows for the rapid screening of virtual libraries and the intelligent design of new, more potent derivatives.
Below is a diagrammatic representation of a typical structure-based drug design (SBDD) workflow, which forms the foundation of our discussion.
Caption: A typical workflow for structure-based computer-aided drug design (CADD).
Part 2: Protocol Validation - The Trustworthiness Pillar
Before screening thousands of virtual compounds, the chosen docking protocol must be validated. This is a critical, non-negotiable step to ensure the reliability of your results.[11] The gold standard for validation is to reproduce the binding mode of a known ligand from a co-crystallized structure.
Experimental Protocol: Docking Protocol Validation via Redocking
Objective: To confirm that a docking algorithm and its parameters can accurately replicate the experimentally determined binding pose of a ligand.
Methodology:
-
Select a High-Quality Crystal Structure: From the Protein Data Bank (PDB), choose a high-resolution (ideally < 2.5 Å) crystal structure of your target protein in complex with a ligand.
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio).
-
Remove all crystallographic water molecules, ions, and co-solvents not essential for binding.
-
Add hydrogen atoms and assign correct bond orders and formal charges.
-
Perform a constrained energy minimization of the protein to relieve any steric clashes, ensuring the heavy atoms do not deviate significantly from the crystal structure.
-
-
Extract and Prepare the Native Ligand:
-
Separate the co-crystallized ligand from the protein structure.
-
Save it as a separate file (e.g., MOL, SDF).
-
Assign correct bond orders and atom types. Generate a low-energy 3D conformation if necessary.
-
-
Define the Binding Site: Define a docking grid or sphere centered on the position of the extracted native ligand. The size should be sufficient to allow for rotational and translational sampling of the ligand.
-
Redock the Native Ligand: Using your chosen docking program (e.g., AutoDock Vina, Glide), dock the prepared native ligand back into the prepared receptor's binding site.
-
Analyze the Results:
-
Superimpose the top-scoring docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[11]
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately predict the ligand's binding mode.[11][12]
-
Part 3: A Comparative Look at Molecular Docking Software
The choice of docking software can significantly impact the outcome of a virtual screening campaign. Each program uses different search algorithms and scoring functions, leading to variations in speed, accuracy, and reliability.[13] For imidazo[1,2-a]pyridines, which often target well-defined ATP-binding sites in kinases, both rigid and flexible docking approaches can be effective.[3][14]
Here, we compare three widely used docking programs: AutoDock Vina, Glide, and GOLD.
| Feature | AutoDock Vina | Glide (Schrödinger) | GOLD (CCDC) |
| Search Algorithm | Iterated Local Search Global Optimizer | Hierarchical search protocol with extensive sampling | Genetic Algorithm |
| Scoring Function | Empirical (knowledge-based, machine-learning derived) | Empirical (GlideScore: combines physics-based and empirical terms) | Empirical (GoldScore, ChemScore), physics-based (ASP) |
| Receptor Flexibility | Limited (sidechain flexibility) | Supported (Induced Fit Docking module) | Supported (sidechain and backbone flexibility) |
| Typical Use Case | Academic research, high-throughput virtual screening (fast) | Commercial drug discovery, high-accuracy docking | Complex binding sites, studies where protein flexibility is crucial |
| Performance Insight | Known for its speed and good accuracy in reproducing binding modes. | Often cited for high docking accuracy and enrichment in virtual screening.[13] | Excellent for handling protein flexibility and explicit water molecules.[15] |
Expert Insight: For initial high-throughput screening of large imidazo[1,2-a]pyridine libraries against a relatively rigid kinase active site, AutoDock Vina offers an excellent balance of speed and accuracy. For lead optimization, where precise prediction of binding interactions is paramount, a more rigorous tool like Glide's Induced Fit Docking or GOLD is recommended to account for the subtle conformational changes the protein might undergo upon ligand binding.
Part 4: Post-Docking Analysis - Translating Data into Insights
Generating docking poses is only half the battle. The true value lies in analyzing these results to understand the Structure-Activity Relationships (SAR) and guide the design of new molecules.[5][9]
Experimental Protocol: Analyzing Docking Results
Objective: To evaluate ranked docking poses and identify key molecular interactions that contribute to binding affinity.
Methodology:
-
Rank by Score: Initially, rank the docked compounds by their predicted binding energy or docking score. Lower energy values typically indicate a more favorable binding interaction.[16]
-
Visual Inspection: For the top-ranked compounds, visually inspect the binding poses using a molecular visualization tool like PyMOL or BIOVIA Discovery Studio.[17]
-
Interaction Analysis:
-
Hydrogen Bonds: Identify all hydrogen bond donors and acceptors between the imidazo[1,2-a]pyridine derivative and protein residues. These are critical for specificity and affinity.
-
Hydrophobic Interactions: Look for interactions between nonpolar regions of the ligand (e.g., phenyl rings) and hydrophobic pockets in the active site.
-
Pi-Stacking & Cation-Pi: Identify any stacking interactions between aromatic rings of the ligand and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
Salt Bridges: Note any electrostatic interactions between charged groups on the ligand and the protein.
-
-
Clustering and SAR: Group the top compounds by common interaction patterns. Does a specific substitution on the imidazo[1,2-a]pyridine core consistently form a key hydrogen bond? This analysis provides direct, actionable insights for the medicinal chemist.
The following diagram illustrates the decision-making process in post-docking analysis.
Caption: Decision workflow for evaluating and selecting promising docked poses.
Conclusion
In silico modeling and molecular docking are powerful hypothesis-generating tools in the discovery of novel imidazo[1,2-a]pyridine-based therapeutics. Their predictive power is not inherent in the software but is cultivated through rigorous protocol validation, informed selection of computational tools, and insightful post-docking analysis.[11][18] By integrating these computational strategies, research teams can significantly enhance the efficiency of the drug discovery pipeline, prioritizing the synthesis of compounds with the highest probability of success and ultimately accelerating the journey from virtual hit to clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
A Comparative Guide to Nek2 Inhibitors: Imidazo[1,2-a]pyridine Derivatives Versus Other Emerging Classes
Abstract
The serine/threonine kinase Nek2 is a critical regulator of centrosome separation and mitotic progression. Its overexpression is implicated in tumorigenesis and chemoresistance, making it a compelling target for cancer therapy. This guide provides a comprehensive comparison of a prominent class of Nek2 inhibitors, the ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate derivatives, with other significant classes of Nek2 inhibitors. We delve into their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data. Furthermore, we provide detailed protocols for key assays to evaluate Nek2 inhibition and visualize the intricate Nek2 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction: The Rationale for Targeting Nek2 in Oncology
Nek2, a member of the "Never in Mitosis A" (NIMA)-related kinase family, plays a pivotal role in the G2/M transition of the cell cycle.[1] Its primary function is to orchestrate the separation of duplicated centrosomes, a prerequisite for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[2][3] Overexpression of Nek2 has been observed in a multitude of human cancers, including breast, lung, and colorectal cancer, and is often correlated with poor prognosis.[4][5] Elevated Nek2 levels can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[4] Moreover, Nek2 has been implicated in promoting drug resistance to various chemotherapeutic agents.[2][5] Consequently, the development of potent and selective Nek2 inhibitors represents a promising therapeutic strategy to combat cancer.[4]
Comparative Analysis of Nek2 Inhibitors
A variety of small molecule inhibitors targeting Nek2 have been developed, each with distinct chemical scaffolds and inhibitory profiles. Here, we compare the this compound derivatives with other notable classes of Nek2 inhibitors.
Imidazo[1,2-a]pyridine Derivatives: A Potent and Selective Class
The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising starting point for the development of highly potent and selective Nek2 inhibitors.[6] Structure-activity relationship (SAR) studies have led to the identification of compounds with low nanomolar IC50 values against Nek2.[6]
One notable study identified compounds MBM-17 and MBM-55 , which exhibited exceptional potency with IC50 values of 3.0 nM and 1.0 nM, respectively.[6] These compounds demonstrated excellent selectivity for Nek2 over a panel of other kinases.[6]
Other Prominent Classes of Nek2 Inhibitors
Several other chemical scaffolds have been explored for Nek2 inhibition, each with its own set of advantages and disadvantages.
-
Aminopyridine Derivatives: This class of inhibitors has also yielded potent compounds. For instance, compound (R)-21 was reported as a potent and selective reversible Nek2 inhibitor.[7]
-
Oxindole Derivatives: The irreversible inhibitor JH295 (an oxindole propynamide) targets a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2, leading to potent and selective inhibition.[8]
-
Pyrimidine Derivatives: High-throughput screening and subsequent optimization have led to the discovery of pyrimidine-based inhibitors such as HCI-2184 , HCI-2388 , and HCI-2389 , with IC50 values in the low nanomolar range.[9] These compounds have also been shown to inhibit proteasome activity.[9]
-
Indirect Inhibitors: Some compounds inhibit Nek2 activity indirectly by targeting upstream regulators or related pathways. For example, inhibitors of Aurora kinases can affect Nek2 function.[2]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency (IC50) of representative Nek2 inhibitors from different chemical classes and their selectivity against other relevant kinases.
| Inhibitor (Class) | Nek2 IC50 (nM) | Selectivity (IC50 in nM for other kinases) | Reference |
| MBM-55 (Imidazo[1,2-a]pyridine) | 1.0 | High selectivity | [6] |
| MBM-17 (Imidazo[1,2-a]pyridine) | 3.0 | High selectivity | [6] |
| (R)-21 (Aminopyridine) | 21 | Plk1: >10,000, MPS1: 1,300, Aurora A: >10,000, CDK2: >10,000 | [7] |
| JH295 (Oxindole) | 770 (irreversible) | Inactive against Cdk1, Aurora B, Plk1 | [8] |
| HCI-2389 (Pyrimidine) | <50 | Not specified | [9] |
Experimental Methodologies for Evaluating Nek2 Inhibition
The evaluation of Nek2 inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2 kinase.
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant human Nek2 kinase
-
Myelin Basic Protein (MBP) as a substrate[11]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[10]
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound (or DMSO as a vehicle control), 2 µL of Nek2 enzyme solution, and 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Centrosome Separation
This assay assesses the ability of an inhibitor to block Nek2's function in cells, which is phenotypically observed as a failure of centrosome separation.[12][13][14]
Protocol: Immunofluorescence-based Centrosome Distance Measurement
Cell Culture and Treatment:
-
Seed adherent cells (e.g., U2OS or RPE-1) on glass coverslips in a 12-well plate.[12][13]
-
Synchronize cells at the G2/M boundary using an appropriate method (e.g., thymidine-nocodazole block).
-
Treat the synchronized cells with various concentrations of the test inhibitor or DMSO for a defined period (e.g., 2-4 hours).
Immunofluorescence Staining:
-
Fix the cells with cold methanol (-20°C) for 5-10 minutes.[12][13]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a centrosomal marker, such as γ-tubulin or pericentrin, overnight at 4°C.[12][15]
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
Image Acquisition and Analysis:
-
Acquire z-stack images of the cells using a fluorescence microscope.
-
For each G2 cell (identified by a large nucleus and duplicated but not yet condensed chromosomes), create a maximum intensity projection of the centrosome channel.[15]
-
Measure the distance between the centers of the two centrosome signals using image analysis software (e.g., ImageJ).[15]
-
A cell is typically considered to have separated centrosomes if the distance is greater than 2 µm.[15]
-
Calculate the percentage of cells with separated centrosomes for each treatment condition and determine the IC50 value.
Visualizing the Nek2 Signaling Pathway and Experimental Workflows
Nek2 Signaling in Mitosis
Nek2 activity is tightly regulated throughout the cell cycle. It is activated at the G2/M transition and phosphorylates several key substrates to promote centrosome separation and mitotic progression.
Caption: The Nek2 signaling pathway in mitosis.
Experimental Workflow for Nek2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Nek2 inhibitor.
Caption: Preclinical evaluation workflow for Nek2 inhibitors.
Conclusion and Future Perspectives
The development of Nek2 inhibitors has made significant strides, with several classes of compounds demonstrating potent and selective inhibition. The imidazo[1,2-a]pyridine derivatives, in particular, have shown exceptional promise with low nanomolar potency and high selectivity. While no Nek2 inhibitor has yet advanced into late-stage clinical trials, the compelling preclinical data strongly support the continued investigation of Nek2 as a therapeutic target in oncology.[4]
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies, for instance, with agents that induce mitotic stress, could be a promising strategy to overcome potential resistance mechanisms and enhance therapeutic outcomes. The detailed experimental protocols and comparative data presented in this guide aim to facilitate the ongoing research and development of novel Nek2 inhibitors for the treatment of cancer.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into NEK2 inhibitors as antitumor agents: From mechanisms to potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 6. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors
This guide provides a comparative analysis of various imidazo[1,2-a]pyridine derivatives that have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into their structure-activity relationships, comparative potency, and the experimental methodologies used for their evaluation.
The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1][3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[3][4] In contrast, the expression of COX-2 is induced at sites of inflammation.[1][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1][3] Therefore, the development of selective COX-2 inhibitors is a significant therapeutic goal, aiming to provide anti-inflammatory and analgesic effects while minimizing harm to the gastrointestinal tract.[1][3] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for designing potent and selective COX-2 inhibitors.[5]
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
Recent research has explored various substitutions on the imidazo[1,2-a]pyridine ring to optimize COX-2 inhibition and selectivity. A key pharmacophore for many selective COX-2 inhibitors is the presence of a methylsulfonyl (SO2Me) group, which can fit into a secondary pocket of the COX-2 active site.[6][7][8]
Several studies have synthesized and evaluated different series of imidazo[1,2-a]pyridine derivatives, demonstrating a range of potencies and selectivities. Below is a comparative summary of the data from selected studies.
| Series/Compound | Key Structural Features | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | Reference |
| Series 1 | 2-(4-(methylsulfonyl)phenyl)-3-(substituted)imidazo[1,2-a]pyridines | 0.07 - 0.18 | 57 - 217 | [6][8][9] |
| Compound 6f | 3-(morpholinomethyl) substitution | 0.07 | 217.1 | [5][8][9] |
| Series 2 | 3-(substituted phenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridines | 0.05 - 0.13 | 51.3 - 897.1 | [7][10][11] |
| Compounds 5e, 5f, 5j | Varied substitutions on the phenoxy ring | 0.05 | Not specified for highest potency | [7][10][11] |
| Compound 5i | Substitution leading to highest selectivity | Not specified for highest selectivity | 897.19 | [7][10][11] |
| Series 3 | 2-(4-(methylsulfonyl)phenyl)-N-(substituted phenyl)imidazo[1,2-a]pyridin-3-amines | 0.07 - 0.39 | 42.3 - 508.6 | [5] |
| Compound 5n | 8-methyl on imidazo[1,2-a]pyridine, N-(p-tolyl) at C-3 | 0.07 | 508.6 | [5] |
| Celecoxib (Reference) | Standard selective COX-2 inhibitor | ~0.04 (literature) | ~30 (literature) | [12] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights into the SAR of these compounds:
-
The 2-Aryl Moiety: A 4-(methylsulfonyl)phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring is a consistent feature in the most potent inhibitors. Molecular docking studies have shown that this SO2Me group inserts into the secondary pocket of the COX-2 active site, forming crucial hydrogen bonds with residues like Arg-513 and His-90.[5][7][11] This interaction is a hallmark of many selective COX-2 inhibitors, including celecoxib.[1]
-
Substitution at C-3: The nature of the substituent at the C-3 position significantly influences both potency and selectivity.
-
The introduction of a morpholinomethyl group (as in compound 6f ) leads to high potency and selectivity.[5][8][9]
-
Replacing this with various substituted phenoxy groups (Series 2) can further enhance potency, achieving IC50 values as low as 0.05 µM, and in some cases, dramatically increase the selectivity index to nearly 900.[7][10][11]
-
Substituted N-phenylamino groups at C-3 (Series 3) also yield highly potent and selective inhibitors, with compound 5n demonstrating an excellent balance of high potency (0.07 µM) and a very high selectivity index (508.6).[5]
-
-
Substitution on the Imidazo[1,2-a]pyridine Core: Modifications to the core bicyclic ring system, such as the addition of a methyl group at the 8-position in compound 5n , can contribute favorably to the inhibitory activity and selectivity.[5]
Mechanistic Insights from Molecular Modeling
Molecular docking studies have been instrumental in elucidating the binding modes of these imidazo[1,2-a]pyridine derivatives within the COX-2 active site.[5][6][7] These studies consistently show that the compounds adopt a binding orientation similar to known inhibitors like celecoxib and SC-558.[6][8][9][13]
The general binding model involves the insertion of the 4-(methylsulfonyl)phenyl group into the selective side pocket of the COX-2 enzyme, while the core imidazo[1,2-a]pyridine scaffold and the C-3 substituent occupy the main channel.
Caption: Binding model of an imidazo[1,2-a]pyridine inhibitor in the COX-2 active site.
Experimental Protocols
The evaluation of these compounds relies on standardized and robust in vitro assays to determine their inhibitory potency against COX-1 and COX-2.
In Vitro COX Inhibition Assay (Fluorometric)
This is a common and reliable method for assessing the inhibitory activity of test compounds.
Principle: This assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of COX reduces PGH2 to PGE2, and in this assay, a fluorometric substrate is used to detect this activity. Inhibition of the enzyme results in a decreased fluorescence signal.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable assay buffer (e.g., Tris-HCl).
-
Compound Dilution: The imidazo[1,2-a]pyridine derivatives and a reference compound (e.g., celecoxib) are serially diluted in DMSO to create a range of concentrations.
-
Incubation: The enzymes are pre-incubated with the various concentrations of the test compounds or the vehicle (DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing arachidonic acid (the substrate) and a fluorometric substrate.
-
Signal Detection: The reaction is allowed to proceed for a specific time (e.g., 2 minutes), after which the fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a highly versatile and promising platform for the development of novel, potent, and selective COX-2 inhibitors. Structure-activity relationship studies have clearly demonstrated that strategic modifications at the C-2 and C-3 positions are critical for optimizing biological activity. Specifically, the incorporation of a 4-(methylsulfonyl)phenyl group at C-2 and various substituted aromatic or heterocyclic moieties at C-3 has yielded compounds with COX-2 inhibitory potencies in the low nanomolar range and selectivity indices significantly superior to the reference drug, celecoxib. The consistent findings from in vitro assays, supported by molecular modeling, provide a strong foundation for the further development of these derivatives as next-generation anti-inflammatory agents.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibi… [ouci.dntb.gov.ua]
- 11. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine...: Ingenta Connect [ingentaconnect.com]
Efficacy of "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" analogs in multidrug-resistant strains
The relentless rise of multidrug-resistant (MDR) pathogens and cancers presents one of the most significant challenges to modern medicine. The capacity of these cells to withstand previously effective therapeutic agents necessitates a continuous search for novel chemical entities with unique mechanisms of action. Among the privileged heterocyclic structures in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising framework for the development of potent agents against these resilient foes.[1][2][3][4] This guide provides a comparative analysis of the efficacy of various analogs derived from the core "Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate" structure, offering insights into their performance against MDR bacterial and cancer cell lines, supported by experimental data and protocols.
The Strategic Advantage of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 heterocycle, is not merely another molecular backbone.[3][5] Its rigid, planar structure and the strategic placement of nitrogen atoms create a versatile scaffold for functionalization, allowing for fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to its incorporation into a range of clinically used drugs, including zolpidem and alpidem, demonstrating its favorable pharmacokinetic and safety profiles.[3][4] In the context of MDR, its derivatives have shown remarkable capabilities, including the inhibition of key bacterial enzymes, the reversal of efflux pump activity in cancer cells, and potent activity against drug-resistant tuberculosis strains.[6][7]
Comparative Efficacy Against Multidrug-Resistant Bacteria
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat MDR isolates.
Performance Against Gram-Positive and Gram-Negative Strains
Several studies have focused on synthesizing and evaluating novel imidazo[1,2-a]pyridine derivatives. For instance, a series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized and tested against both standard and MDR bacterial strains.[8] One of the most potent compounds from this series, 4e , displayed minimum inhibitory concentrations (MICs) of 0.5–0.7 mg/mL against Escherichia coli CTXM and Klebsiella pneumoniae NDM, showcasing its potential to combat resistance.[8] Another study highlighted pyrazolo-imidazo[1,2-a]pyridine molecular conjugates as having significant bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]
The table below summarizes the in vitro efficacy of selected imidazo[1,2-a]pyridine analogs against various bacterial strains.
| Compound Class/Analog | Target Organism(s) | Key Findings (MIC/IC50) | Reference |
| Azo-linked imidazo[1,2-a]pyridines (4e) | E. coli CTXM, K. pneumoniae NDM | MIC: 0.5–0.7 mg/mL | [8] |
| Pyrazolo-imidazo[1,2-a]pyridine conjugates (5) | MRSA, S. aureus, E. coli | Significant bactericidal activity (zone of inhibition >9 mm) | [1][2] |
| 2H-chromene-based imidazo[1,2-a]pyridines | K. oxytoca, S. pyogenes, S. aureus, E. coli | Potent peptide deformylase inhibitors | [1] |
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | S. aureus, MRSA, S. pyogenes | Significant MICs; enzyme inhibition of GyrB and ParE | [1][2] |
| Imidazo[1,2-a]pyridine-3-carboxamides (18) | MDR and XDR M. tuberculosis | Potency surpassing clinical candidate PA-824 by ~10-fold | [9] |
Mechanism of Action: Targeting Bacterial Viability
The antibacterial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that some analogs bind favorably to the bacterial target GyrB, a subunit of DNA gyrase, which is crucial for DNA replication.[8][10] Other derivatives have been shown to target both DNA gyrase and topoisomerase IV, key enzymes in bacterial survival.[2][11] In the case of Mycobacterium tuberculosis, certain imidazo[1,2-a]pyridine amides act as inhibitors of QcrB, a component of the electron transport chain, thereby disrupting cellular energy production.[5][7]
Reversing Multidrug Resistance in Cancer
Beyond their antibacterial properties, imidazo[1,2-a]pyridine derivatives have shown significant promise in oncology, particularly in overcoming MDR in cancer cells. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, which actively pump chemotherapeutic drugs out of the cell.
Inhibition of Efflux Pumps
A series of imidazo[1,2-a]pyridine derivatives were designed as dual-target inhibitors of ABCB1 and ABCG2.[6] One standout compound, Y22 , effectively inhibited the efflux function of both transporters, thereby restoring the sensitivity of resistant cancer cells to antiproliferative drugs like adriamycin.[6] Mechanistic studies revealed that Y22 achieved this without significantly affecting the protein expression of the transporters, suggesting a direct inhibition of their efflux activity.[6]
The table below presents data on the efficacy of imidazo[1,2-a]pyridine analogs in reversing MDR in cancer cell lines.
| Compound/Analog | Target Transporter(s) | Effect on Drug Resistance | Key Findings | Reference |
| Y22 | ABCB1, ABCG2 | Reverses MDR | Reversal fold: ABCB1 = 8.35, ABCG2 = 2.71 | [6] |
| I-11 | KRAS G12C | Covalent inhibition | Potent anticancer agent for NCI-H358 cells | [12] |
| IP-5 | Not specified (Breast Cancer) | Cytotoxic and anti-proliferative | IC50: 45 µM against HCC1937 cells | [13][14] |
| MIA | NF-κB pathway | Anti-inflammatory | Reduces inflammatory cytokines in breast and ovarian cancer cells | [15] |
Targeting Key Signaling Pathways in Cancer
The anticancer activity of these compounds is not limited to efflux pump inhibition. Some derivatives have been developed as covalent inhibitors targeting specific mutations, such as KRAS G12C, which are notoriously difficult to treat.[12] Others have been shown to induce apoptosis and cause cell cycle arrest by modulating signaling pathways like p53/p21 and PI3K/Akt/mTOR.[13][14] Furthermore, certain analogs exhibit anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which is often dysregulated in cancer.[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of the efficacy data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for determining the MIC of a novel imidazo[1,2-a]pyridine analog against a bacterial strain using the broth microdilution method.
Objective: To determine the lowest concentration of an investigational compound that visibly inhibits the growth of a target bacterium.
Materials:
-
Investigational imidazo[1,2-a]pyridine analog
-
Bacterial strain (e.g., MDR E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Causality: A standardized bacterial concentration is essential for reproducible MIC values.
-
Aseptically pick 3-5 colonies of the target bacterium from an agar plate and inoculate into a tube of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Causality: A serial dilution series allows for the precise determination of the MIC.
-
Prepare a stock solution of the imidazo[1,2-a]pyridine analog in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate, typically starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Causality: Proper inoculation ensures that each well receives the correct bacterial concentration.
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Causality: Visual inspection or spectrophotometric reading provides a clear endpoint for growth inhibition.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Visualizing the Research Workflow
The process of evaluating these novel compounds can be complex. The following diagram illustrates a typical experimental workflow for screening and characterizing imidazo[1,2-a]pyridine analogs for their activity against MDR strains.
Caption: A generalized workflow for the discovery and development of novel imidazo[1,2-a]pyridine analogs.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics to combat multidrug resistance. The ability to readily modify the core structure allows for the generation of analogs with potent activity against a wide range of MDR bacteria and cancer cells. The diverse mechanisms of action, from enzyme inhibition to the modulation of efflux pumps and key signaling pathways, underscore the therapeutic potential of this chemical class. Continued research, guided by systematic structure-activity relationship studies and robust preclinical evaluation, is poised to deliver new clinical candidates capable of addressing the critical challenge of MDR.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazopyridine-Based GABA-A Receptor Modulators: Zolpidem, Alpidem, and the Versatile Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazopyridine Scaffold in Neuroscience
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anti-infectious properties.[1][2] However, the most prominent therapeutic application of this scaffold has been in the modulation of the central nervous system, specifically through interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1]
This guide provides an in-depth comparison of two landmark imidazopyridine drugs, the hypnotic Zolpidem and the anxiolytic Alpidem , with the broader class of derivatives originating from the versatile chemical intermediate, Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate .[3] We will explore their distinct pharmacological profiles, delve into the structural nuances that dictate their therapeutic effects, and provide the experimental context for their evaluation. This analysis aims to equip researchers with a foundational understanding for the rational design of next-generation CNS therapeutics based on this remarkable scaffold.
Core Chemical Structures and Synthetic Overview
The pharmacological diversity of this class stems from the various substitutions possible on the core imidazo[1,2-a]pyridine structure. Zolpidem and Alpidem, while structurally related, possess key differences that tailor their clinical effects.[4] this compound serves as a foundational building block for creating novel derivatives.[3]
The synthesis of the imidazo[1,2-a]pyridine core is well-established, often utilizing methods like the multicomponent Groebke-Blackburn-Bienaymé reaction or the condensation of 2-aminopyridines with carbonyl compounds.[3][5] These efficient synthetic strategies allow for extensive exploration of structure-activity relationships (SAR).
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
The primary molecular target for Zolpidem, Alpidem, and their derivatives is the GABA-A receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[6][7] These compounds do not bind to the same site as the endogenous ligand GABA (the orthosteric site). Instead, they act as positive allosteric modulators (PAMs) by binding to the benzodiazepine (BZD) site, located at the interface between α and γ subunits.[8][9]
Binding of a PAM to the BZD site induces a conformational change in the receptor that increases its affinity for GABA.[10] This enhancement of GABAergic signaling leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability.[7] This inhibitory effect underlies the sedative, hypnotic, anxiolytic, and anticonvulsant properties of these drugs.
The key to the distinct pharmacological profiles of these compounds lies in their differential affinity for the various GABA-A receptor subtypes, which are defined by their α-subunit composition (α1-6).[6][11]
-
α1-containing receptors: Primarily mediate sedative, hypnotic, and amnesic effects.[12]
-
α2/α3-containing receptors: Primarily mediate anxiolytic and muscle relaxant effects.
-
α5-containing receptors: Implicated in learning and memory.
Comparative Pharmacological Profiles
Zolpidem: The α1-Selective Hypnotic
Zolpidem is a potent hypnotic agent primarily used for the short-term treatment of insomnia.[13] Its pharmacological profile is defined by its high selectivity for GABA-A receptors containing the α1 subunit.[4][11] It displays an approximately 10-fold lower affinity for receptors with α2 and α3 subunits and negligible affinity for those containing α5.[4][11] This preferential binding to α1-subunits, which are densely expressed in brain regions like the substantia nigra pars reticulata, is believed to be responsible for its strong sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[13][14] The rapid onset and short elimination half-life (2-3 hours) of Zolpidem further contribute to its clinical utility as a sleeping aid.[4]
Alpidem: The Anxiolytic with a Dual Target
Alpidem was developed as an anxiolytic and is structurally related to Zolpidem.[15] Like Zolpidem, it shows a preference for α1 subunit-containing GABA-A receptors.[15][16] However, its clinical profile was predominantly anxiolytic rather than hypnotic.[15] A critical distinguishing feature of Alpidem is its high affinity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[15][17] While benzodiazepines like diazepam also bind TSPO, Alpidem's affinity is thousands of times higher.[15] This dual-target activity may have contributed to its unique anxiolytic profile.
Unfortunately, Alpidem was withdrawn from the market shortly after its introduction due to reports of severe hepatotoxicity.[15][18] This toxicity is hypothesized to be related to its potent interaction with TSPO, which is highly expressed in the liver.[15]
This compound Derivatives: A Scaffold for Innovation
This compound itself is primarily a synthetic intermediate, but the derivatives that can be generated from it hold significant therapeutic potential.[3] By modifying the substituents on the imidazo[1,2-a]pyridine core, researchers can fine-tune the compound's affinity and selectivity for different GABA-A receptor subtypes.[19] This allows for the development of novel agents with tailored pharmacological profiles, such as:
-
Selective Anxiolytics: Designing molecules that preferentially target α2/α3 subunits over α1 could yield anxiolytics with a reduced sedative side-effect profile.
-
Novel Anticonvulsants: Some imidazopyridine derivatives have shown promise in animal models of convulsions.[20]
-
Cognitive Enhancers: By avoiding or acting as antagonists at α5-containing receptors, new compounds could potentially circumvent the memory-impairing effects associated with non-selective benzodiazepines.
Research into this class of derivatives continues to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, highlighting the chemical versatility of the scaffold beyond neuroscience.[21][22]
Comparative Experimental Data
The primary method for quantifying the binding affinity of these compounds to their target receptors is the radioligand competition binding assay. This technique measures how effectively a test compound displaces a known radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki in nM) | Primary Pharmacological Effect |
| Zolpidem | α1 | ~13-20[23] | Hypnotic / Sedative[4] |
| α2 | ~400[23] | Weak Anxiolytic / Myorelaxant[4] | |
| α3 | ~400[23] | Weak Anxiolytic / Myorelaxant[4] | |
| α5 | ≥ 5000[23] | Negligible[4][11] | |
| Alpidem | α1 | High Affinity (α1-selective)[15][23] | Anxiolytic[15] |
| α2 / α3 | Lower Affinity[15] | - | |
| α5 | Negligible Affinity[15] | - | |
| TSPO | 0.5 - 7 [15] | Anxiolytic / Potential Toxicity[15] |
Table 1: Comparative binding affinities of Zolpidem and Alpidem for GABA-A receptor α-subtypes and TSPO. Data compiled from multiple sources.[4][11][15][23]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound (e.g., a novel imidazopyridine derivative) for a specific GABA-A receptor subtype.
Causality: The principle is competitive inhibition. The ability of an unlabeled test compound to displace a high-affinity radioligand from the receptor is directly proportional to its own binding affinity. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), we can calculate the Ki.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing a specific recombinant GABA-A receptor subtype (e.g., α1β2γ2) in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous GABA. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane suspension.
-
A fixed concentration of a suitable radioligand (e.g., [³H]Flumazenil for the BZD site).
-
Varying concentrations of the unlabeled test compound (the competitor).
-
Controls:
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., Diazepam) to block all specific binding.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Assessment - The Elevated Plus-Maze (EPM) Test
This protocol describes a standard behavioral assay used to assess the anxiolytic or anxiogenic effects of a compound in rodents.
Causality: The test is based on the innate conflict in rodents between their tendency to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds, like Alpidem, are expected to increase the proportion of time spent and the number of entries into the open arms of the maze compared to a vehicle-treated control group.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms of the same size.
-
Animals: Typically, adult male mice or rats are used. They should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., a novel imidazopyridine derivative) or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before testing (e.g., 30 minutes). A positive control group administered a known anxiolytic (e.g., Diazepam) is essential.
-
Testing Procedure:
-
Place the animal at the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a fixed period (typically 5 minutes).
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Interpretation: A statistically significant increase in the percentage of open arm entries (%OAE = [Open Entries / Total Entries] x 100) and/or the percentage of time spent in the open arms (%OAT = [Open Time / Total Time] x 100) without a significant change in the total number of arm entries is indicative of an anxiolytic effect.
Conclusion and Future Directions
The comparative analysis of Zolpidem and Alpidem provides a compelling illustration of how subtle structural modifications within the imidazopyridine class can dramatically shift pharmacological activity from potent hypnotic to anxiolytic. Zolpidem's success is a testament to the therapeutic benefit of subtype-selective receptor targeting, specifically at the α1-containing GABA-A receptors.[12] Conversely, the story of Alpidem serves as a crucial cautionary tale, highlighting the risks of off-target activity (in this case, high-affinity TSPO binding) and the importance of comprehensive safety profiling.[15]
The this compound scaffold remains a highly valuable starting point for drug discovery.[3] The future of CNS drug development in this area lies in the rational design of derivatives that achieve even greater subtype selectivity. By leveraging detailed structural knowledge of the GABA-A receptor's benzodiazepine binding pocket and employing modern computational modeling, it is feasible to develop novel compounds that precisely target α2/α3 receptors for anxiety or other specific subtypes for epilepsy and other neurological disorders, while minimizing the sedative and amnesic side effects mediated by the α1 subunit. The continued exploration of this versatile chemical family promises to yield safer and more effective treatments for a range of neurological and psychiatric conditions.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21755-34-0 [smolecule.com]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 10. zolpidem | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. ClinPGx [clinpgx.org]
- 12. The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpidem - Wikipedia [en.wikipedia.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. alpidem [drugcentral.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure personal safety and environmental compliance.
Hazard Identification and Foundational Risk Assessment
Understanding the inherent risks of a chemical is the cornerstone of its safe handling and disposal. This compound, and its structural isomers, are classified with specific hazards that dictate the necessary precautions. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. It may also be harmful if swallowed[2].
This risk profile necessitates that all waste streams containing this compound be treated as hazardous chemical waste. Adherence to the disposal protocols detailed in this guide is not merely a recommendation but a requirement for maintaining a safe laboratory environment.
Table 1: GHS Hazard and Precautionary Statements
| GHS Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [1][2] | |
| H319 | Causes serious eye irritation | [1][2] | |
| H335 | May cause respiratory irritation | [1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][3][4][5][6] |
| P264 | Wash skin thoroughly after handling | [1] | |
| P271 | Use only outdoors or in a well-ventilated area | [1][3][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][3][6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |
| | P501 | Dispose of contents/container to an approved waste disposal plant |[5][7] |
Essential Protective Measures: PPE and Engineering Controls
Before handling the compound or its waste, it is imperative to utilize appropriate protective measures. The causality is direct: proper protection mitigates the risk of exposure to the hazards identified above.
-
Engineering Controls : Always handle this compound and its associated waste within a properly functioning and certified laboratory chemical fume hood[8]. This is the primary line of defense to control inhalation exposure. The facility should also be equipped with an accessible eyewash station and safety shower[1].
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is required.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7].
-
Hand Protection : Handle with chemical-resistant gloves (e.g., butyl rubber or nitrile rubber, always check manufacturer compatibility charts) inspected for integrity before use[7][8].
-
Body Protection : Wear a standard laboratory coat, fully buttoned. For larger quantities or in case of a significant spill risk, consider impervious clothing[7].
-
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This protocol ensures that waste is collected safely and in compliance with institutional and regulatory requirements.
-
Identify the Waste Stream : Pure this compound and solutions where it is the primary hazardous component should be classified as non-halogenated organic solvent waste . If it is mixed with halogenated solvents or heavy metals, it must be disposed of in the appropriate, separate waste stream.
-
Select a Compatible Container : Waste must be stored in a container made of a compatible material (e.g., the original container or a designated polyethylene container for solvents)[9][10]. The container must be in good condition, free of leaks, and have a tightly fitting screw cap[10][11][12]. Never use a container that cannot be securely sealed.
-
Label the Container Correctly : This is a critical regulatory step.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste[10].
-
Clearly write the full chemical name: "this compound"[12]. Do not use abbreviations or chemical formulas.
-
List all constituents of the waste mixture with their approximate percentages or concentrations[10][12].
-
Ensure the appropriate hazard pictograms (e.g., irritant, harmful) are visible.
-
-
Accumulate Waste Safely :
-
Add waste to the container in a chemical fume hood.
-
Keep the container closed at all times except when actively adding waste[10][11][12]. Leaving a funnel in the opening is a common but dangerous violation.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[11].
-
Store the waste container in a designated satellite accumulation area within the lab, segregated from incompatible materials like strong acids or bases[8][12].
-
Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
Minor Spill (Contained within a Fume Hood)
-
Ensure your PPE is intact. Alert colleagues in the immediate area.
-
Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).
-
Gently sweep or wipe the absorbed material into a designated bag or container[13]. Avoid creating dust or aerosols.
-
Place the contaminated cleanup materials into a new, properly labeled hazardous waste container for disposal.
-
Clean the spill area with soap and water.
Major Spill (Outside of a Fume Hood or a Large Volume)
-
Evacuate all personnel from the immediate area and move upwind[13].
-
Alert your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services[13].
-
Prevent the spill from entering drains or water courses[13].
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
Disposal of Empty Containers
The original container of this compound must also be disposed of correctly. As this compound is not listed as an "acutely hazardous" (P-list) waste by the EPA, the standard procedure applies[14].
-
Empty the Container : Ensure the container is as empty as possible, with all contents poured into the appropriate hazardous waste container[15].
-
Rinse the Container (Best Practice) : While not always required for non-P-list chemicals, triple rinsing the container is a highly recommended best practice to remove residual hazards[9][15].
-
Use a suitable solvent (e.g., ethanol or acetone) for rinsing.
-
Crucially, collect all rinsate as hazardous waste and add it to your non-halogenated organic waste container[15].
-
-
Deface the Label : Completely remove or obliterate the original manufacturer's label to prevent confusion[9][15].
-
Final Disposal : Dispose of the rinsed, unlabeled container in the appropriate laboratory solid waste stream (e.g., glassware waste box), as per your institution's specific guidelines[9].
Final Disposal Workflow and Institutional Hand-Off
The ultimate disposal of the collected hazardous waste is managed by your institution's EHS department or a licensed contractor. The laboratory worker's responsibility culminates in preparing the waste for pickup.
Caption: Disposal workflow from laboratory generation to final EHS hand-off.
Final Hand-Off Procedure:
-
Once a waste container is full (at or near 90% capacity), securely seal the cap.
-
Ensure the label is complete, accurate, and legible.
-
Move the container to your laboratory's designated waste pickup area, if applicable.
-
Complete your institution's chemical waste pickup request form, often submitted through an online portal[10].
-
Await collection by trained EHS personnel. Do not transport hazardous waste across campus or in personal vehicles[15].
By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research is conducted with the utmost environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. Buy this compound | 21755-34-0 [smolecule.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. chemos.de [chemos.de]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ethz.ch [ethz.ch]
- 12. research.columbia.edu [research.columbia.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, a foundational understanding of the compound's hazards and the implementation of primary containment strategies are paramount. Relying solely on PPE is a last line of defense; the primary goal is to minimize exposure potential through robust engineering and administrative controls.
Hazard Profile of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
This compound is a heterocyclic organic compound used in research and development, particularly in medicinal chemistry.[1] While comprehensive toxicological data is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile based on available data.[1]
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | Warning |
| Data synthesized from available chemical safety information.[1] |
The imidazo[1,2-a]pyridine core is a common scaffold in pharmacologically active molecules, and as with many novel research chemicals, it should be handled as a potentially hazardous substance.[1] The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.
Primacy of Engineering Controls
The Occupational Safety and Health Administration (OSHA) mandates the use of engineering and administrative controls as the primary means of protecting laboratory personnel.[2][3] PPE is to be used as a supplementary measure.
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions should be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of powders or vapors.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure low ambient concentrations of any potential fugitive emissions.[4]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
The Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the hazards identified. For this compound, the focus is on preventing skin, eye, and respiratory contact.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the physical form of the chemical.
Detailed PPE Specifications
This table provides a quick-reference guide to the required PPE.
| Protection Type | Required Equipment | Standard/Specification | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles | Must meet ANSI Z87.1 standard.[5] | Protects against splashes and dust. The H319 "Causes serious eye irritation" warning necessitates this level of protection.[1][4] |
| Face Shield (in addition to goggles) | Required for large volumes (>1L) or splash-risk operations.[6] | Provides full-face protection from splashes when handling solutions.[6] | |
| Hand | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves. | Prevents skin contact, addressing the H315 "Causes skin irritation" hazard.[1][4] Gloves must be inspected before use and changed immediately upon contamination. |
| Body | Laboratory Coat | Standard or flame-resistant lab coat. | Protects skin and personal clothing from contamination. Must be fully buttoned.[5] |
| Full-Length Pants & Closed-Toe Shoes | N/A | Standard laboratory practice to prevent skin exposure to spills.[6] | |
| Respiratory | Use within a Fume Hood | N/A | Primary engineering control to prevent inhalation, addressing the H335 "May cause respiratory irritation" hazard.[1][4] |
| N95 Respirator (if applicable) | NIOSH-approved. | Only required if work outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols.[7] |
Operational Plan: Step-by-Step Handling & Decontamination
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Pre-Operation
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
Handling Protocol
-
Work in Fume Hood: Conduct all transfers and manipulations of the compound within the fume hood sash at the appropriate height.
-
Avoid Dust Generation: When handling the solid, use gentle scooping motions. Avoid dropping or creating airborne dust.
-
Contain Spills: Keep spill containment materials (e.g., absorbent pads) readily available within the hood.
-
Labeling: Ensure all containers are clearly labeled in accordance with OSHA's Hazard Communication Standard.[8][9]
Decontamination and Doffing PPE
-
Clean Workspace: Decontaminate the work surface in the fume hood.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and turned inside out.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[4]
Disposal Plan: Chemical and Contaminated Waste
Improper disposal can lead to environmental contamination and pose a risk to others. All waste must be treated as hazardous.
Waste Management Workflow
Caption: Workflow for proper segregation and disposal of hazardous waste.
Disposal Procedures
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Contaminated Solids: Disposable items such as gloves, absorbent pads, and weighing papers that are contaminated with the chemical must be placed in a separate, sealed hazardous waste container for solids.[3]
-
Regulatory Compliance: Do not pour any waste down the drain.[4] All disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[4]
References
- 1. Buy this compound | 21755-34-0 [smolecule.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. osha.gov [osha.gov]
- 4. aksci.com [aksci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
